Tyloxapol
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYZKJNTKZIUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25301-02-4 | |
| Record name | Ethylene oxide-formaldehyde-4-(1,1,3,3-tetramethylbutyl)phenol copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25301-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30179950 | |
| Record name | Tyloxapol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25301-02-4 | |
| Record name | Tyloxapol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tyloxapol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tyloxapol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4,4-trimethylpentan-2-yl)phenol; formaldehyde; oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Tyloxapol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyloxapol is a non-ionic liquid polymer of the alkyl aryl polyether alcohol type, recognized for its surfactant properties.[1] It is clinically used as a mucolytic agent to aid in the liquefaction and removal of bronchopulmonary secretions.[1] Beyond its clinical applications, this compound serves as a valuable tool in biomedical research, primarily for its ability to induce hyperlipidemia in animal models and for its anti-inflammatory and antioxidant properties.[2][3] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanisms of Action
This compound's mechanism of action is multifaceted, impacting lipid metabolism, inflammatory signaling, and the biophysical properties of pulmonary secretions.
Modulation of Lipid Metabolism
A primary and well-documented effect of this compound is its ability to induce hyperlipidemia.[1][4] This is achieved through two main mechanisms:
-
Inhibition of Lipoprotein Lipase (B570770) (LPL): this compound is a potent inhibitor of LPL, a key enzyme responsible for the hydrolysis of triglycerides within triglyceride-rich lipoproteins like very-low-density lipoproteins (VLDL) and chylomicrons.[5][6] By inhibiting LPL, this compound prevents the clearance of these lipoproteins from the circulation, leading to a rapid and significant increase in plasma triglyceride levels.[5][6] Some evidence suggests that this compound may act directly on lipolytic enzymes, while other theories propose that it forms a coat around lipoproteins, making them inaccessible to the enzymes.[7]
-
Increased Hepatic Cholesterol Synthesis: this compound has been shown to increase plasma cholesterol levels by stimulating hepatic cholesterol synthesis.[4][8] This is mediated, at least in part, by an increase in the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][8]
The culmination of these effects is a dramatic elevation in plasma triglycerides and cholesterol, making this compound a widely used agent for inducing experimental hyperlipidemia in animal models to study dyslipidemia and atherosclerosis.[2][9]
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, primarily through the modulation of key signaling pathways:
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: this compound has been demonstrated to inhibit the activation of the transcription factor NF-κB.[3][10] NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and chemokines. This compound's inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators.[10][11] Molecular studies suggest that this compound suppresses the degradation of IκBα and inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[12]
-
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling: this compound also restrains the activation of the MAPK signaling pathway.[3][12] The MAPK cascades (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation. By inhibiting MAPK activation, this compound further dampens the inflammatory response.[12]
The anti-inflammatory actions of this compound have been observed in various contexts, including the downregulation of endotoxin-stimulated production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in macrophages.[11]
Effects on Pulmonary Surfactant and Mucus Viscosity
In its clinical application as a mucolytic agent, this compound's surfactant properties are paramount. It aids in the liquefaction and removal of mucopurulent bronchopulmonary secretions.[1] Studies have shown that this compound can significantly reduce the viscosity of sputum from patients with cystic fibrosis.[10] This effect is attributed to its ability to lower the surface tension of the mucus, thereby reducing its viscoelasticity and facilitating its clearance from the airways.
Quantitative Data
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effect of this compound on Plasma Lipid Levels in Rats
| Parameter | Treatment Group | Baseline (mg/dL) | Post-treatment (mg/dL) | Fold Change | Reference |
| Total Cholesterol | This compound (200 mg/kg, i.p.) | 66.0 | 296.0 (at 72h) | 4.48 | [1] |
| Triglycerides | This compound (400 mg/kg, i.v.) | 66.3 ± 10.4 | ~3200 (at 48h) | ~48 | [3] |
| Total Cholesterol | This compound (400 mg/kg, i.v.) | 91.2 ± 8.5 | ~586 (at 48h) | ~6.4 | [3] |
| Total Phospholipids | This compound (400 mg/kg, i.v.) | 92.7 ± 6.4 | ~715 (at 48h) | ~7.7 | [3] |
Table 2: Effect of this compound on Sputum Viscosity and Cytokine Release
| Parameter | Condition | Control | This compound Treatment | % Change | Reference |
| Sputum Viscosity (centipoise) | Cystic Fibrosis Sputum | 463 ± 133 | 128 ± 52 | -72.3% | [10] |
| TNF-α Release | LPS-stimulated Human Monocytes | - | Inhibited | - | [10] |
| IL-1β Release | LPS-stimulated Human Monocytes | - | Inhibited | - | [10] |
| IL-6 Release | LPS-stimulated Human Monocytes | - | Inhibited | - | [10] |
| IL-8 Release | LPS-stimulated Human Monocytes | - | Inhibited | - | [10] |
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Rats with this compound
Objective: To induce a state of hyperlipidemia in rats for research purposes.
Materials:
-
This compound solution (e.g., 20% w/v in 0.9% saline)
-
Male Wistar rats (200-250 g)
-
Syringes and needles for intravenous or intraperitoneal injection
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Assay kits for measuring plasma triglycerides and cholesterol
Methodology:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Prepare a fresh solution of this compound in sterile 0.9% saline. A common dose is 400 mg/kg body weight.[3]
-
Administer the this compound solution to the rats via a single intravenous (i.v.) injection into the tail vein or an intraperitoneal (i.p.) injection.
-
Collect blood samples at various time points post-injection (e.g., 0, 6, 24, 48, 72 hours) via tail vein or cardiac puncture upon sacrifice.
-
Centrifuge the blood samples to separate the plasma.
-
Measure the plasma concentrations of triglycerides and total cholesterol using commercially available enzymatic assay kits according to the manufacturer's instructions.
-
A significant elevation in plasma lipids is expected, peaking around 48-72 hours post-injection.[1][3]
Protocol 2: Assessment of NF-κB Activation by Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine the inhibitory effect of this compound on NF-κB activation in cultured cells.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
This compound
-
Inducing agent (e.g., Lipopolysaccharide - LPS)
-
Nuclear extraction kit
-
EMSA kit for NF-κB (containing labeled NF-κB consensus oligonucleotide probe, binding buffer, etc.)
-
Polyacrylamide gels and electrophoresis apparatus
-
Phosphorimager or X-ray film for detection
Methodology:
-
Culture RAW 264.7 macrophages to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB inducing agent like LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes).
-
Harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
Perform the EMSA reaction by incubating a fixed amount of nuclear extract with a 32P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Dry the gel and visualize the bands by autoradiography using a phosphorimager or X-ray film. A decrease in the intensity of the shifted band in this compound-treated samples compared to the LPS-only control indicates inhibition of NF-κB activation.
Signaling Pathway Diagrams
Conclusion
This compound is a compound with a diverse range of biological activities. Its primary mechanism of action involves the potent inhibition of lipoprotein lipase and stimulation of hepatic cholesterol synthesis, leading to hyperlipidemia. Furthermore, its anti-inflammatory effects are mediated through the suppression of the NF-κB and MAPK signaling pathways, resulting in reduced production of pro-inflammatory cytokines. Clinically, its surfactant properties are utilized to reduce the viscosity of pulmonary mucus. This in-depth understanding of this compound's mechanisms of action is crucial for its continued use as a research tool and for exploring its potential therapeutic applications beyond its current use as a mucolytic agent. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for professionals in the fields of pharmacology, cell biology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. med.upenn.edu [med.upenn.edu]
- 3. innspub.net [innspub.net]
- 4. rbcms.com.br [rbcms.com.br]
- 5. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling Pathway Diagram [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
Tyloxapol: A Comprehensive Technical Guide to its Surfactant Properties and Critical Micelle Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyloxapol is a non-ionic liquid polymer of the alkyl aryl polyether alcohol type, widely utilized in pharmaceutical and research applications for its surfactant properties.[1] It functions as a wetting agent, emulsifier, and solubilizing agent, enhancing the stability and bioavailability of various formulations.[2][3] Its applications range from aiding in the liquefaction and removal of bronchopulmonary secretions to its use in the development of drug delivery systems like niosomes.[1][4] This technical guide provides an in-depth overview of the core surfactant properties of this compound, with a particular focus on its critical micelle concentration (CMC), and details the experimental protocols for their determination.
Core Surfactant Properties of this compound
This compound's efficacy as a surfactant is defined by several key physicochemical parameters. These properties govern its behavior in solution and its interaction with other molecules and interfaces.
Quantitative Surfactant Properties
The following table summarizes the known quantitative surfactant properties of this compound. It is important to note that specific values can be influenced by experimental conditions such as temperature, pH, and the presence of electrolytes.
| Property | Value | Conditions |
| Critical Micelle Concentration (CMC) | 0.018 mM | Not specified |
| In the micromolar range (~100x lower than Triton X-100) | Aqueous solution[2] | |
| Cloud Point | 94.3 °C | Not specified |
| Hydrophilic-Lipophilic Balance (HLB) | 12.9 | Not specified |
| Aggregation Number | Increases with temperature | Aqueous solution[2] |
| Molecular Weight (Polymer) | Variable, can be around 8000 Da | [5] |
Further research is required to obtain more extensive data on the dependence of CMC and aggregation number on temperature, pH, and ionic strength, as well as the specific surface tension at the CMC (γcmc).
Experimental Protocols for Surfactant Property Determination
Accurate characterization of this compound's surfactant properties is crucial for its effective application. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. Several methods can be employed for its determination.
a) Surface Tensiometry
-
Principle: The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. Once micelles form, the surface tension remains relatively constant. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.
-
Protocol:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The CMC is determined from the intersection of the two linear portions of the plot.
-
b) Fluorescence Spectroscopy using a Pyrene (B120774) Probe
-
Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change can be monitored by observing the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum.
-
Protocol:
-
Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Add a small, constant amount of a pyrene stock solution to each this compound solution.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer (excitation wavelength typically around 335 nm).
-
Calculate the ratio of the fluorescence intensities of the first peak (I₁, ~373 nm) and the third peak (I₃, ~384 nm).
-
Plot the I₁/I₃ ratio as a function of the this compound concentration. A sharp decrease in the I₁/I₃ ratio indicates the onset of micelle formation, and the concentration at which this occurs is the CMC.
-
Determination of Micelle Aggregation Number
The aggregation number is the average number of surfactant monomers in a single micelle.
a) Time-Resolved Fluorescence Quenching (TRFQ)
-
Principle: This technique involves a fluorescent probe and a quencher that are both solubilized within the micelles. The rate of fluorescence quenching depends on the distribution of the quencher among the micelles, which in turn is related to the micelle concentration and aggregation number.
-
Protocol:
-
Prepare a series of this compound solutions at a concentration significantly above the CMC.
-
Incorporate a fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium (B1207926) chloride) into the solutions.
-
Measure the fluorescence decay of the probe in the absence and presence of the quencher using a time-resolved fluorometer.
-
Analyze the decay kinetics using appropriate models (e.g., the Poisson quenching model) to determine the aggregation number.
-
Determination of Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical measure of the degree to which a surfactant is hydrophilic or lipophilic.
a) Emulsion Stability Method
-
Principle: A series of emulsions are prepared using a blend of two surfactants with known HLB values, one with a low HLB and one with a high HLB. The stability of these emulsions is observed, and the HLB of the blend that produces the most stable emulsion is considered to be the required HLB of the oil phase. To determine the HLB of an unknown surfactant like this compound, it can be blended with a known surfactant to emulsify a standard oil.
-
Protocol:
-
Select a standard oil phase.
-
Prepare a series of surfactant blends by mixing this compound with a surfactant of a known HLB value in varying ratios.
-
Prepare an emulsion with each surfactant blend and the oil phase using a standardized procedure (e.g., homogenization).
-
Visually inspect the stability of the emulsions over time, looking for signs of creaming, coalescence, or phase separation.
-
The HLB of the this compound-containing blend that produces the most stable emulsion can be used to estimate the HLB of this compound itself.
-
This compound in Biological Systems and Drug Delivery
Beyond its fundamental surfactant properties, this compound has been shown to interact with biological systems and is a valuable component in drug delivery formulations.
Inhibition of the NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory properties through its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response. This compound's mechanism of action involves preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow for Niosome Preparation
This compound is a key component in the formulation of niosomes, which are vesicular drug delivery systems. The thin-film hydration method is a common technique for their preparation.
Caption: Workflow for niosome preparation using the thin-film hydration method.
Conclusion
This compound is a versatile non-ionic surfactant with well-established applications in the pharmaceutical and research fields. Its low critical micelle concentration and ability to form stable micelles make it an effective solubilizing and emulsifying agent. Understanding its core surfactant properties and the experimental methods for their characterization is essential for optimizing its use in various formulations. Furthermore, its biological activity, such as the inhibition of the NF-κB pathway, opens avenues for its application in anti-inflammatory therapies. The continued investigation into the detailed physicochemical behavior of this compound will undoubtedly lead to the development of new and improved drug delivery systems and therapeutic strategies.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Tyloxapol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyloxapol is a nonionic liquid polymer of the alkyl aryl polyether alcohol type, widely recognized for its surfactant properties.[1][2][3] It finds extensive application in the pharmaceutical industry as an excipient, particularly as a mucolytic agent to aid in the liquefaction and removal of bronchopulmonary secretions.[1][4] Additionally, its ability to inhibit lipoprotein lipase (B570770) makes it a valuable tool in inducing hyperlipidemia in animal models for research purposes.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, offering detailed experimental protocols and data for researchers and drug development professionals.
Chemical Structure
This compound is a polymer synthesized from three key monomers: 4-(2,4,4-trimethylpentan-2-yl)phenol (p-tert-octylphenol), formaldehyde (B43269), and oxirane (ethylene oxide).[1] The structure consists of a polymeric backbone of p-tert-octylphenol units linked by methylene (B1212753) bridges, with polyoxyethylene chains attached to the phenolic hydroxyl groups.
The generalized chemical structure of this compound is as follows:
(C₁₅H₂₁O(C₂H₄O)m)n
Where:
-
'n' represents the degree of polymerization of the p-tert-octylphenol formaldehyde backbone.
-
'm' denotes the number of ethylene (B1197577) oxide units in the polyoxyethylene side chains.
The IUPAC name for the monomeric unit is formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be broadly categorized into two main stages:
-
Polymerization: Formation of a phenolic resin from p-tert-octylphenol and formaldehyde.
-
Ethoxylation: Addition of polyoxyethylene chains to the phenolic resin.
A common and well-documented synthetic route involves a three-step process, which is detailed below.[7][8]
Synthesis Pathway Overview
The following diagram illustrates the general synthesis pathway for this compound:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 25301-02-4 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. METHOD FOR SYNTHESIZING this compound - Patent 4455119 [data.epo.org]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Tyloxapol: A Non-Ionic Liquid Polymer for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyloxapol is a non-ionic liquid polymer of the alkyl aryl polyether alcohol type, widely utilized in biomedical research and pharmaceutical formulations.[1][2] Its unique surfactant properties make it a valuable tool in a variety of applications, including drug delivery, cell lysis, and as a mucolytic agent.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols, and its role in modulating key cellular signaling pathways.
Core Properties of this compound
This compound's utility in research is underpinned by its distinct physical and chemical characteristics. As a non-ionic surfactant, it possesses both hydrophilic and hydrophobic moieties, allowing it to interact with both aqueous and lipid environments. This amphiphilic nature is crucial for its function as a detergent and emulsifier.[6][7]
Physicochemical Data
A summary of key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | References |
| Physical State | Viscous Liquid | [3] |
| Appearance | Clear to hazy yellow to amber | [8][9] |
| Density (d20) | 1.0963 g/cm³ | [10] |
| Flash Point | 113 °C (closed cup) | [11] |
| Cloud Point | 92-97 °C | [10] |
| Critical Micelle Concentration (CMC) | 0.018 mM | |
| Solubility | Slowly but freely miscible with water; Soluble in benzene, toluene, chloroform, carbon tetrachloride, carbon disulfide, and acetic acid. | [10] |
Key Research Applications and Experimental Protocols
This compound's versatility has led to its adoption in a range of research applications. Detailed methodologies for some of the most common uses are provided below.
Drug Delivery: Niosome Formulation
This compound is a key component in the formation of niosomes, which are vesicular systems used for drug delivery.[3][4] These non-ionic surfactant-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, offering advantages in terms of stability and drug release.[7][12]
Experimental Protocol: Niosome Preparation using Thin-Film Hydration
This protocol describes the widely used thin-film hydration method for preparing this compound-based niosomes.[4][13]
-
Preparation of the Lipid/Surfactant Mixture:
-
Dissolve this compound and cholesterol in a volatile organic solvent (e.g., chloroform, diethyl ether, or methanol) in a round-bottom flask.[13] The molar ratio of surfactant to cholesterol can be varied to optimize niosome properties; a 1:0.1 molar ratio of this compound to cholesterol has been shown to exhibit good stability.[4]
-
-
Film Formation:
-
Remove the organic solvent using a rotary evaporator at room temperature (20°C). This process leaves a thin, dry film of the this compound-cholesterol mixture on the inner wall of the flask.[13]
-
-
Hydration:
-
Rehydrate the thin film with an aqueous phase (e.g., phosphate-buffered saline or a solution containing the drug to be encapsulated) by gentle agitation. The temperature for hydration can range from 0-60°C.[13] This step leads to the spontaneous formation of multilamellar niosomes.
-
-
Sonication (Optional for Unilamellar Vesicles):
-
To produce smaller, unilamellar niosomes, the niosome suspension can be probe sonicated for approximately 3 minutes.[13]
-
Logical Workflow for Niosome Preparation
Caption: Workflow for this compound-based niosome preparation.
Induction of Hyperlipidemia in Animal Models
This compound is widely used to induce hyperlipidemia in animal models, providing a valuable tool for studying lipid metabolism and evaluating potential therapeutic agents.[10][14] It achieves this by inhibiting lipoprotein lipase, which blocks the breakdown of triglyceride-rich lipoproteins.[11][15]
Experimental Protocol: Induction of Hyperlipidemia in Rats
This protocol details the procedure for inducing a sustained hyperlipidemic state in Wistar rats.[15][16][17]
-
Animal Model:
-
Use male Wistar rats (180-200 g, 11-12 weeks old).[15]
-
-
Preparation of this compound Solution:
-
Administration:
-
Monitoring:
Cell Lysis for Protein Extraction
As a non-ionic detergent, this compound can be utilized for cell lysis to extract proteins for downstream applications like Western blotting.[19][20] Its mild nature helps in solubilizing membrane proteins while preserving their structure and function.
Experimental Protocol: Cell Lysis using a this compound-based Buffer
This protocol provides a general guideline for cell lysis. The optimal concentration of this compound may need to be determined empirically.
-
Preparation of Lysis Buffer:
-
Prepare a lysis buffer containing this compound. A common starting point is a buffer such as RIPA buffer, with this compound substituted for or used in conjunction with other detergents. A typical lysis buffer might contain: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1% this compound.[21]
-
Immediately before use, add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.[22]
-
-
Cell Lysis (Cultured Cells):
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Add the ice-cold lysis buffer to the cells.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[21]
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Experimental Workflow for Cell Lysis
Caption: General workflow for protein extraction using this compound.
Modulation of Signaling Pathways
Recent research has highlighted this compound's ability to modulate key intracellular signaling pathways, particularly those involved in inflammation and bone metabolism.
Inhibition of NF-κB Signaling
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1][23] It achieves this by suppressing the degradation of IκBα, which in turn prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[23]
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits NF-κB activation.
Inhibition of MAPK Signaling
In addition to its effects on NF-κB, this compound also suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK cascade, which includes kinases like JNK, ERK, and p38, plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[24][25] By inhibiting this pathway, this compound can influence these fundamental cellular activities.
MAPK Signaling Pathway Inhibition by this compound
Caption: this compound suppresses the MAPK signaling cascade.
Conclusion
This compound is a multifaceted non-ionic liquid polymer with significant applications in modern research. Its well-characterized physicochemical properties, coupled with its utility in drug delivery, in vivo modeling, and cell biology, make it an indispensable tool for scientists and drug development professionals. Furthermore, its ability to modulate critical signaling pathways such as NF-κB and MAPK opens up new avenues for its therapeutic and research potential. This guide provides a foundational understanding of this compound's core attributes and methodologies, empowering researchers to effectively harness its capabilities in their scientific endeavors.
References
- 1. This compound inhibits RANKL-stimulated osteoclastogenesis and ovariectomized-induced bone loss by restraining NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound Niosomes as Prospective Drug Delivery Module for Antiretroviral Drug Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alevaire as a mucolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound niosomes as prospective drug delivery module for antiretroviral drug nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 25301-02-4 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound [drugfuture.com]
- 11. This compound CAS#: 25301-02-4 [m.chemicalbook.com]
- 12. Formulation of this compound niosomes for encapsulation, stabilization and dissolution of anti-tubercular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjpmr.com [wjpmr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rbcms.com.br [rbcms.com.br]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 21. scribd.com [scribd.com]
- 22. ptglab.com [ptglab.com]
- 23. This compound inhibits NF-kappa B and cytokine release, scavenges HOCI, and reduces viscosity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Applications of Tyloxapol in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyloxapol, a nonionic liquid polymer of the alkyl aryl polyether alcohol type, has a multifaceted history in biomedical research. Its unique properties as a surfactant, mucolytic agent, and inhibitor of lipoprotein lipase (B570770) have led to its application in a diverse range of studies, from respiratory diseases to lipid metabolism and drug delivery. This in-depth technical guide explores the core historical applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Core Applications and Quantitative Data
This compound's utility in biomedical research can be broadly categorized into three main areas: respiratory research, lipid metabolism studies, and as a component in drug delivery systems. The following tables summarize the key quantitative data from historical studies in these areas.
Respiratory Research: Mucolytic and Anti-inflammatory Effects
This compound has been investigated for its ability to reduce the viscosity of sputum and for its anti-inflammatory properties, particularly in the context of chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF).
| Parameter Measured | Condition/Model | Treatment | Quantitative Effect | Reference |
| Sputum Viscosity | Cystic Fibrosis Sputum | This compound (0.05% to 0.1% wt/vol) | Reduction from 463 +/- 133 to 128 +/- 52 centipoise | [1] |
| Sputum Weight | COPD Patients | Inhaled 5 ml this compound 1% (vs. 0.9% saline) three times daily for 3 weeks | Statistically significant increase; Mean of 4.03 g vs. 2.63 g for saline at week 3 (p=0.041) | [2][3] |
| Sputum Volume & Dry Weight | COPD Patients | This compound | Significant increase of 0.84 g/h compared to distilled water | [2][3] |
| Total Sputum Cells | COPD Patients | Inhaled this compound for 3 weeks | Median decrease from 1.64 to 1.18 x 10^6 cells | [2] |
| Sputum Neutrophils | COPD Patients | Inhaled this compound for 3 weeks | Median decrease from 1.32 to 0.86 x 10^6 cells | [2] |
| Cytokine Release (IL-1β, IL-6, IL-8) | LPS-stimulated human macrophages in vitro | This compound (0.1 and 1.0 mg/ml) | Significant reduction in released cytokines (p < 0.001, p < 0.01, and p < 0.001 respectively) | [2] |
| Mucociliary Clearance Velocity | In vitro model of human CF airway epithelia | This compound | Increased from zero to 12 µm/s within the first minute, reaching a maximum of 22 µm/s after 120 minutes | [4] |
Lipid Metabolism: Induction of Hyperlipidemia
This compound is widely used to induce experimental hyperlipidemia in animal models by inhibiting lipoprotein lipase, which is responsible for the breakdown of triglyceride-rich lipoproteins.[5][6][7] This allows for the study of dyslipidemia and the evaluation of potential lipid-lowering drugs.
| Parameter Measured | Animal Model | Treatment | Quantitative Effect | Reference |
| Plasma Triglyceride Accumulation Rate | Rats | Single intravenous or intraperitoneal injection of this compound | Linear and sharp accumulation at a mean rate of 259.7 ± 8.1 mg/h·dl in the first 6 hours | [5] |
| Plasma Cholesterol and Phospholipids | Rats | This compound injection | Coordinated increase along with triglycerides | [5] |
| Serum Lipoprotein Profile | Rats | This compound injection | Disappearance of HDL fraction and increase in VLDL fraction 2 hours post-injection | [5] |
| Serum Total Cholesterol (TC), Triglyceride (TG), and Low-Density Lipoprotein (LDL) | Mice | Lipopolysaccharide (LPS) + this compound | Increased levels of TC, TG, and LDL | [8] |
Key Experimental Protocols
Induction of Hyperlipidemia in Rats
This protocol is a standard method for creating an animal model of hyperlipidemia to study lipid metabolism and the effects of hypolipidemic drugs.[5][9]
Materials:
-
This compound (Triton WR-1339)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Wistar rats (male, 300-360 g)
-
Anesthetic (e.g., ether)
-
Blood collection supplies
Procedure:
-
House rats under standard conditions (22±2°C, 12-h light/dark cycle, 60% relative humidity) with free access to food and water.
-
Prepare a solution of this compound in PBS.
-
Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 400 mg/kg body weight.
-
Collect blood samples at various time points (e.g., 0, 2, 4, 6, 24, and 48 hours) post-injection to measure plasma lipid levels.
-
Anesthetize the animals before blood collection.
-
Analyze plasma for total cholesterol, triglycerides, and lipoprotein profiles using standard enzymatic kits and electrophoresis.
In Vitro Macrophage Activation Test for Anti-inflammatory Effects
This assay is used to assess the anti-inflammatory properties of this compound by measuring its effect on cytokine release from stimulated immune cells.[2]
Materials:
-
Human monocytes or a macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound solutions at various concentrations (e.g., 0.1 and 1.0 mg/ml)
-
ELISA kits for measuring cytokines (IL-1β, IL-6, IL-8)
Procedure:
-
Culture the macrophages in appropriate cell culture plates.
-
Pre-incubate the cells with different concentrations of this compound for a specified period.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Incubate for a further period to allow for cytokine production and release.
-
Collect the cell culture supernatant.
-
Quantify the levels of IL-1β, IL-6, and IL-8 in the supernatant using specific ELISA kits.
-
Compare the cytokine levels in this compound-treated cells to those in cells treated with LPS alone to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.
Caption: this compound inhibits LPS-induced NF-κB activation.
Experimental Workflow for Assessing Mucolytic Activity
The following diagram illustrates a typical workflow for evaluating the effectiveness of this compound as a mucolytic agent in a clinical setting.
References
- 1. This compound inhibits NF-kappa B and cytokine release, scavenges HOCI, and reduces viscosity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial | PLOS One [journals.plos.org]
- 4. Influence of the Surfactant this compound on Mucociliary Clearance in Human Respiratory Cystic Fibrosis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide and this compound accelerate the development of atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Tyloxapol's Role in Inhibiting Lipoprotein Lipase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyloxapol, a non-ionic liquid polymer also known as Triton WR-1339, is a well-established agent used in biomedical research to induce hyperlipidemia in animal models.[1][2][3] Its hyperlipidemic effect is primarily attributed to its potent inhibition of lipoprotein lipase (B570770) (LPL), a key enzyme in lipid metabolism.[3][4] This technical guide provides an in-depth overview of this compound's role in LPL inhibition, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
Mechanism of Action
This compound's inhibition of lipoprotein lipase is multifaceted, involving both direct and indirect actions:
-
Direct Enzyme Inhibition: Evidence suggests that this compound acts directly on lipolytic enzymes, including LPL and hepatic lipase.[4] The detergent's interaction with the enzyme itself contributes to the reduction in its catalytic activity.[4]
-
Substrate Modification: this compound is a surfactant that can form a surface coat around lipoproteins, such as chylomicrons and very low-density lipoproteins (VLDL).[4] This coating renders the lipoproteins inaccessible as substrates for LPL, thereby preventing the hydrolysis of triglycerides.[4]
The primary consequence of LPL inhibition by this compound is the impaired clearance of triglyceride-rich lipoproteins from the plasma, leading to a rapid and significant increase in plasma triglyceride levels.[2][4] This, in turn, affects the metabolism of other lipids, causing a concurrent rise in total cholesterol and phospholipids.[4]
Quantitative Data on this compound-Induced Hyperlipidemia
The administration of this compound to animal models, particularly rats, results in predictable and quantifiable changes in plasma lipid profiles. The following tables summarize key quantitative data from in vivo studies.
Table 1: Effect of Intravenous this compound (400 mg/kg) on Plasma Lipid Levels in Rats [2]
| Time Point | Triglyceride (mg/dL) | Total Cholesterol (mg/dL) | Phospholipids (mg/dL) |
| Basal (Fasting) | 66.3 ± 10.4 | 91.2 ± 8.5 | 92.7 ± 6.4 |
| 24 hours | ~3200 | - | - |
| 48 hours | - | ~586 | ~715 |
Table 2: Rate of Triglyceride Secretion Following Intravenous this compound (400 mg/kg) Injection in Rats [2]
| Phase | Duration | Rate of Triglyceride Secretion (mg/h.dl) |
| Early Phase | First 6 hours | 259.7 ± 8.1 |
| Middle Phase | 1-2 days | 105 |
Table 3: Peak and Duration of Hypercholesterolemia after Intraperitoneal this compound (200 mg/kg) in Wistar Rats [5]
| Parameter | Value |
| Peak Increase in Total Cholesterol | 448% from baseline |
| Time to Peak | 3 days |
| Return to Baseline | By 9 days |
Experimental Protocols
In Vivo Induction of Hyperlipidemia in Rats
This protocol is a composite based on methodologies described in the literature.[1][2][5]
1. Preparation of this compound Solution:
-
Dissolve this compound in isotonic saline (0.9% NaCl) to achieve the desired concentration (e.g., 20% w/v).[2]
-
Gentle agitation and leaving the solution to stand overnight can aid in dissolution.[2]
-
For some applications, heating the solution to 55°C for 30 minutes may be employed to ensure complete dissolution, followed by sterilization through a 0.2 µm filter.[6]
2. Animal Model:
-
Animals are typically fasted overnight before the experiment.[2]
3. Administration of this compound:
-
Intravenous (IV) Injection: Administer this compound solution via the tail vein. A common dosage is 400 mg/kg body weight.[2]
-
Intraperitoneal (IP) Injection: Administer this compound solution into the peritoneal cavity. A common dosage is 200 mg/kg body weight.[1][5]
4. Blood Sampling and Analysis:
-
Blood samples can be collected at various time points post-injection from the tail vein.[2]
-
Plasma or serum is separated by centrifugation.
-
Plasma lipids (triglycerides, total cholesterol, phospholipids) are measured using standard enzymatic methods.[2] Note: The presence of this compound in the serum may interfere with some enzymatic triglyceride assays, potentially underestimating the true value. Manual measurement with regular shaking in a water bath can help overcome this inhibition.[4]
In Vitro Lipoprotein Lipase Inhibition Assay (General Protocol)
While specific protocols detailing the use of this compound for in vitro LPL inhibition assays are not extensively available in the reviewed literature, a general methodology for such an assay is provided below. Researchers will need to optimize the concentration of this compound and other reaction conditions.
1. Reagents:
-
Purified lipoprotein lipase (LPL)
-
A suitable LPL substrate (e.g., a fluorogenic triglyceride analog)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and co-factors)
-
This compound solution of varying concentrations
-
96-well microplate (black, clear bottom for fluorescence assays)
-
Microplate reader with fluorescence capabilities
2. Assay Procedure:
-
Prepare a series of this compound dilutions in the assay buffer.
-
In the wells of the microplate, add the LPL enzyme solution.
-
Add the different concentrations of the this compound solution to the respective wells. Include a control well with no this compound.
-
Pre-incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the LPL substrate to all wells.
-
Monitor the reaction kinetically by measuring the fluorescence signal at appropriate excitation and emission wavelengths over time.
-
The rate of the reaction is determined from the linear phase of the fluorescence increase.
-
The percentage of inhibition is calculated for each this compound concentration relative to the control.
-
An IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's inhibition of LPL.
Conclusion
This compound serves as a valuable tool for researchers studying lipid metabolism and developing novel hypolipidemic drugs. Its robust and well-characterized ability to inhibit lipoprotein lipase and induce hyperlipidemia in a dose-dependent manner provides a reliable experimental model. This guide has summarized the key quantitative effects of this compound on plasma lipids and provided detailed experimental protocols for its use in vivo. While the direct inhibitory action of this compound on LPL is established, further in vitro studies are warranted to fully elucidate the kinetic parameters of this interaction. The provided visualizations offer a clear framework for understanding the mechanisms and experimental workflows associated with this compound-induced LPL inhibition.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 25301-02-4 | Benchchem [benchchem.com]
- 3. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of product inhibition and mechanisms of lipoprotein lipase activation by apolipoprotein C-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 7. This compound [drugfuture.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mucolytic Properties of Tyloxapol
This technical guide provides a comprehensive overview of the mucolytic and associated properties of this compound, a nonionic liquid polymer of the alkyl aryl polyether alcohol type.[1] It is intended to be a resource for professionals in research and drug development, offering detailed data, experimental methodologies, and an exploration of its mechanisms of action. This compound has been utilized for over five decades as a surfactant administered via inhalation to aid in the liquefaction and removal of bronchopulmonary secretions.[1][2][3]
Core Mechanisms of Action
This compound is a multifunctional compound with a range of effects beneficial for clearing airway mucus, particularly in chronic respiratory diseases. Its efficacy stems from a combination of biophysical and anti-inflammatory actions.
Biophysical Effects on Mucus
This compound's primary role is as a surfactant, which directly impacts the physical properties of mucus.[1][3] This action can be broken down into several key functions:
-
Reduction of Surface Tension: As a detergent, this compound lowers the surface tension of respiratory secretions, which helps to liquefy thick, purulent mucus.[4]
-
Dissolution of Secretions: It is capable of penetrating the mucous wall to dissolve viscous and dried secretions, which facilitates their removal.[2][5]
-
Viscosity Reduction: Direct application of this compound has been shown to reduce the viscosity of sputum. Rotational viscosimetry measurements indicate a reduction of 10% to 20% in the viscosity of sputum from patients with Chronic Obstructive Pulmonary Disease (COPD).[2][4] In studies on tenacious sputum from cystic fibrosis (CF) patients, this compound significantly reduced viscosity from 463 ± 133 centipoise to 128 ± 52 centipoise.[6]
-
Secretolytic Action: Beyond just thinning existing mucus, this compound has a secretolytic effect, leading to a statistically significant increase in the volume and weight of expectorated sputum compared to saline or distilled water.[2][4]
Anti-Inflammatory Properties
Chronic respiratory diseases are often characterized by significant inflammation, which contributes to mucus hypersecretion. This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways.
-
Inhibition of NF-κB: this compound has been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB).[4][6] NF-κB is a critical regulator of the inflammatory response, and its inhibition is a key mechanism for down-regulating inflammation.[2][5]
-
Reduction of Pro-Inflammatory Cytokines: Consequently, this compound inhibits the release of a suite of pro-inflammatory cytokines stimulated by agents like lipopolysaccharide (LPS). These include tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-8, as well as granulocyte-macrophage colony-stimulating factor (GM-CSF).[4][6] In clinical settings, patients treated with this compound showed a decrease in these inflammatory cytokines in their sputum, in contrast to an increase observed in the saline-treated group.[4][7]
Enhancement of Mucociliary Clearance
The combined biophysical and anti-inflammatory effects of this compound result in improved mucociliary clearance, the lung's primary innate defense mechanism.
-
Restoration of Ciliary Function: By dissolving viscous secretions, this compound enables increased ciliary activity.[2][5] In an in vitro model using human airway epithelia from CF patients, where mucociliary clearance was initially zero, the application of this compound restored this function.[8][9] The clearance velocity increased from zero to 12 µm/s within the first minute and reached a maximum of 22 µm/s after 120 minutes.[8][9] This effect was observed to last for up to 48 hours.[9][10]
The anti-inflammatory signaling pathway of this compound is visualized below.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical and in vitro studies on this compound.
Table 1: Effect of this compound on Sputum Properties in COPD Patients
| Parameter | This compound Treatment | Saline Control | P-Value | Citation |
|---|---|---|---|---|
| Sputum Weight (Week 3) | Mean 4.03 g (95% CI: 2.34–5.73 g) | Mean 2.63 g (95% CI: 1.73–3.53 g) | 0.041 | [2][4][5][7] |
| Sputum Weight (Day 1) | 5.07 g (95% CI: 3.46–6.67 g) | 2.39 g (95% CI: 1.68–3.11 g) | < 0.001 | [2][4] |
| Sputum Dry Weight Increase | +0.84 g/h (vs. distilled water) | N/A | - | [2][4][5] |
| Sputum Viscosity Reduction | 10% to 20% | N/A | - | [2][4] |
| Total Sputum Cells (Change over 3 weeks) | Decrease (1.64 to 1.18 x 10⁶) | Increase (1.09 to 1.38 x 10⁶) | - | [2][4] |
| Sputum Neutrophils (Change over 3 weeks) | Decrease (1.32 to 0.86 x 10⁶) | N/A | - | [2][4] |
| Sputum Cytokines (IL-1β, IL-6, IL-8) | Decreased | Increased | Not Significant |[2][4][5][7] |
Table 2: Effect of this compound on Cystic Fibrosis Sputum and Cells In Vitro
| Parameter | Measurement | Outcome | Citation |
|---|---|---|---|
| Sputum Viscosity | Pre-Treatment | 463 ± 133 centipoise | [6] |
| Post-Treatment | 128 ± 52 centipoise | [6] | |
| Mucociliary Clearance Velocity | Baseline (CF Epithelia) | 0 µm/s | [8][9] |
| Within 1 min of Treatment | 12 µm/s | [8][9] |
| | At 120 min of Treatment | 22 µm/s (Maximum) |[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols for the key studies cited are outlined below.
Protocol: Randomized Controlled Trial in COPD Patients
This protocol is based on the double-blind, placebo-controlled, crossover clinical trial conducted to assess this compound's efficacy in COPD patients.[4][5][7]
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial was performed.
-
Participants: 28 patients with COPD were screened, and 19 completed the study per protocol.[2][4][5][7]
-
Intervention: Patients were randomly assigned to one of two treatment arms.
-
Arm 1: Inhalation of 5 ml of 1% this compound solution, three times daily for 3 weeks.
-
Arm 2: Inhalation of 5 ml of 0.9% saline solution, three times daily for 3 weeks.
-
-
Crossover: Following a 7-day washout period, patients were switched to the alternate treatment for an additional 3 weeks.
-
Primary Outcome Measurement: The primary endpoint was the weight of expectorated sputum, measured at day 1, day 7, and day 21 of each treatment period.[4]
-
Secondary Outcome Measurements:
-
Sputum Analysis: Total and differential cell counts (macrophages, neutrophils, lymphocytes) were performed.
-
Biomarker Analysis: Concentrations of inflammatory cytokines (IL-1β, IL-6, IL-8), Elastase, and MMP-9 in sputum were determined using ELISA.[4]
-
Lung Function: Standard lung function tests (FVC, FEV1, RV, RV/TLC) were conducted.
-
-
Statistical Analysis: A t-test was used for comparing the primary endpoint between treatment groups. The Mann-Whitney test was used for explorative analyses.[4]
Protocol: In Vitro Mucociliary Clearance Assay
This protocol describes the methodology used to measure the effect of this compound on mucociliary clearance in a human CF airway cell model.[8][9][10]
-
Cell Model: A fully differentiated human airway epithelia model derived from CF patients (e.g., MucilAir™-CF) is cultured for an extended period (e.g., 60 days) until mucociliary clearance ceases due to dehydration of the apical surface.
-
Marker Application: Polystyrene microbeads (µm scale) are applied to the apical surface of the cell culture to serve as visible markers for mucus movement.
-
Treatment: A solution of this compound is added to the apical surface of the culture.
-
Data Acquisition: The movement of the microbeads is recorded using video microscopy at various time points after the addition of this compound (e.g., 1 minute, 120 minutes, 24 hours, 48 hours).
-
Analysis: The velocity of the microbeads is calculated from the video recordings to quantify the rate of mucociliary clearance.
Conclusion
This compound is a well-tolerated and effective mucoactive agent with a multifaceted mechanism of action.[2] It not only reduces the viscosity of airway secretions through its surfactant properties but also increases their volume, aiding expectoration.[4][6] Furthermore, its significant anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway, address a core pathological component of chronic respiratory diseases.[4][6] The ability of this compound to restore mucociliary clearance in compromised epithelial models highlights its potential as a therapeutic agent for conditions characterized by mucus hypersecretion and impaired clearance, such as COPD and cystic fibrosis.[8][9] The quantitative data from both clinical and in vitro studies provide a strong basis for its clinical utility and for further research into its applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial | PLOS One [journals.plos.org]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits NF-kappa B and cytokine release, scavenges HOCI, and reduces viscosity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of the Surfactant this compound on Mucociliary Clearance in Human Respiratory Cystic Fibrosis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
Inducing Experimental Hyperlipidemia with Tyloxapol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Tyloxapol (also known as Triton WR-1339) for inducing experimental hyperlipidemia in animal models. This well-established method is a cornerstone for screening potential anti-hyperlipidemic drugs and studying lipid metabolism. This document details the underlying mechanisms, provides structured experimental protocols, and presents key quantitative data in a comparative format.
Core Mechanism of this compound-Induced Hyperlipidemia
This compound, a non-ionic detergent, induces acute hyperlipidemia primarily through the inhibition of key enzymes involved in lipid clearance.[1][2] Its polymeric structure allows it to form a surface coat around lipoproteins, rendering them inaccessible as substrates for lipolytic enzymes.[1] The principal mechanisms of action are:
-
Inhibition of Lipoprotein Lipase (LPL): this compound directly inhibits lipoprotein lipase, a critical enzyme for the hydrolysis of triglycerides from chylomicrons and very-low-density lipoproteins (VLDL), thus blocking the uptake of lipids from circulation into extra-hepatic tissues.[2][3][4] This leads to a rapid and significant accumulation of triglycerides in the plasma.[1][5]
-
Inhibition of Hepatic Lipase: The detergent also acts on hepatic lipase, further contributing to the reduced clearance of lipoproteins.[1]
-
Increased Hepatic Cholesterol Synthesis: Evidence suggests that this compound promotes the synthesis of cholesterol in the liver, partly by increasing the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[3][4]
The resulting hyperlipidemic state is characterized by elevated levels of plasma triglycerides and total cholesterol, primarily due to an increase in VLDL and low-density lipoprotein (LDL) concentrations, while high-density lipoprotein (HDL) levels are often reduced or disappear from circulation shortly after administration.[1][6]
Experimental Protocols for Inducing Hyperlipidemia
The induction of hyperlipidemia using this compound is a versatile method applicable to various animal models, most commonly rats and mice. The specific protocol can be adapted based on the research objectives, including the desired duration and severity of hyperlipidemia.
General Experimental Workflow
The following diagram illustrates a typical workflow for a this compound-induced hyperlipidemia study.
Caption: Experimental workflow for this compound-induced hyperlipidemia studies.
Detailed Methodologies
Materials:
-
This compound (Triton WR-1339)
-
Vehicle (e.g., 0.9% NaCl solution, Phosphate Buffered Saline pH 7.4)
-
Animal model (e.g., male Wistar rats, 180-200g; ICR mice)
-
Syringes and needles for administration and blood collection
-
Anesthetic agent (e.g., ketamine and xylazine, ether)
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Biochemical assay kits for lipid profiling
Procedure:
-
Animal Preparation: House the animals in a controlled environment and allow for an acclimatization period of at least one week. Provide standard chow and water ad libitum. For acute studies, fast the animals overnight (typically 12-18 hours) before this compound administration to establish baseline lipid levels.[5]
-
Baseline Measurement: Collect a baseline blood sample from the tail vein or retro-orbital plexus under light anesthesia.[7]
-
This compound Preparation and Administration: Prepare a solution of this compound in a suitable vehicle. The concentration will depend on the target dosage. Administer the solution via intraperitoneal (IP) or intravenous (IV) injection.[5][7]
-
Post-Induction Monitoring and Sampling: Following administration, monitor the animals for any adverse reactions. Collect blood samples at predetermined time points to assess the kinetics of hyperlipidemia. The timing of these samples is crucial for capturing the peak lipid levels and the subsequent decline.[7][8]
-
Biochemical Analysis: Separate plasma or serum by centrifugation. Analyze the samples for total cholesterol (TC), triglycerides (TG), LDL-cholesterol, and HDL-cholesterol using standard enzymatic kits.[9]
Quantitative Data and Comparative Analysis
The dosage of this compound and the route of administration significantly impact the magnitude and duration of the induced hyperlipidemia. The following tables summarize quantitative data from various studies.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Weight/Age | Dosage (mg/kg) | Administration Route | Vehicle | Reference |
| Wistar Rats | 180-200 g, 11-12 weeks | 50 | Intraperitoneal (IP) | Not Specified | [3][10] |
| Wistar Rats | 160-180 g | 200 | Intraperitoneal (IP) | Phosphate Buffered Saline (pH 7.4) | [11] |
| Wistar Rats | Adult | 200 | Intraperitoneal (IP) | 0.9% NaCl | [7] |
| Wistar Rats | 300-360 g | 400 | Intraperitoneal (IP) | Not Specified | [3] |
| Wistar Rats | 230-270 g | 400 | Intravenous (IV) | Not Specified | [3] |
| Male Rats | Not Specified | 400 | Intravenous (IV) | Not Specified | [5] |
| ICR Mice | Not Specified | 400 | Intraperitoneal (IP) | Not Specified | [11] |
Table 2: Time Course of Lipid Profile Changes in Rats after a Single this compound Injection
| Time Post-Injection | Total Cholesterol (TC) | Triglycerides (TG) | Phospholipids | Key Observations | Reference |
| Baseline | 91.2 ± 8.5 mg/dl | 66.3 ± 10.4 mg/dl | 92.7 ± 6.4 mg/dl | Fasting levels. | [1] |
| 0-6 hours | Linear increase | Linear increase (Secretion rate: 259.7 ± 8.1 mg/h.dl) | Linear increase | Rapid, linear accumulation of lipids. HDL disappears, VLDL increases within 2 hours. | [1][5] |
| 24 hours | Significantly elevated | Significantly elevated | Elevated | Peak or near-peak hyperlipidemia. | [3] |
| 48 hours | ~586 mg/dl | ~3200 mg/dl | ~715 mg/dl | Continued accumulation at a lower rate. | [1][5] |
| 72 hours (3 days) | Peak levels (~448% increase from baseline) | Elevated | Elevated | Peak hypercholesterolemia observed in some studies. | [7][8] |
| > 5 days | Declining towards baseline | Declining towards baseline | Declining towards baseline | Lipid levels begin to normalize. HDL reappears. | [1][5] |
| 9 days | Returned to baseline levels | Returned to baseline levels | Returned to baseline levels | Resolution of hyperlipidemia. | [7][8] |
Note: The absolute values can vary significantly between studies due to differences in animal strain, age, diet, and specific experimental conditions.
Signaling Pathways and Molecular Changes
This compound-induced hyperlipidemia is associated with alterations in several metabolic signaling pathways, primarily in the liver. These changes are crucial for understanding the pathophysiology of this model and for identifying potential targets for therapeutic intervention.
Key Signaling Pathways Affected
The diagram below outlines the primary mechanisms by which this compound disrupts lipid metabolism.
Caption: Mechanism of this compound-induced hyperlipidemia and associated signaling.
Recent studies have further elucidated the molecular changes. For instance, the combination of Lipopolysaccharide (LPS) and this compound has been shown to activate acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein-1c (SREBP-1c), while inhibiting peroxisome proliferator-activated receptors α (PPARα), leading to aggravated hyperlipidemia and disordered lipid metabolism.[12]
Other Biochemical and Pathological Changes
Beyond the primary effects on lipids, this compound administration can lead to other systemic changes:
-
Oxidative Stress: A significant elevation in thiobarbituric acid reactive substances (TBARS) combined with an inhibition of antioxidant enzymes (GPx, GST, CAT, SOD) has been reported.[3]
-
Genomic Instability: Increased DNA damage in blood, liver, and kidney has been observed through comet assays, though without mutagenic effects.[3]
-
Kidney and Liver Markers: Studies have reported higher creatinine (B1669602) and urea (B33335) levels, suggesting potential kidney injury.[3][10] Histological analysis of the liver may show fat vacuolation, dilated and congested hepatic veins, and hepatocytic necrosis.[10]
Applications and Considerations
The this compound-induced hyperlipidemia model is a powerful tool for:
-
Screening anti-hyperlipidemic agents: It provides a rapid and reliable method to assess the efficacy of novel compounds in lowering plasma cholesterol and triglycerides.[1][9][13]
-
Studying VLDL secretion rates: The initial linear increase in plasma triglycerides following this compound injection is a direct measure of the hepatic VLDL secretion rate.[1][5]
-
Investigating lipoprotein metabolism: The model allows for the study of the metabolic relationships between different lipoprotein classes.[1]
Important Considerations:
-
Acute vs. Chronic Models: A single injection of this compound induces an acute and transient hyperlipidemia, typically resolving within a week.[7][8] For sustained hyperlipidemia required for chronic studies, repeated injections (e.g., three times a week) are necessary.[1][11][14]
-
Animal Welfare: High doses of this compound can be associated with mortality.[7] It is crucial to carefully select the dose and monitor the animals closely.
-
Model Limitations: The mechanism of hyperlipidemia (impaired clearance) differs from diet-induced models (excess lipid supply). Researchers should choose the model that best reflects the clinical condition they aim to study.
This guide provides a foundational understanding of the use of this compound in experimental hyperlipidemia. Researchers are encouraged to consult the primary literature and perform pilot studies to optimize the protocol for their specific experimental needs.
References
- 1. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats. – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rbcms.com.br [rbcms.com.br]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipopolysaccharide and this compound accelerate the development of atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple Method for Screening Antihyperlipidemic Agents [wisdomlib.org]
- 14. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Safety Profile and Potential Cytotoxicity of Tyloxapol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyloxapol, a nonionic liquid polymer of the alkyl aryl polyether alcohol type, is widely utilized in pharmaceutical formulations as a surfactant, solubilizer, and emulsifier.[1] Its established role in enhancing drug delivery in dosage forms such as nebulizers, eye drops, and injectables necessitates a thorough understanding of its safety profile and potential cytotoxicity.[1][2] This technical guide provides a comprehensive overview of the known safety and cytotoxicity data for this compound, drawing from in vitro and in vivo studies.
This document summarizes key toxicological endpoints, details the mechanisms of cytotoxicity, provides experimental protocols for relevant assays, and presents a visual representation of the apoptotic signaling pathway induced by this compound. The information herein is intended to support researchers, scientists, and drug development professionals in making informed decisions regarding the use of this compound in pharmaceutical formulations.
In Vitro Cytotoxicity
This compound has been shown to exhibit dose- and time-dependent cytotoxicity in various cell lines.[3] The primary mechanism of cell death induced by this compound is apoptosis, which proceeds through a caspase-independent pathway.[3]
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the in vitro cytotoxicity of this compound.
| Cell Line | Assay | Endpoint | IC50 / Concentration | Exposure Time | Reference |
| RAW 264.7 (murine macrophage-like) | Dehydrogenase Activity | Cell Viability | Dose-dependent decrease | Not specified | [3] |
| NIH/3T3 (mouse fibroblast) | Dehydrogenase Activity | Cell Viability | Dose-dependent decrease | Not specified | [3] |
| HEK293 (human embryonic kidney) | Morphological Alteration | Cell Detachment | 100 µg/mL | 48 hours | [4] |
| Human Jurkat T-lymphoblasts | Not specified | Cell Lysis | Not specified | Not specified | [4] |
| Epithelial cells | Not specified | Cytotoxicity | Not specified | Not specified | [4] |
| Red blood cells | Not specified | Cytotoxicity | Not specified | Not specified | [4] |
Note: Specific IC50 values for RAW 264.7 and NIH/3T3 cells were not explicitly stated in the reviewed literature abstracts. The full-text articles would be required for this level of detail.
Mechanism of Cytotoxicity: Caspase-Independent Apoptosis
Studies have demonstrated that this compound induces apoptosis in cell lines such as RAW 264.7 and NIH/3T3.[3] Key features of this apoptotic process include:
-
Morphological Changes: Treated cells exhibit characteristic apoptotic features like chromatin condensation and cell shrinkage.[3]
-
DNA Fragmentation: The presence of typical apoptotic ladders is observed in DNA extracted from this compound-treated cells.[3]
-
Hypodiploid DNA Content: Flow cytometric analysis reveals an increase in the sub-G1 cell population, indicating DNA cleavage.[3]
-
Caspase-Independence: Pre-treatment with a general caspase inhibitor, zVAD-fmk, does not prevent this compound-induced apoptosis, indicating a caspase-independent pathway.[3]
The cytotoxic action of this compound is believed to be related to its interaction with the cell membrane. This interaction can be attenuated by the addition of the nontoxic lipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine.[3] While the precise signaling cascade is not fully elucidated, evidence suggests the involvement of mitochondrial pathways.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed caspase-independent apoptotic pathway initiated by this compound.
In Vivo Safety Profile
In vivo studies provide valuable information on the systemic effects and overall safety of this compound.
Acute Toxicity Data
The following table summarizes the available acute lethal dose (LD50) data for this compound in animal models.
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | >5000 mg/kg | [5] |
| Rat | Intravenous | 1800 mg/kg | [5] |
| Mouse | Oral | 1000 mg/kg | [5] |
Other In Vivo Observations
-
Hyperlipidemia Induction: this compound is used experimentally to induce hyperlipidemia in animals by blocking plasma lipolytic activity.[6]
-
Organ Effects: In vivo studies in rats using this compound to induce hyperlipidemia have shown hepatocytic damage, including fat vacuolation and necrosis.[4] Increased levels of cholesterol, triglycerides, glucose, albumin, creatinine, and urea, along with DNA damage in peripheral blood, liver, and kidney have also been reported.[4]
-
Irritation: this compound is considered irritating to the eyes, respiratory system, and skin.[5]
Genotoxicity and Carcinogenicity
Limited information is available regarding the genotoxicity and carcinogenicity of this compound. One source indicates a potential for carcinogenicity as classified by NIOSH, though this is not supported by NTP or OSHA classifications.[5] Further investigation into comprehensive genotoxicity and carcinogenicity studies is warranted for a complete safety assessment.
Regulatory and Clinical Safety
Regulatory Status
This compound is recognized as a pharmaceutical excipient by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) in certain formulations.[7] It is listed in the FDA's Inactive Ingredient Database for use in specific inhalation drug products.[7]
Clinical Safety
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of this compound's cytotoxicity.
Cell Viability Assay (Dehydrogenase Activity)
This protocol is based on the methodology described for assessing the effect of this compound on RAW 264.7 and NIH/3T3 cells.[3]
DNA Fragmentation Assay
This protocol is based on the methodology for detecting apoptotic DNA ladders in this compound-treated cells.[3]
Flow Cytometry for Apoptosis (Sub-G1 Analysis)
This protocol is based on the methodology for analyzing hypodiploid DNA content in this compound-treated cells.[3]
References
- 1. Committee for Medicinal Products for Human Use (CHMP) | European Medicines Agency (EMA) [ema.europa.eu]
- 2. reynoldsscience.com [reynoldsscience.com]
- 3. cybra.lodz.pl [cybra.lodz.pl]
- 4. A carcinogenic potency database of the standardized results of animal bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicines for human use under evaluation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Article 5(3) opinions on any scientific matter: human medicines | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to Tyloxapol's Function as a Surface-Active Agent in Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyloxapol, a nonionic liquid polymer of the alkyl aryl polyether alcohol type, is a versatile and widely utilized surface-active agent in the pharmaceutical industry. Its unique physicochemical properties make it an invaluable excipient in a variety of formulations, including ophthalmic, respiratory, and parenteral dosage forms. This technical guide provides a comprehensive overview of this compound's core functions as a surfactant, focusing on its ability to reduce surface tension, stabilize interfaces, and enhance the solubility and stability of active pharmaceutical ingredients (APIs) and complex biologic molecules. This document details quantitative data on its surface activity, provides in-depth experimental protocols for its characterization, and presents visual representations of its mechanisms of action to aid researchers and formulation scientists in its effective application.
Introduction
This compound is a complex polymeric surfactant with a well-established safety profile, making it a preferred choice in numerous pharmaceutical applications.[1] Its primary role stems from its amphiphilic nature, possessing both hydrophilic polyoxyethylene chains and a lipophilic alkylphenol group. This structure allows this compound to orient itself at interfaces, such as air-water and oil-water, thereby reducing interfacial tension and enabling the formation and stabilization of dispersed systems.[2] Its functions extend to preventing protein aggregation, stabilizing nanoparticle suspensions, and improving the bioavailability of poorly soluble drugs.[2][3][4]
Physicochemical Properties and Surface Activity
The efficacy of this compound as a surface-active agent is dictated by its fundamental physicochemical properties. These properties govern its behavior in aqueous solutions and its interactions with other formulation components.
Critical Micelle Concentration (CMC)
The CMC is a critical parameter for any surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles. Above the CMC, the surface tension of the solution remains relatively constant.[5] For this compound, the CMC is reported to be approximately 0.018 mM .[6] This low CMC indicates its high efficiency in forming micelles and, consequently, its effectiveness at low concentrations.
Surface Tension Reduction
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | ~0.018 mM | [6] |
| Cloud Point | 92 - 97 °C | |
| Hydrophile-Lipophile Balance (HLB) | 12.9 | [7] |
Cloud Point
The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy, indicating a phase separation. For this compound, the cloud point is in the range of 92-97°C. This high cloud point is advantageous for formulations that may be subjected to heat, such as during manufacturing or sterilization.[1] The cloud point of this compound can be further increased by the addition of ionic surfactants, which can be beneficial for preventing particle aggregation during autoclaving.[1][8]
Table 2: Effect of Additives on the Cloud Point of 1% this compound Solution
| Additive (Concentration) | Cloud Point (°C) | Increase in Cloud Point (°C) | Reference |
| None | 95 | 0 | [1][8] |
| 10% PEG-400 | 105 | 10 | [1] |
| 5% PEG-400 | 100 | 5 | [1] |
| 2% Propylene Glycol | 98 | 3 | [1] |
| 0.5% SDS | >131 | >36 | [1] |
| 0.2% DTAB | 131 | 36 | [1] |
| 0.5% DTAB | >131 | >36 | [1] |
| 0.5% TTAB | >131 | >36 | [1] |
| 0.5% Sodium Oleate | >131 | >36 | [1] |
| 0.5% DOSS | >131 | >36 | [1] |
PEG-400: Polyethylene Glycol 400, SDS: Sodium Dodecyl Sulfate, DTAB: Dodecyl Trimethyl Ammonium Bromide, TTAB: Tetradecyl Trimethyl Ammonium Bromide, DOSS: Dioctyl Sulfosuccinate.
Core Functions in Pharmaceutical Formulations
This compound's utility in pharmaceutical formulations is multifaceted, addressing challenges related to solubility, stability, and delivery of both small molecule drugs and biologics.
Solubilization of Poorly Water-Soluble Drugs
A significant challenge in drug development is the formulation of poorly water-soluble APIs. This compound, through micellar solubilization, can significantly enhance the aqueous solubility of such compounds.[9] Above its CMC, this compound forms micelles with a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules can partition into the hydrophobic core of these micelles, thereby increasing their apparent solubility in the aqueous medium. This is crucial for developing liquid dosage forms for oral, parenteral, and ophthalmic administration.
Figure 1: Micellar Solubilization of a Poorly Soluble Drug by this compound.
Stabilization of Dispersed Systems
This compound is an effective stabilizing agent for emulsions and suspensions. In oil-in-water (o/w) emulsions, this compound adsorbs at the oil-water interface, forming a protective layer that prevents droplet coalescence.[10] Its HLB value of 12.9 makes it particularly suitable for o/w emulsions.[7] In suspensions, this compound adsorbs onto the surface of the suspended particles, providing a steric barrier that prevents aggregation and settling.
Figure 2: Stabilization of an Oil Droplet in an Emulsion by this compound.
Prevention of Protein Aggregation
Protein aggregation is a major concern in the development of biopharmaceuticals as it can lead to loss of efficacy and immunogenicity.[3][4] this compound can prevent protein aggregation through several mechanisms. It can competitively adsorb to interfaces (e.g., air-water, container surfaces), thereby preventing proteins from unfolding and aggregating at these surfaces.[3] Additionally, this compound can interact with hydrophobic patches on the protein surface, shielding them from interaction with other protein molecules and preventing self-association.[3]
Figure 3: Mechanism of Protein Stabilization by this compound.
Stabilization of Nanoparticles
Table 3: Application of this compound in Nanoparticle Formulations
| Nanoparticle System | Function of this compound | Observed Outcome | Reference |
| Solid Lipid Nanoparticles (SLNs) | Stabilizer | Dose- and time-dependent cytostatic effect observed in some cell lines.[12] | [12] |
| Niosomes | Vesicle-forming surfactant | High entrapment efficiency (94.3%) for Nevirapine.[7] | [7] |
| General Nanoparticles | Surface modifier, stabilizer, dispersant | Imparts resistance to particle aggregation.[8] | [8] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the surface-active properties of this compound.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol describes the determination of the CMC of this compound using the Du Noüy ring method.
Materials and Equipment:
-
Tensiometer with a platinum Du Noüy ring
-
Glass vessel
-
This compound
-
High-purity water
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.001 to 100 µM).
-
Instrument Setup: Clean the platinum ring thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol) and then flame it to red heat to remove any organic contaminants. Calibrate the tensiometer according to the manufacturer's instructions.
-
Measurement:
-
Pour the lowest concentration this compound solution into the clean glass vessel.
-
Immerse the platinum ring into the solution.
-
Slowly raise the ring through the air-water interface.
-
Record the force required to detach the ring from the liquid surface. This force is proportional to the surface tension.
-
Repeat the measurement at least three times for each concentration and calculate the average.
-
Rinse the ring and vessel thoroughly with high-purity water and the next solution to be measured.
-
Repeat the measurement for all prepared dilutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration.
-
The plot will show two distinct linear regions. The first region will have a steep negative slope, and the second region (above the CMC) will have a slope close to zero.
-
The CMC is the concentration at the intersection of the two extrapolated linear portions of the plot.
-
Figure 4: Experimental Workflow for CMC Determination by Surface Tension.
Preparation of this compound-Based Niosomes by Thin Film Hydration Method
This protocol details the preparation of niosomes using this compound, a common method for encapsulating drugs in vesicular systems.[7]
Materials and Equipment:
-
This compound
-
Cholesterol
-
Phosphate-buffered saline (PBS) or other aqueous phase
-
Rotary evaporator
-
Water bath
-
Sonicator (bath or probe)
-
Round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Accurately weigh the desired amounts of this compound and cholesterol and dissolve them in a suitable volume of chloroform in a round-bottom flask. A common molar ratio of this compound to cholesterol is 1:1.
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the boiling point of the solvent (e.g., 40-60°C).
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
-
Hydration:
-
Add the aqueous phase (e.g., PBS containing the drug to be encapsulated) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in a water bath at a temperature above the gel-liquid transition temperature of the surfactant mixture (e.g., 60°C) for a specified time (e.g., 1 hour). This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
To obtain smaller, more uniform vesicles (unilamellar vesicles or ULVs), the MLV suspension can be subjected to sonication using either a bath sonicator or a probe sonicator for a defined period.
-
-
Purification:
-
Remove the unencapsulated drug by a suitable method such as dialysis, gel filtration, or centrifugation.
-
Figure 5: Workflow for Niosome Preparation using the Thin Film Hydration Method.
Assessment of Protein Aggregation Inhibition by Turbidity Measurement
This protocol provides a method to quantify the ability of this compound to prevent stress-induced protein aggregation by measuring changes in turbidity.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Model protein (e.g., lysozyme, bovine serum albumin)
-
This compound
-
Buffer solution (e.g., PBS)
-
Incubator or water bath for inducing stress (e.g., heat or agitation)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the model protein in the desired buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a series of samples containing a fixed concentration of the protein and varying concentrations of this compound. Include a control sample with only the protein.
-
-
Stress Induction:
-
Induce aggregation by subjecting the samples to a specific stress condition. For thermal stress, incubate the samples at an elevated temperature (e.g., 65°C) for a defined period. For mechanical stress, agitate the samples on a shaker.
-
-
Turbidity Measurement:
-
At regular time intervals during the stress induction, measure the absorbance of each sample at a wavelength where the protein does not absorb (e.g., 340 nm or 400 nm). An increase in absorbance indicates an increase in turbidity due to protein aggregation.
-
-
Data Analysis:
-
Plot the turbidity (absorbance) as a function of time for each sample.
-
Compare the aggregation kinetics of the samples containing this compound to the control sample.
-
Calculate the percentage of aggregation inhibition at a specific time point using the following formula: % Inhibition = [(Turbidity_control - Turbidity_sample) / Turbidity_control] * 100
-
Conclusion
This compound is a highly effective and versatile nonionic surfactant with a broad range of applications in pharmaceutical formulations. Its ability to reduce surface tension, form micelles at low concentrations, and stabilize various dispersed systems makes it an invaluable tool for formulation scientists. Furthermore, its demonstrated capacity to inhibit protein aggregation and stabilize nanoparticles underscores its importance in the development of modern biopharmaceuticals and nanomedicines. The quantitative data, detailed experimental protocols, and mechanistic diagrams provided in this guide are intended to facilitate a deeper understanding of this compound's function and to support its rational and effective use in the development of safe and efficacious drug products. Further research to generate more comprehensive quantitative data on its surface activity and interactions with a wider range of APIs and biologics will continue to expand its utility in the pharmaceutical field.
References
- 1. US5298262A - Use of ionic cloud point modifiers to prevent particle aggregation during sterilization - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Aggregation Behavior of this compound, a Nonionic Surfactant Oligomer, in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Niosomes as Prospective Drug Delivery Module for Antiretroviral Drug Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of ionic cloud point modifiers to prevent particle aggregation during sterilization - Patent 0600532 [data.epo.org]
- 9. Ophthalmic Nanoemulsions: From Composition to Technological Processes and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Triton WR-1339: A Technical Guide to its Discovery and Application in Hyperlipidemia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triton (B1239919) WR-1339, chemically known as Tyloxapol, is a non-ionic surfactant that has become an indispensable tool in the study of lipid metabolism and the development of hypolipidemic drugs. Its ability to induce a rapid and transient state of hyperlipidemia in animal models provides a robust platform for investigating the efficacy of therapeutic interventions. This technical guide provides a comprehensive overview of the discovery, initial characterization, and core applications of Triton WR-1339, with a focus on its mechanism of action, detailed experimental protocols, and quantitative data presented for ease of comparison.
Introduction and Discovery
Triton WR-1339, also widely recognized by its chemical name this compound, is a polymer of oxyethylated t-octylphenol formaldehyde.[1] While its initial development was for its surfactant properties, its profound impact on lipid metabolism was soon discovered, leading to its widespread adoption as a research tool. It is a non-ionic detergent that, when administered to animals, effectively blocks the clearance of triglycerides from the plasma, resulting in a predictable and dose-dependent hyperlipidemic state.[2] This characteristic has made it an invaluable agent for screening potential hypolipidemic compounds and for studying the intricacies of lipoprotein metabolism.
Physicochemical Properties
Triton WR-1339 is a viscous, pale yellow liquid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Synonyms | This compound, Triton A-20, Superinone | [3] |
| Chemical Class | Alkyl aryl polyether alcohol | [3] |
| Appearance | Viscous, pale yellow liquid | [4] |
| Molecular Weight | Variable polymer | [3] |
| Solubility | Soluble in water, ethanol, and DMSO | [4] |
Mechanism of Action: Inducing Hyperlipidemia
The primary mechanism by which Triton WR-1339 induces hyperlipidemia is through the potent inhibition of lipoprotein lipase (B570770) (LPL).[1][5] LPL is a crucial enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), facilitating the uptake of fatty acids by peripheral tissues. By inhibiting LPL, Triton WR-1339 prevents the normal clearance of these triglyceride-rich lipoproteins, leading to their accumulation in the bloodstream.[1] This results in a marked increase in plasma levels of triglycerides, total cholesterol, VLDL, and low-density lipoproteins (LDL), accompanied by a decrease in high-density lipoprotein (HDL) levels.[3]
Figure 1: Signaling pathway of Triton WR-1339-induced hyperlipidemia.
Quantitative Effects on Lipid Profile
The administration of Triton WR-1339 leads to a predictable and time-dependent alteration in the plasma lipid profile. The following tables summarize the quantitative changes observed in rodent models.
Table 2: Time-Course of Total Cholesterol Levels in Rats after a Single Dose of Triton WR-1339 (200 mg/kg, i.p.) [6]
| Time Point | Mean Total Cholesterol (mg/dL) | % Increase from Baseline |
| Baseline | 66.0 | 0% |
| 72 hours | 296.0 | 448% |
| 6 days | 106.0 | 60.6% |
| 9 days | ~ Baseline | ~ 0% |
Table 3: Effect of Triton WR-1339 (400 mg/kg, i.p.) on Plasma Lipid Levels in Mice at 24 hours [3]
| Lipid Parameter | Control Group | Triton WR-1339 Group | Fold Change |
| Total Cholesterol | Normal | 3.0x higher | ~3.0 |
| Triglycerides | Normal | 12.5x higher | ~12.5 |
| Non-HDL-Cholesterol | Normal | 5.3x higher | ~5.3 |
| HDL-Cholesterol | Normal | 2.5x lower | ~0.4 |
Table 4: Effect of Triton WR-1339 (300 mg/kg, i.p.) on Plasma Lipid Levels in Rats at 20 hours [7]
| Lipid Parameter | Fold Increase vs. Control |
| Triglycerides | ~5.1 |
| Total Cholesterol | Not specified |
| LDL-Cholesterol | Not specified |
| HDL-Cholesterol | Significant Reduction |
Experimental Protocols
The following sections provide detailed methodologies for the use of Triton WR-1339 in inducing hyperlipidemia for research purposes.
Preparation of Triton WR-1339 Solution
Triton WR-1339 is a viscous liquid and should be handled with care.[4]
-
Solvent Selection: Prepare a solution of Triton WR-1339 in sterile normal saline (0.9% NaCl) or phosphate-buffered saline (PBS, pH 7.4).[4]
-
Concentration: A 10% (v/v) stock solution is commonly prepared. For a 200 mg/kg dose, this would typically require an injection volume of 2 mL/kg.[4]
-
Preparation: Due to its viscosity, it is recommended to weigh the required amount of Triton WR-1339 rather than measuring by volume. Gently warm the solvent to aid dissolution.
-
Sterilization: For in vivo studies, the final solution should be filter-sterilized through a 0.22 µm filter.
-
Storage: The prepared solution is stable at room temperature, but for long-term storage and to maintain sterility, it is advisable to store aliquots at -20°C.[4]
Induction of Hyperlipidemia in Rats
This protocol describes a typical procedure for inducing acute hyperlipidemia.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals are typically fasted for 12-18 hours before the administration of Triton WR-1339 to ensure a baseline lipid profile. Water should be available ad libitum.
-
Dosage and Administration: A single intraperitoneal (i.p.) injection of Triton WR-1339 at a dose of 200-400 mg/kg body weight is administered.[3][6]
-
Timeline: Peak hyperlipidemia is generally observed between 18 to 72 hours post-injection.[6][8] Blood samples are typically collected at these time points for lipid analysis.
-
Blood Collection: Blood can be collected via retro-orbital plexus, tail vein, or cardiac puncture under appropriate anesthesia.
-
Lipid Analysis: Plasma or serum is separated by centrifugation, and total cholesterol, triglycerides, HDL, and LDL levels are measured using standard enzymatic kits.
Experimental Workflow for Screening Hypolipidemic Drugs
Triton WR-1339 provides a reliable model for the in vivo screening of potential hypolipidemic agents.
Figure 2: Experimental workflow for screening hypolipidemic drugs.
Conclusion
Triton WR-1339 remains a cornerstone in experimental lipid research. Its well-characterized mechanism of action and the reproducible hyperlipidemia it induces provide a powerful and efficient model for the discovery and initial characterization of novel hypolipidemic therapies. This guide has provided a detailed overview of its properties, mechanism, and application, offering a valuable resource for researchers in the field of drug development and metabolic disease.
References
- 1. On the inhibition of lipoprotein lipase by Triton WR 1339 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hypolipidemic action of chrysin on Triton WR-1339-induced hyperlipidemia in female C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The inhibition in vivo of lipoprotein lipase (clearing-factor lipase) activity by triton WR-1339 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rbcms.com.br [rbcms.com.br]
- 7. mdpi.com [mdpi.com]
- 8. aaup.edu [aaup.edu]
An In-Depth Technical Guide to the Physical and Chemical Properties of Tyloxapol Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyloxapol is a non-ionic liquid polymer of the alkyl aryl polyether alcohol type, widely utilized as a surfactant in various pharmaceutical and research applications.[1] Its utility stems from its ability to reduce surface tension, emulsify, and stabilize formulations, making it a valuable excipient in drug delivery systems, particularly for ophthalmic and inhalation products.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound solutions, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to support its application in research and drug development.
Chemical Structure and General Properties
This compound is a polymeric compound derived from the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde (B43269) and oxirane.[3] This structure imparts an amphiphilic nature to the molecule, with a hydrophobic alkylphenol component and a hydrophilic polyoxyethylene chain. This amphiphilicity governs its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration.
Physical Properties of this compound Solutions
The physical properties of this compound solutions are critical to their function in various applications. Key parameters include density, viscosity, surface tension, and its behavior at elevated temperatures (cloud point).
Summary of Quantitative Physical Properties
| Property | Value | Reference/Comment |
| Appearance | Clear to hazy, yellow to amber viscous liquid | [3] |
| Density | ~1.1 g/mL | [5] This value is approximate and may vary slightly depending on the specific grade and temperature. |
| Specific Gravity | 1.107 | This value is for the pure substance. |
| Viscosity | Varies with concentration; solutions are likely non-Newtonian (shear-thinning) | Specific data for this compound is unavailable. For reference, a 10% aqueous solution of Triton X-100 has a viscosity of approximately 240 cP at 25°C.[6] |
| Surface Tension | Dependent on concentration | Specific data for this compound is unavailable. For reference, a 0.1% aqueous solution of Triton X-100 has a surface tension of approximately 33 dynes/cm at 25°C.[7] |
| Cloud Point | 94.3 °C | The temperature at which a 1% aqueous solution becomes cloudy upon heating. |
| Solubility | Soluble in water, DMSO, and ethanol. | Solubility in water is a key characteristic for its use in aqueous formulations. |
Chemical Properties of this compound Solutions
The chemical properties of this compound, particularly its aggregation behavior in solution and its stability, are fundamental to its performance as a surfactant and pharmaceutical excipient.
Micellization and Aggregation
As a surfactant, this compound molecules self-assemble into micelles in aqueous solutions above a specific concentration known as the Critical Micelle Concentration (CMC). This phenomenon is central to its ability to solubilize poorly water-soluble compounds.
The CMC is a critical parameter for formulating products with this compound, as it indicates the concentration at which the surfactant's properties change significantly.
Summary of Quantitative Chemical Properties
| Property | Value | Reference/Comment |
| Critical Micelle Concentration (CMC) | 0.018 mM | This value indicates the concentration at which micelle formation begins. |
| Aggregation Number (N) | Variable | The number of this compound monomers per micelle. For similar non-ionic surfactants, this can range from 100 to 155. |
| pH (1 in 20 solution) | 4.0 - 7.0 | Indicates that aqueous solutions of this compound are slightly acidic to neutral. |
| Chemical Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | General stability is good, but quantitative degradation kinetics under various pH and temperature conditions are not extensively reported. |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound solutions.
Determination of Viscosity (Rotational Viscometry)
Given that this compound is a polymer and its solutions are likely to be non-Newtonian, a rotational viscometer is the preferred instrument for accurately measuring viscosity across a range of shear rates.
Objective: To determine the dynamic viscosity of this compound solutions at various concentrations and shear rates.
Apparatus:
-
Rotational viscometer with a cone-plate or parallel-plate geometry
-
Temperature-controlled sample stage
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare a series of this compound solutions in deionized water at different concentrations (e.g., 0.1%, 0.5%, 1%, 5%, 10% w/v). Ensure complete dissolution by gentle agitation.
-
Instrument Calibration: Calibrate the viscometer using a standard fluid of known viscosity.
-
Sample Loading: Place a sufficient amount of the this compound solution onto the lower plate of the viscometer.
-
Temperature Equilibration: Set the desired temperature on the sample stage (e.g., 25°C) and allow the sample to equilibrate for at least 5 minutes.
-
Measurement:
-
Perform a shear rate sweep, starting from a low shear rate (e.g., 0.1 s⁻¹) and increasing to a high shear rate (e.g., 100 s⁻¹).
-
Record the viscosity at each shear rate.
-
-
Data Analysis: Plot viscosity as a function of shear rate. If the viscosity decreases with increasing shear rate, the fluid is shear-thinning.
Determination of Surface Tension (Wilhelmy Plate Method)
The Wilhelmy plate method is a reliable technique for measuring the equilibrium surface tension of surfactant solutions.[8]
Objective: To determine the surface tension of this compound solutions at various concentrations.
Apparatus:
-
Tensiometer with a Wilhelmy plate (typically platinum)
-
Temperature-controlled sample vessel
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare a series of this compound solutions in deionized water at concentrations spanning the expected CMC (e.g., from 0.001 mM to 1.0 mM).
-
Instrument Setup:
-
Clean the Wilhelmy plate thoroughly (e.g., by flaming) to ensure complete wetting.
-
Calibrate the tensiometer with deionized water.
-
-
Measurement:
-
Place the this compound solution in the sample vessel and allow it to reach the desired temperature (e.g., 25°C).
-
Immerse the Wilhelmy plate into the solution.
-
The instrument will measure the force exerted on the plate by the surface tension of the liquid.
-
-
Data Analysis: The surface tension is calculated from the measured force and the wetted perimeter of the plate. Plot surface tension as a function of the logarithm of this compound concentration.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
The CMC can be determined from the inflection point of the surface tension versus concentration curve.[9]
Objective: To determine the CMC of this compound in aqueous solution.
Procedure:
-
Follow the procedure for surface tension measurement (Section 5.2), ensuring a sufficient number of data points are collected around the expected CMC.
-
Data Analysis:
-
Plot surface tension (γ) versus the logarithm of the this compound concentration (log C).
-
The plot will typically show two linear regions.
-
The CMC is the concentration at the intersection of the two extrapolated linear portions of the curve.
-
Stability Assessment: Degradation Kinetics
Understanding the stability of this compound solutions is crucial for determining shelf-life and appropriate storage conditions. This can be assessed by monitoring the concentration of this compound over time under various stress conditions.
Objective: To evaluate the degradation kinetics of this compound in aqueous solution at different pH and temperature conditions.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
pH meter
-
Temperature-controlled ovens or water baths
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in deionized water. Prepare buffered solutions at different pH values (e.g., pH 4, 7, and 9).
-
Stability Study Setup:
-
Dilute the this compound stock solution into the different pH buffers to a known concentration.
-
Store aliquots of these solutions at different temperatures (e.g., 25°C, 40°C, and 60°C).
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a sample from each condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the order of the degradation reaction (e.g., zero-order, first-order) by fitting the data to the appropriate kinetic models.
-
Calculate the degradation rate constant (k) for each condition.
-
Applications in Drug Development
The unique physical and chemical properties of this compound make it a versatile excipient in drug development:
-
Solubilizing Agent: Its micelle-forming ability allows for the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.[1]
-
Wetting Agent: In ophthalmic formulations, this compound acts as a wetting agent, improving the spreadability of eye drops on the ocular surface.
-
Mucolytic Agent: In inhalation therapies, it helps to reduce the viscosity of mucus, aiding in its clearance from the respiratory tract.[1]
-
Stabilizer: this compound can stabilize emulsions and suspensions, preventing phase separation and ensuring uniform drug content.[1]
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. preprints.org [preprints.org]
- 3. This compound | 25301-02-4 [chemicalbook.com]
- 4. Triton X-100 - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. dow.com [dow.com]
- 8. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 9. commons.erau.edu [commons.erau.edu]
Tyloxapol's Interaction with Biological Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyloxapol, a non-ionic liquid polymer of the alkyl aryl polyether alcohol type, is a versatile excipient and active agent with a range of applications stemming from its surfactant properties. This technical guide provides an in-depth exploration of the core interactions between this compound and biological membranes. It details the physicochemical effects of this compound on membrane structure and function, outlines established experimental protocols for investigating these interactions, and discusses the modulation of key signaling pathways that are a consequence of these membrane perturbations. The information is presented to support further research and development of this compound in drug delivery and therapeutic applications.
Introduction
This compound is widely recognized for its use as a surfactant to aid in the liquefaction and removal of bronchopulmonary secretions.[1] Beyond this clinical application, it serves as a tool in preclinical research to induce hyperlipidemia in animal models by inhibiting lipoprotein lipase.[2] Its utility extends to drug delivery systems, where it is a component of niosome formulations.[3] The diverse biological activities of this compound, including its anti-inflammatory and cytotoxic effects, are fundamentally linked to its interactions with the lipid bilayers of cellular membranes.[4][5] Understanding these interactions at a molecular level is crucial for optimizing its existing applications and exploring new therapeutic avenues.
Physicochemical Interactions with Biological Membranes
As a non-ionic surfactant, this compound's interaction with biological membranes is primarily governed by hydrophobic and hydrophilic interactions. The hydrophobic alkyl aryl portion of the molecule tends to insert into the nonpolar core of the lipid bilayer, while the hydrophilic polyether chains remain at the membrane-water interface. This insertion can lead to significant alterations in the physical properties of the membrane.
Effects on Membrane Fluidity
Alteration of Membrane Permeability
A key consequence of surfactant-membrane interaction is an increase in membrane permeability. This can range from a subtle leakage of small ions to a more pronounced release of larger molecules. This effect is concentration-dependent. At lower concentrations, this compound may induce transient pores or defects in the membrane, while at concentrations approaching and exceeding its critical micelle concentration (CMC), it can lead to the solubilization of the membrane into mixed micelles, causing complete loss of barrier function. The CMC of a similar non-ionic surfactant, Triton X-100, has been determined to be around 140 ppm.[7]
Influence on Lipid Phase Behavior
The thermotropic phase behavior of lipid bilayers, characterized by a transition from a gel (ordered) phase to a liquid-crystalline (disordered) phase at a specific temperature (Tm), can be significantly altered by the presence of this compound. The insertion of this compound molecules into the bilayer is expected to disrupt the cooperative interactions between lipid molecules, leading to a broadening of the phase transition and a decrease in the main phase transition temperature (Tm).
Quantitative Data on this compound's Membrane Interactions
While direct quantitative data for this compound's effects on membrane biophysical properties are sparse in publicly accessible literature, data on its biological effects that are linked to membrane interactions, such as cytotoxicity, are available.
| Cell Line | Assay | Parameter | Concentration | Effect | Reference |
| RAW 264.7 (murine macrophage-like) | Dehydrogenase activity | Cell Viability | Dose-dependent | Cytotoxic | [4] |
| NIH/3T3 (mouse fibroblast) | Dehydrogenase activity | Cell Viability | Dose-dependent | Cytotoxic | [4] |
| U-937 (human macrophages) | Flow cytometry | Mitochondrial Membrane Potential | Dose-dependent | Unstable fluctuations | [8] |
| U-937 (human macrophages) | Flow cytometry | Apoptosis | High doses (after 4h) | Induced | [8] |
Table 1: Summary of this compound's Cytotoxic Effects on Various Cell Lines.
Experimental Protocols for Studying this compound-Membrane Interactions
A variety of biophysical techniques can be employed to characterize the interaction of this compound with biological and model membranes.
Preparation of this compound-Containing Liposomes/Niosomes
Method: Thin-Film Hydration
This method is commonly used for the preparation of both liposomes and niosomes incorporating this compound.
-
Materials:
-
This compound
-
Lipid(s) of choice (e.g., dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol (optional, for niosome stability)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
Dissolve this compound and the chosen lipid(s) (and cholesterol, if applicable) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner surface of the flask.
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or subjected to extrusion through polycarbonate filters with a defined pore size.
-
Assessment of Membrane Fluidity
Method: Fluorescence Polarization/Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. An increase in membrane fluidity leads to a decrease in fluorescence polarization/anisotropy.
-
Materials:
-
Liposome (B1194612) or niosome suspension (prepared as in 4.1)
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene (B155585) - DPH)
-
Spectrofluorometer with polarizing filters
-
-
Procedure:
-
Incubate the liposome/niosome suspension with the fluorescent probe to allow for its incorporation into the lipid bilayer.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength.
-
Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor.
-
Compare the anisotropy values of control liposomes with those containing varying concentrations of this compound.
-
Measurement of Membrane Permeability
Method: Calcein (B42510) Leakage Assay
This assay monitors the release of a self-quenching fluorescent dye from the interior of liposomes. Disruption of the membrane by this compound leads to the release and de-quenching of the dye, resulting in an increase in fluorescence.
-
Materials:
-
Liposomes encapsulating a high concentration of calcein (prepared by hydrating the lipid film with a concentrated calcein solution).
-
Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated calcein.
-
Fluorometer.
-
Triton X-100 (for 100% lysis control).
-
-
Procedure:
-
Prepare calcein-loaded liposomes and remove external calcein by size-exclusion chromatography.
-
Add the calcein-loaded liposomes to a cuvette containing buffer.
-
Record the baseline fluorescence (F0).
-
Add this compound to the desired final concentration and monitor the increase in fluorescence over time (Ft).
-
At the end of the experiment, add Triton X-100 to completely lyse the liposomes and record the maximum fluorescence (Fmax).
-
Calculate the percentage of leakage at time t using the equation: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100
-
Analysis of Lipid Phase Behavior
Method: Differential Scanning Calorimetry (DSC)
DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the temperature and enthalpy of lipid phase transitions.
-
Materials:
-
Concentrated liposome suspension.
-
Differential Scanning Calorimeter.
-
-
Procedure:
-
Load the liposome suspension into a DSC sample pan and an equal volume of buffer into a reference pan.
-
Scan the samples over a defined temperature range that encompasses the phase transition of the lipid(s).
-
The resulting thermogram will show an endothermic peak at the main phase transition temperature (Tm).
-
Analyze the thermogram to determine the Tm and the enthalpy of the transition (ΔH).
-
Compare the thermograms of control liposomes with those containing this compound to assess changes in Tm and ΔH.
-
Modulation of Cellular Signaling Pathways
This compound's interaction with the cell membrane can initiate or modulate intracellular signaling cascades, leading to various cellular responses. A significant example is its anti-inflammatory effect through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of the NF-κB Signaling Pathway
NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. In macrophages, the activation of NF-κB is often triggered by the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) at the cell surface. This compound has been shown to inhibit LPS-stimulated activation of NF-κB and the subsequent release of inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[5]
The precise mechanism by which this compound exerts this inhibitory effect is thought to involve the disruption of membrane microdomains, such as lipid rafts. Lipid rafts are cholesterol- and sphingolipid-rich domains that serve as platforms for the assembly of signaling complexes, including the TLR4 receptor complex.[9] By altering the lipid environment of the plasma membrane, this compound may interfere with the recruitment of TLR4 and its co-receptors into lipid rafts, thereby preventing the initiation of the downstream signaling cascade that leads to NF-κB activation.
Figure 1: Proposed mechanism of this compound-mediated inhibition of the NF-κB signaling pathway.
Conclusion
This compound's interactions with biological membranes are multifaceted, leading to significant changes in membrane fluidity, permeability, and phase behavior. These biophysical effects are the foundation for its diverse biological activities, from its clinical use as a mucolytic agent to its anti-inflammatory properties. The experimental protocols outlined in this guide provide a framework for the detailed characterization of these interactions, which is essential for the rational design of this compound-based drug delivery systems and the exploration of its therapeutic potential. Further research focusing on generating quantitative data on this compound's membrane effects will be invaluable for advancing its application in pharmaceutical sciences.
References
- 1. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation of this compound niosomes for encapsulation, stabilization and dissolution of anti-tubercular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits NF-kappa B and cytokine release, scavenges HOCI, and reduces viscosity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of drugs on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of critical micelle concentration with the rotating sample system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between U-937 human macrophages and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid rafts regulate ethanol-induced activation of TLR4 signaling in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Hyperlipidemia in Rats with Tyloxapol
FOR RESEARCH USE ONLY
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a significant risk factor for cardiovascular diseases. The use of animal models is crucial for studying the pathophysiology of hyperlipidemia and for the preclinical evaluation of potential therapeutic agents. Tyloxapol (also known as Triton WR-1339) is a non-ionic surfactant widely used to induce an acute and reversible model of hyperlipidemia in rodents.[1][2] This model is advantageous due to its rapid onset, simplicity, and reproducibility.
This compound administration leads to a rapid increase in plasma lipid levels primarily through two mechanisms: the inhibition of lipoprotein lipase (B570770) (LPL) and hepatic lipase, which are responsible for the clearance of triglyceride-rich lipoproteins from the circulation, and the stimulation of hepatic cholesterol synthesis by increasing the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[3][4] This results in a marked elevation of plasma triglycerides and total cholesterol.[3][4]
These application notes provide a detailed protocol for inducing hyperlipidemia in rats using this compound, including dose-response information and the expected timeline of lipid level changes. This guide is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative changes in plasma lipid profiles of rats at various time points following a single administration of this compound.
Table 1: Lipid Profile Changes in Rats After a Single Intravenous Injection of this compound (400 mg/kg)
| Time Point | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | Phospholipids (mg/dL) | Lipoprotein Changes |
| Baseline | ~60-70 | ~50-100 | ~100-150 | Normal VLDL, LDL, and HDL levels |
| 1-6 hours | Linearly increasing | Linearly increasing (Rate: ~259.7 mg/h·dL) | Linearly increasing | VLDL and LDL increase, HDL disappears[5][6] |
| 24 hours | ~586 | ~3200 | ~715 | Markedly increased VLDL and LDL, absent HDL[5] |
| 48 hours | Sustained high levels | Sustained high levels | Sustained high levels | |
| 3-5 days | Decreasing towards baseline | Decreasing towards baseline | Decreasing towards baseline | VLDL decreases, HDL reappears[5] |
| 9 days | Return to baseline | Return to baseline | Return to baseline |
Data compiled from a study by Rasouli et al. (2016).[5]
Table 2: Total Cholesterol Levels in Wistar Rats After a Single Intraperitoneal Injection of this compound (200 mg/kg)
| Time Point | Mean Total Cholesterol (mg/dL) | Percentage Increase from Baseline |
| Baseline | 66.0 | - |
| Day 3 (72 hours) | 296.0 | 448.0% |
| Day 6 | 106.0 | 60.6% |
| Day 9 | 76.5 | 15.9% |
This study highlights that the peak of hypercholesterolemia is observed around 72 hours post-injection, with levels returning to near baseline by day 9.[7][8]
Experimental Protocols
This section provides a detailed methodology for inducing hyperlipidemia in rats using this compound.
Materials:
-
This compound (Triton WR-1339)
-
Sterile 0.9% saline solution or Phosphate Buffered Saline (PBS), pH 7.4[3]
-
Male Wistar rats (or other appropriate strain), typically weighing 180-360g[3][4]
-
Standard laboratory animal housing and care facilities
-
Apparatus for intravenous (tail vein) or intraperitoneal injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge for plasma separation
-
Biochemical analyzer for lipid profile measurement
Protocol for a Single Dose Induction:
-
Animal Acclimatization: House the rats in a controlled environment (22±2°C, 12-hour light/dark cycle, 60% relative humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.[3]
-
Fasting: For studies measuring triglyceride secretion rates, overnight fasting of the animals is recommended.[5]
-
This compound Preparation: Prepare a solution of this compound in sterile 0.9% saline or PBS. A common concentration is 10-20% (w/v). For example, to prepare a 10% solution, dissolve 1g of this compound in 10mL of saline. Gentle agitation and leaving the solution to stand overnight can aid dissolution.[6]
-
Dosage and Administration:
-
Intravenous (IV) Injection: A commonly used dose is 400 mg/kg body weight.[4][5] Administer the this compound solution via the tail vein. This route generally produces a more rapid and pronounced hyperlipidemic effect.
-
Intraperitoneal (IP) Injection: Doses ranging from 200 mg/kg to 400 mg/kg body weight have been reported to be effective.[4][7] Administer the solution into the peritoneal cavity.
-
-
Blood Sampling:
-
Collect a baseline blood sample prior to this compound administration.
-
Subsequent blood samples can be collected at various time points depending on the study's objectives (e.g., 2, 4, 6, 24, 48, 72 hours, and daily thereafter).[5][7] Blood can be collected via tail vein puncture or other appropriate methods.
-
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the blood samples to separate the plasma.
-
Lipid Analysis: Analyze the plasma for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using standard enzymatic colorimetric methods with a biochemical analyzer.
Protocol for Sustained Hyperlipidemia:
For chronic studies, a single dose of this compound is insufficient as lipid levels return to baseline within a few days.[5][7] To induce sustained hyperlipidemia, repeated injections are necessary.
-
Administer this compound intravenously at a dose of 400 mg/kg three times per week.[2][9][10] This regimen has been shown to maintain elevated levels of serum cholesterol and triglycerides for up to three weeks.[2][9][10]
Ethical Considerations:
All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. The number of animals should be minimized, and procedures should be refined to reduce any potential pain or distress.
Mandatory Visualizations
Caption: Experimental workflow for inducing hyperlipidemia in rats using this compound.
Caption: Signaling pathway of this compound-induced hyperlipidemia.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A procedure for inducing sustained hyperlipemia in rats by administration of a surfactant. | BioGRID [thebiogrid.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
- 7. rbcms.com.br [rbcms.com.br]
- 8. scribd.com [scribd.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Tyloxapol-Induced Hyperlipidemia in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing hyperlipidemia in mice using Tyloxapol (also known as Triton WR-1339). This model is a valuable tool for studying lipid metabolism, dyslipidemia, and for the preclinical evaluation of hypolipidemic drugs.
Introduction
This compound is a non-ionic surfactant that, when administered to rodents, rapidly induces a state of hyperlipidemia. The primary mechanism of action is the inhibition of lipoprotein lipase (B570770) (LPL), the enzyme responsible for the hydrolysis of triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL).[1] This inhibition blocks the uptake of triglycerides from the bloodstream into peripheral tissues, leading to a significant accumulation of lipids in the plasma. Additionally, this compound has been shown to increase the hepatic synthesis of cholesterol by up-regulating the activity of HMG-CoA reductase.[1] This dual action results in a robust and acute hyperlipidemic state, characterized by elevated levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).
Quantitative Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound to induce hyperlipidemia in mice. These tables provide a reference for expected changes in plasma lipid profiles at various dosages and time points.
Table 1: Effect of a Single Intraperitoneal Dose of this compound on Plasma Lipids in C57BL/6 Mice at 24 Hours
| Parameter | Control Group (Saline) | This compound Group (400 mg/kg) | % Change |
| Total Cholesterol (mg/dL) | 85.3 ± 5.7 | 254.1 ± 18.2 | ↑ 198% |
| Triglycerides (mg/dL) | 68.9 ± 6.3 | 185.4 ± 15.1 | ↑ 169% |
| Non-HDL Cholesterol (mg/dL) | 25.1 ± 3.9 | 210.6 ± 17.5 | ↑ 739% |
| HDL Cholesterol (mg/dL) | 60.2 ± 4.8 | 43.5 ± 3.9 | ↓ 28% |
*Data are presented as mean ± SEM. Statistical significance (p < 0.05) was observed between the control and this compound-treated groups. (Data adapted from a study on female C57BL/6 mice receiving a single intraperitoneal injection of 400 mg/kg this compound, with measurements taken 24 hours post-injection).[2]
Table 2: General Effects of this compound on Plasma Lipids in Mice
| Dosage (Intraperitoneal) | Time Point | Observation | Reference |
| 300 mg/kg | 24 hours | > 2-fold increase in total cholesterol and triglycerides. | [3] |
| 400 mg/kg | 24 hours | Significant increases in TC, TG, and LDL. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the this compound-induced hyperlipidemia model in mice.
Animal Models
-
Species: Mouse
-
Strain: C57BL/6 or other appropriate strains (e.g., ICR).
-
Age/Weight: Typically adult mice weighing between 20-30 grams.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified by the experimental design.[2]
Preparation and Administration of this compound
-
Preparation:
-
Weigh the required amount of this compound.
-
Dissolve this compound in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., for a 400 mg/kg dose, a 16 mg/mL solution can be prepared).[2]
-
Ensure complete dissolution by gentle vortexing or mixing. The solution should be clear.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
-
Administration:
-
Route: Intraperitoneal (IP) injection is the most common and effective route of administration.[2][3]
-
Dosage: A single dose of 300-400 mg/kg body weight is typically sufficient to induce a robust hyperlipidemic state.[2][3]
-
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other vital organs.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly and steadily.
-
Return the animal to its cage and monitor for any adverse reactions.
-
-
Induction and Time Course of Hyperlipidemia
-
Fasting: Mice should be fasted overnight (approximately 12-16 hours) with free access to water before this compound administration to reduce variability in baseline lipid levels.[2]
-
Peak Effect: The peak hyperlipidemic effect is generally observed 18 to 24 hours after a single intraperitoneal injection.[3]
-
Duration: The hyperlipidemia is transient, with lipid levels starting to decline after 24-48 hours and returning to near baseline within 72 hours. This acute model is therefore best suited for short-term studies.
Blood Collection and Biochemical Assays
-
Blood Collection: At the desired time point post-Tyloxapol injection (typically 24 hours), collect blood via cardiac puncture, retro-orbital bleeding, or from the tail vein. The choice of method may depend on the experimental endpoint (terminal or survival).
-
Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge at approximately 2000-3000 rpm for 15 minutes to separate the plasma.
-
Biochemical Analysis: Analyze the plasma for the following lipid parameters using commercially available enzymatic assay kits:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C) can be calculated using the Friedewald formula (if TG levels are below 400 mg/dL) or measured directly. Non-HDL cholesterol can also be calculated (TC - HDL-C).
-
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the typical experimental workflow for inducing hyperlipidemia in mice using this compound.
Signaling Pathway of this compound-Induced Hyperlipidemia
The diagram below illustrates the molecular mechanism by which this compound induces hyperlipidemia.
Conclusion
The this compound-induced hyperlipidemia model in mice is a reliable and reproducible method for studying acute dyslipidemia. The protocols and data presented here provide a foundation for researchers to implement this model in their studies. It is crucial to consider the transient nature of this model and to select appropriate time points for analysis based on the specific research questions. This model, when properly utilized, can significantly contribute to our understanding of lipid metabolism and the development of novel therapeutic interventions for hyperlipidemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypolipidemic action of chrysin on Triton WR-1339-induced hyperlipidemia in female C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Lipopolysaccharide and this compound accelerate the development of atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Tyloxapol Solutions for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Tyloxapol solutions intended for in vivo studies. This compound, a nonionic liquid polymer, is frequently used in preclinical research to induce hyperlipidemia in animal models. Proper preparation of dosing solutions is critical to ensure accurate and reproducible experimental outcomes. These guidelines cover various formulation strategies to accommodate different administration routes and experimental requirements.
Data Summary of this compound Formulations
The selection of an appropriate vehicle for this compound administration is dependent on the desired concentration, route of administration, and the specific animal model. The following table summarizes common formulations for in vivo studies.
| Vehicle Composition | Achievable Concentration | Administration Routes | Key Considerations |
| Isotonic Saline (0.9% NaCl) | Up to 20% v/v (e.g., 200 mg/mL) | Intravenous (IV), Intraperitoneal (IP) | May require gentle agitation and overnight dissolution. Solution should be clear before use. |
| 5% DMSO in 95% Corn Oil | ≥ 2.5 mg/mL | Intraperitoneal (IP), Oral (gavage) | Prepare a concentrated stock in DMSO first. Emulsion stability can be a concern; use immediately after preparation. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Intravenous (IV), Intraperitoneal (IP) | A multi-component system suitable for compounds with poor solubility. Requires a specific order of solvent addition. |
| 10% Ethanol, 90% Corn Oil | ≥ 2.5 mg/mL | Intraperitoneal (IP), Oral (gavage) | An alternative to DMSO-based formulations. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 100 mg/mL | Intravenous (IV), Intraperitoneal (IP) | May require sonication to achieve complete dissolution. |
Experimental Workflows and Logical Diagrams
The following diagrams illustrate the preparation workflows for the different this compound formulations and a decision-making process for vehicle selection.
The Role of Surfactants in Mitigating Shear Stress in Cell Culture: A Critical Review of Tyloxapol and Established Protectants
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioprocessing and cell culture, maintaining cell viability and function is paramount. A significant challenge, particularly in large-scale bioreactors and suspension cultures, is the detrimental effect of hydrodynamic shear stress. This mechanical force can lead to decreased cell proliferation, apoptosis, and ultimately, reduced product yields. Consequently, the use of shear-protectant additives is a common strategy to mitigate these effects. This document critically evaluates the potential use of Tyloxapol for this purpose, in light of available scientific evidence, and provides detailed protocols for the application of established shear protectants.
This compound: An Evaluation of its Suitability as a Shear Protectant
This compound is a nonionic liquid polymer of the alkyl aryl polyether alcohol type, widely used as a surfactant.[1] While its surfactant properties might suggest a potential role in protecting cells from mechanical stress, a review of the existing literature indicates that this compound is generally not suitable for this application due to its cytotoxic effects on various cell lines.
Summary of this compound's Effects on Cells in Culture
| Cell Line | Concentration | Exposure Time | Observed Effects | Reference |
| HEK293 | 100 µg/mL | 48 h | Cell detachment, alterations in cellular morphology.[2] | [2][3] |
| RAW 264.7 (murine macrophage-like) | Dose-dependent | Time-dependent | Cytotoxicity, induction of apoptosis (chromatin condensation, cell shrinkage, DNA fragmentation).[4] | [4] |
| NIH/3T3 (mouse fibroblast) | Dose-dependent | Time-dependent | Cytotoxicity, induction of apoptosis.[4] | [4] |
| Jurkat T-lymphoblasts | Not specified | Not specified | Cell lysis.[2][3] | [2][3] |
As the data clearly indicates, this compound exhibits significant cytotoxicity and can induce apoptosis in multiple cell lines. These findings strongly suggest that this compound is not an appropriate agent for protecting cells from shear stress in culture. Instead of promoting cell viability, its application is likely to be detrimental.
Established Shear Protectants: The Role of Poloxamer 188 (Pluronic F-68)
In contrast to this compound, Poloxamer 188, also known as Pluronic F-68, is a well-established and widely used shear protectant in the biopharmaceutical industry.[5][6] It is a non-ionic block copolymer with surfactant properties that effectively decreases physical damage to suspension cell cultures in turbulent environments like sparged bioreactors.[5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Caution: this compound has been shown to be cytotoxic. Handle with appropriate personal protective equipment.
-
Reconstitution: To prepare a 100 mg/mL stock solution, dissolve this compound in DMSO.[2] Note that moisture-absorbing DMSO can reduce solubility, so use fresh DMSO.[2] Alternatively, for a 100 mg/mL stock solution in ethanol, ultrasonic treatment may be necessary.[3]
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C.
Protocol 2: General Cell Culture Maintenance
This protocol provides a general guideline for maintaining adherent and suspension cell cultures.
Adherent Cell Culture:
-
Medium Preparation: Prepare the appropriate basal medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Thawing: Quickly thaw a frozen vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed medium.[7]
-
Centrifugation: Centrifuge the tube at 1000 rpm for 5 minutes to pellet the cells.[7]
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh medium. Transfer the cell suspension to a culture flask.[7]
-
Incubation: Place the culture flask in a 37°C, 5% CO₂ incubator.[7]
-
Subculturing: When cells reach the desired confluency, aspirate the old medium, wash with PBS, and detach the cells using a Trypsin-EDTA solution.[7] Neutralize the trypsin with fresh medium and re-plate at the desired density.
Suspension Cell Culture:
-
Medium Preparation: Prepare the appropriate basal medium (e.g., RPMI 1640) with 10% FBS and 1% Penicillin-Streptomycin.[7]
-
Thawing and Centrifugation: Follow the same thawing and centrifugation steps as for adherent cells.[7]
-
Resuspension and Culturing: Resuspend the cell pellet in fresh medium and transfer to a culture flask.[7]
-
Incubation: Place the culture flask in a 37°C, 5% CO₂ incubator on a shaker or with periodic agitation.[7]
-
Subculturing: To subculture, transfer the cell suspension to a conical tube, centrifuge, and resuspend the cell pellet in fresh medium at the desired seeding density.[7]
Protocol 3: Application of Shear Stress and Assessment of Protection using Poloxamer 188
This protocol describes a general method for inducing shear stress and evaluating the protective effects of a shear-protectant agent like Poloxamer 188.
-
Cell Preparation: Culture cells to the desired density.
-
Shear Protectant Addition: For the experimental group, supplement the cell culture medium with Poloxamer 188. A typical concentration is 1-2 g/L, but this should be optimized for the specific cell line and process.[5][6]
-
Induction of Shear Stress: Expose the cells to shear stress. This can be achieved using various methods, such as:
-
Cell Viability Assessment: After the desired period of shear stress exposure, assess cell viability using methods such as:
-
Trypan Blue Exclusion Assay: A simple method to count viable and non-viable cells.
-
MTT or WST-1 Assays: Colorimetric assays to measure metabolic activity as an indicator of cell viability.
-
Flow Cytometry with Propidium Iodide (PI) Staining: To quantify the percentage of dead cells.
-
-
Data Analysis: Compare the viability of cells exposed to shear stress with and without the shear protectant to the control group (no shear stress).
Visualizing Cellular Responses and Experimental Design
To better understand the processes involved in shear stress and its mitigation, the following diagrams illustrate a typical experimental workflow and a key signaling pathway activated by mechanical forces.
Caption: A generalized workflow for evaluating the efficacy of a shear protectant in cell culture.
Caption: A simplified diagram of the Tie2 signaling cascade activated by shear stress in endothelial cells.
Signaling Pathways Activated by Shear Stress
Mechanical forces, such as shear stress, can activate specific signaling pathways within cells, influencing their behavior and survival. One such pathway involves the Tie2 receptor tyrosine kinase, which is predominantly expressed on endothelial cells.[10][11] The activation of the Tie2/PI 3-kinase/Akt signaling cascade in response to shear stress is crucial for maintaining endothelial cell survival and integrity.[10][11] Shear stress can induce a rapid and sustained phosphorylation of Tie2, leading to the downstream activation of Akt, which in turn can suppress apoptosis.[10][11] Understanding these pathways is essential for developing strategies to protect cells from the detrimental effects of mechanical forces.
Conclusion
Based on a thorough review of the available scientific literature, This compound is not recommended for use as a shear stress protectant in cell culture. The documented evidence points towards its cytotoxic and apoptotic effects on a variety of cell lines, which is contrary to the goal of enhancing cell viability under mechanical stress.
For researchers seeking to mitigate the negative impacts of shear stress, the use of well-established shear protectants like Poloxamer 188 (Pluronic F-68) is the recommended approach. This non-ionic surfactant has a proven track record of effectively protecting cells in suspension cultures from hydrodynamic forces. The provided protocols offer a starting point for the implementation and evaluation of shear protectants in your specific cell culture system. A clear understanding of the cellular response to shear stress, including the activation of signaling pathways like the Tie2 cascade, will further aid in the development of robust and productive bioprocesses.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cytotoxic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Temperature effect on the shear-induced cell damage in biofabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shear rate sensitizes bacterial pathogens to H2O2 stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shear stress activates Tie2 receptor tyrosine kinase in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Formulating Tyloxapol Niosomes for Drug Delivery
Introduction
Niosomes are vesicular nanocarriers composed of non-ionic surfactants and cholesterol, which form a bilayer structure capable of encapsulating both hydrophilic and lipophilic drugs.[1][2] They represent a promising alternative to liposomes due to their higher chemical stability, lower cost, and simple formulation methods.[3][4] Tyloxapol, a non-ionic liquid polymer of the alkyl aryl polyether alcohol type, is a biocompatible surfactant widely used in pharmaceutical applications, including as a mucolytic agent and an emulsifier.[5] Its ability to self-assemble into vesicles in aqueous solutions makes it an excellent candidate for niosome formulation.[5][6]
These application notes provide a comprehensive, step-by-step guide for the formulation and characterization of this compound niosomes, primarily using the thin-film hydration technique.[5][7] This document is intended for researchers, scientists, and professionals in the field of drug development and delivery.
Protocol 1: Formulation of this compound Niosomes via Thin-Film Hydration
This protocol details the most common method for preparing this compound niosomes, known as the thin-film hydration (or hand-shaking) method.[5][7] The process involves dissolving the surfactant and cholesterol in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous solution containing the drug.
Materials and Equipment
-
Surfactant: this compound[5]
-
Stabilizer: Cholesterol[5]
-
Drug: Active Pharmaceutical Ingredient (API) of choice (e.g., Nevirapine)[5]
-
Organic Solvent: Chloroform (B151607) or a mixture of chloroform and methanol[5][8]
-
Aqueous Phase: Deionized water or Phosphate Buffered Saline (PBS, pH 7.4)[5][6]
-
Equipment: Rotary evaporator, round-bottom flask, bath sonicator, vortex mixer, analytical balance, syringes, and standard laboratory glassware.[5][9]
Experimental Procedure
-
Dissolution: Accurately weigh and dissolve this compound, cholesterol, and the lipophilic drug (if applicable) in a sufficient volume of chloroform in a round-bottom flask.[5] The molar ratio of this compound to cholesterol is a critical parameter that must be optimized to ensure vesicle stability and desired drug loading.[5]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).[7][8] This process leaves a thin, dry film of the lipid mixture on the inner wall of the flask.[9]
-
Hydration: Hydrate the thin film by adding the aqueous phase (water or buffer), which contains the hydrophilic drug (if applicable).[5] Perform this step at a temperature above the gel-to-liquid phase transition temperature of the surfactant (e.g., 60°C for this compound formulations).[5][10] Agitate the flask gently by hand or using the rotary evaporator (with the vacuum turned off) to ensure complete hydration and formation of multilamellar vesicles (MLVs).[5]
-
Size Reduction (Sonication): To achieve smaller, more uniform vesicles, sonicate the resulting niosomal suspension using a bath sonicator for a specified period (e.g., 15-30 minutes).[5][11] This step breaks down larger aggregates and reduces the size of the niosomes.[11]
Protocol 2: Characterization of this compound Niosomes
After formulation, a series of characterization experiments are essential to determine the physicochemical properties of the niosomes, ensuring their suitability for drug delivery.
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo stability and behavior of niosomes.
-
Methodology: Use Dynamic Light Scattering (DLS), often with a Zetasizer instrument.[5][10] Dilute the niosomal suspension (e.g., 1:10) with deionized water or PBS to avoid multiple scattering effects.[5][12] Place the diluted sample in a polystyrene cuvette and perform the measurement at a fixed angle (e.g., 90°) and temperature (25°C).[5][13]
-
Particle Size: Determines the average hydrodynamic diameter of the vesicles. Sizes typically range from 50 to 70 nm for sonicated this compound niosomes.[5]
-
PDI: Measures the heterogeneity of vesicle sizes in the formulation. A PDI value below 0.3 indicates a relatively uniform and monodisperse population.[10][14]
-
Zeta Potential: Indicates the surface charge of the vesicles, which is a key factor in stability.[10] High absolute zeta potential values (e.g., > |30| mV) suggest good colloidal stability due to electrostatic repulsion between particles.[10][15]
2.2 Morphological Analysis
Visualizing the niosomes confirms their formation, shape, and size.
-
Methodology (Transmission Electron Microscopy - TEM): Dilute the niosome suspension and deposit a drop onto a carbon-coated copper grid.[5] Remove excess liquid with filter paper. The sample can be negatively stained (e.g., with phosphotungstic acid) to enhance contrast before viewing under the microscope.[5] TEM images typically show spherical vesicles.[5]
-
Methodology (Scanning Electron Microscopy - SEM): While less common for resolving internal structure, SEM can be used to confirm the shape and surface topography of the niosomes.[5]
2.3 Determination of Entrapment Efficiency (%EE)
This is a critical measure of the amount of drug successfully encapsulated within the niosomes.
-
Methodology:
-
Separation: Separate the unentrapped ("free") drug from the niosome suspension. Common methods include dialysis against a buffer (e.g., PBS pH 7.4) for 24 hours or centrifugation followed by collection of the supernatant.[6]
-
Quantification: Measure the concentration of the free drug in the dialysate or supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry at the drug's characteristic wavelength.[6]
-
Calculation: Calculate the %EE using the following formula: %EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100%
-
2.4 In-Vitro Drug Release Study
This experiment simulates the release of the drug from the niosomes over time in a physiological environment.
-
Methodology (Dialysis Bag Method):
-
Place a known amount of the drug-loaded niosomal formulation into a dialysis bag with a specific molecular weight cut-off.[5]
-
Suspend the sealed bag in a dissolution medium (e.g., 50 mL of PBS, pH 7.4) maintained at 37°C with constant stirring (e.g., 100 rpm).[5]
-
At predetermined time intervals, withdraw samples from the dissolution medium and replace them with an equal volume of fresh, pre-warmed buffer.[5]
-
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.[6]
-
Plot the cumulative percentage of drug released against time to obtain the release profile. The release kinetics can be fitted to various models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[5]
-
Data Presentation: Formulation and Characterization
Quantitative data should be organized clearly to allow for easy comparison between different formulations. The following tables summarize representative data for this compound niosomes loaded with Nevirapine (B1678648) (NVP), based on variations in the this compound:Cholesterol molar ratio.[5]
Table 1: Formulation Composition of this compound Niosomes
| Formulation Code | This compound:Cholesterol (Molar Ratio) | Drug |
|---|---|---|
| F1 | 1:0.1 | Nevirapine |
| F2 | 1:0.25 | Nevirapine |
| F3 | 1:0.5 | Nevirapine |
Data sourced from Mehta et al. (2015)[5]
Table 2: Physicochemical Characterization of NVP-Loaded this compound Niosomes
| Formulation Code | Mean Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%EE) |
|---|---|---|---|
| F1 | 52.1 | 0.362 | 94.3% |
| F2 | 63.3 | 0.276 | Not specified, but little effect noted |
| F3 | 68.3 | 0.331 | Not specified, but little effect noted |
Data sourced from Mehta et al. (2015)[5]
Discussion of Results
The data indicate that varying the cholesterol concentration affects the physicochemical properties of this compound niosomes. An increase in cholesterol content tends to increase the particle size.[5][16] In the study cited, the formulation with a this compound/cholesterol molar ratio of 1:0.1 (F1) was identified as the most stable and suitable for entrapping Nevirapine, achieving a high entrapment efficiency of 94.3%.[5] While higher cholesterol content is often used to stabilize the niosomal membrane, excessive amounts can disrupt the regular structure, potentially leading to elongated vesicles as observed in some studies.[5] The drug release from these niosomes was found to be sustained and diffusion-controlled, which is a desirable characteristic for many drug delivery applications.[5][17]
References
- 1. Current Advances in Specialised Niosomal Drug Delivery: Manufacture, Characterization and Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound Niosomes as Prospective Drug Delivery Module for Antiretroviral Drug Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrti.org [ijrti.org]
- 9. wjpmr.com [wjpmr.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterisation of niosome nanoparticles prepared by microfluidic mixing for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. wisdomlib.org [wisdomlib.org]
- 17. This compound niosomes as prospective drug delivery module for antiretroviral drug nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tyloxapol Cytotoxicity in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the cytotoxic effects of Tyloxapol on A549 human lung adenocarcinoma cells. The protocols outlined below are based on established cell culture and cytotoxicity assay methodologies.
Introduction
This compound is a non-ionic liquid polymer of the alkyl aryl polyether alcohol type, widely used as a surfactant. While it is a component in some pharmaceutical formulations, understanding its intrinsic cytotoxicity is crucial for the development of safe and effective drug delivery systems and for its use as a vehicle or excipient in preclinical studies. Although direct studies on A549 cells are limited, research on other cell lines, such as RAW 264.7 and NIH/3T3 cells, has shown that this compound can induce dose- and time-dependent cytotoxicity, leading to apoptosis.[1] Therefore, it is essential to empirically determine the cytotoxic concentration range of this compound in the specific cell line of interest, such as the A549 human lung adenocarcinoma cell line.
Data Presentation
The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound on A549 cells. Researchers should generate their own data following the provided protocols.
| Parameter | Value | Remarks |
| Cell Line | A549 (Human Lung Adenocarcinoma) | |
| Test Compound | This compound | |
| Assay Method | Resazurin-based viability assay | A common and sensitive method to assess cell viability.[2] |
| Time Points | 24, 48, and 72 hours | To assess time-dependent effects. |
| Concentration Range | 0.1 - 1000 µg/mL | A broad range is recommended for initial screening. |
| IC50 (24h) | To be determined experimentally | The concentration at which 50% of cell viability is inhibited. |
| IC50 (48h) | To be determined experimentally | |
| IC50 (72h) | To be determined experimentally |
Experimental Protocols
A549 Cell Culture
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Prepare a high-concentration stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS). The choice of solvent should be tested for its own cytotoxicity on A549 cells.
-
Working Solutions: Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations for the experiment. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Cytotoxicity Assay Protocol (Resazurin-Based)
This protocol is adapted from standardized methods for A549 cells.[2]
-
Cell Seeding:
-
Harvest A549 cells from a culture flask using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Treatment:
-
After 24 hours, remove the medium and replace it with 100 µL of medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (untreated cells in medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
Resazurin (B115843) Assay:
-
Prepare a working solution of resazurin in sterile PBS.
-
Add 10 µL of the resazurin working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualization of Experimental Workflow and Putative Signaling Pathway
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity in A549 cells.
Putative Signaling Pathway for Surfactant-Induced Cytotoxicity
As a surfactant, this compound may interact with the cell membrane, leading to membrane disruption and initiating a stress response. This could potentially lead to the activation of intracellular signaling pathways associated with apoptosis. The following diagram illustrates a putative pathway.
Caption: Putative pathway of this compound-induced apoptosis.
Disclaimer: The signaling pathway presented is a hypothetical model based on the known effects of surfactants and cytotoxic agents on cells. Further research is required to elucidate the specific molecular mechanisms of this compound-induced cytotoxicity in A549 cells. The provided protocols and concentration ranges should be optimized for your specific experimental conditions.
References
Application Notes and Protocols for Measuring the Mucolytic Activity of Tyloxapol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the mucolytic activity of Tyloxapol, a nonionic liquid polymer surfactant. The following protocols are based on established in vitro and clinical methods to quantify the efficacy of this compound in liquefying bronchopulmonary secretions and enhancing mucus clearance.
Measurement of Sputum Viscosity by Rotational Viscometry
This protocol details an in vitro method to determine the effect of this compound on the viscosity of sputum, a direct measure of its mucolytic activity. Sputum viscosity is a key parameter in assessing the difficulty of mucus clearance from the airways.
Experimental Protocol
Objective: To measure the change in viscosity of human sputum upon treatment with this compound.
Materials:
-
Freshly collected human sputum (from patients with respiratory conditions such as COPD or cystic fibrosis)
-
This compound solution (at desired concentrations, e.g., 0.05% to 0.1% wt/vol)
-
Phosphate-buffered saline (PBS) as a control
-
Rotational viscometer
-
Water bath for temperature control
-
Sample containers
-
Pipettes
Procedure:
-
Sputum Collection and Preparation:
-
Collect sputum from patients following established guidelines to ensure sample quality. The first morning expectoration is often preferred.
-
Pool the collected sputum to ensure homogeneity.
-
Divide the pooled sputum into aliquots for treatment with this compound and control.
-
-
Sample Treatment:
-
To the experimental aliquots, add this compound solution to achieve the final desired concentrations.
-
To the control aliquot, add an equal volume of PBS.
-
Gently mix the samples and incubate at 37°C for a specified period (e.g., 30 minutes) to allow for the mucolytic action to occur.
-
-
Viscosity Measurement:
-
Equilibrate the rotational viscometer and the samples to a constant temperature (e.g., 25°C) using a water bath.
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Select an appropriate spindle and rotational speed for the expected viscosity range of the sputum samples.
-
Immerse the spindle into the sputum sample to the indicated depth.
-
Start the rotation and allow the reading to stabilize before recording the viscosity value (measured in centipoise, cP).
-
Perform measurements for both the this compound-treated and control samples.
-
Data Presentation
Table 1: Effect of this compound on Sputum Viscosity
| Treatment | Concentration (wt/vol) | Mean Viscosity (cP) | Standard Deviation | % Reduction in Viscosity |
| Control (PBS) | N/A | 463 | 133 | N/A |
| This compound | 0.05% - 0.1% | 128 | 52 | ~72% |
Note: Data is illustrative and based on reported values for cystic fibrosis sputum.[1]
Experimental Workflow
Caption: Workflow for Sputum Viscosity Measurement.
In Vitro Mucociliary Clearance Assay
This protocol describes a method to assess the effect of this compound on mucociliary clearance using a cultured human airway epithelium model. This assay provides insights into the ability of this compound to restore the natural mucus transport mechanism of the airways.
Experimental Protocol
Objective: To quantify the change in mucociliary clearance velocity on a human airway epithelial cell culture model after treatment with this compound.
Materials:
-
Cultured human airway epithelial cells (e.g., MucilAir™-CF from CF patients)
-
This compound solution
-
Culture medium
-
Polystyrene microbeads (fluorescent)
-
Microscope with video recording capabilities
-
Image analysis software for particle tracking
Procedure:
-
Cell Culture:
-
Culture human airway epithelial cells at an air-liquid interface until a differentiated, ciliated epithelium with mucus production is formed.
-
-
Application of Microbeads:
-
Gently apply a suspension of fluorescent polystyrene microbeads onto the apical surface of the cell culture.
-
-
Treatment and Imaging:
-
Record baseline videos of microbead movement (or lack thereof) before treatment.
-
Add this compound solution to the apical surface of the culture.
-
Immediately begin recording videos of the microbead movement at a set frame rate (e.g., 4 frames per second) for a defined period (e.g., up to 48 hours).
-
-
Data Analysis:
-
Use image analysis software to track the movement of individual microbeads in the recorded videos.
-
Calculate the velocity of the microbeads (in µm/s) for both pre- and post-treatment conditions.
-
Average the velocities from multiple videos and independent cell culture batches.
-
Data Presentation
Table 2: Effect of this compound on Mucociliary Clearance in an In Vitro CF Model
| Time Point | Treatment | Mean Velocity (µm/s) |
| Baseline | None | 0 |
| 1 minute | This compound | 12 |
| 120 minutes | This compound | 22 (Maximum) |
| 48 hours | This compound | Still observable |
Note: Data is based on a study using an in vitro cell model of human airway epithelia from CF patients.[2]
Experimental Workflow
Caption: Workflow for In Vitro Mucociliary Clearance Assay.
Clinical Measurement of Sputum Expectorated Weight
This protocol outlines a clinical trial methodology to evaluate the mucolytic (expectorant) effect of this compound in patients with chronic obstructive pulmonary disease (COPD). The primary outcome is the weight of expectorated sputum.
Experimental Protocol
Objective: To compare the weight of expectorated sputum in COPD patients after treatment with inhaled this compound versus a saline placebo.
Study Design: A randomized, placebo-controlled, double-blind crossover clinical trial.
Participants: Patients diagnosed with COPD.
Procedure:
-
Treatment Protocol:
-
Patients are randomly assigned to one of two treatment arms.
-
Arm 1: Inhale a solution of this compound (e.g., 5 ml of 1% solution) three times daily for a specified period (e.g., 3 weeks).
-
Arm 2: Inhale a saline solution (e.g., 5 ml of 0.9% saline) as a placebo, following the same schedule.
-
After the initial treatment period, patients undergo a washout period and then "cross over" to the other treatment arm for the same duration.
-
-
Sputum Collection:
-
Patients are instructed on how to collect all expectorated sputum over a specific time frame at various points during the study (e.g., day 1, week 1, week 3).
-
Sputum is collected in pre-weighed, sterile containers.
-
-
Sputum Weight Measurement:
-
The containers with the collected sputum are weighed.
-
The weight of the empty container is subtracted to determine the net weight of the expectorated sputum.
-
-
Data Analysis:
-
The mean sputum weight is calculated for each treatment group at each time point.
-
Statistical analysis is performed to compare the sputum weight between the this compound and saline treatment phases.
-
Data Presentation
Table 3: Mean Sputum Weight in COPD Patients Treated with this compound vs. Saline
| Time Point | Treatment | Mean Sputum Weight (g) | 95% Confidence Interval |
| Day 1 | Saline | 2.39 | 1.68–3.11 |
| This compound | 5.07 | 3.46–6.67 | |
| Week 1 | Saline | 2.67 | 1.51–3.84 |
| This compound | 3.88 | 2.83–4.94 | |
| Week 3 | Saline | 2.63 | 1.73–3.53 |
| This compound | 4.03 | 2.34–5.73 |
Note: Data is from a randomized, placebo-controlled, double-blinded crossover clinical trial in COPD patients.[3][4][5][6][7]
Logical Relationship Diagram
Caption: Crossover Clinical Trial Design for Sputum Weight Measurement.
References
- 1. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scanning of viscosity in sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. butterfliesnow.com [butterfliesnow.com]
- 4. Sputum for Micro & Culture - Australian Clinical Labs [clinicallabs.com.au]
- 5. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial | PLOS One [journals.plos.org]
- 6. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Tyloxapol in Respiratory Secretion Clearance Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tyloxapol is a non-ionic liquid polymer of the alkyl aryl polyether alcohol type, which functions as a surfactant.[1] It is utilized in respiratory medicine to aid in the liquefaction and removal of mucopurulent bronchopulmonary secretions.[1] Its multifaceted mechanism of action, encompassing mucolytic, anti-inflammatory, and surfactant properties, makes it a valuable tool in the study of respiratory secretion clearance and a potential therapeutic agent for various muco-obstructive lung diseases.
Mechanism of Action:
This compound's efficacy in improving respiratory secretion clearance stems from a combination of physicochemical and biological activities:
-
Surfactant Activity: As a surfactant, this compound reduces the surface tension of respiratory secretions. This action is believed to decrease the adhesiveness of mucus to airway surfaces, thereby facilitating its removal by ciliary action and coughing.[1]
-
Mucolytic Activity: this compound has been shown to reduce the viscosity of pathological mucus. Studies have demonstrated a significant decrease in the viscosity of sputum from patients with cystic fibrosis upon treatment with this compound.[2] This reduction in viscosity is a key factor in improving the transportability of mucus.
-
Anti-inflammatory Effects: this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[2] This inhibition leads to a downstream reduction in the production and release of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[2][3] By mitigating inflammation, this compound can help to reduce the influx of inflammatory cells and the overall inflammatory load in the airways, which contributes to mucus hypersecretion.
Applications in Respiratory Disease Models:
This compound has been investigated in various in vitro and clinical models of respiratory diseases characterized by impaired mucus clearance:
-
Cystic Fibrosis (CF): In vitro studies using human airway epithelia from CF patients have shown that this compound can restore mucociliary clearance.[4][5] In these models, where baseline clearance is often zero, this compound treatment initiated mucus transport within minutes.[4][5] Furthermore, it has been demonstrated to significantly reduce the viscosity of CF sputum.[2]
-
Chronic Obstructive Pulmonary Disease (COPD): Clinical studies in COPD patients have demonstrated that inhaled this compound significantly increases the weight of expectorated sputum compared to saline, indicating improved mucus clearance.[1][3][4][6] These studies also noted a decrease in sputum inflammatory cells, suggesting an in vivo anti-inflammatory effect.[1]
-
Bronchiectasis and Asthma: While direct clinical trial data on the efficacy of this compound in bronchiectasis and asthma is limited, its known mucolytic and anti-inflammatory properties suggest potential utility in these conditions, which are also characterized by mucus hypersecretion and airway inflammation. Further research in these areas is warranted.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various parameters of respiratory secretion clearance.
Table 1: Effect of this compound on Mucus Viscosity
| Parameter | Condition | Treatment | Result | Reference |
| Sputum Viscosity | Cystic Fibrosis | This compound | Reduced from 463 ± 133 centipoise to 128 ± 52 centipoise | [2] |
Table 2: Effect of this compound on Mucociliary Clearance
| Parameter | Model | Treatment | Result | Reference |
| Mucociliary Clearance Velocity | In vitro model of human CF airway epithelia | This compound | Increased from 0 µm/s to 12 µm/s within 1 minute, reaching a maximum of 22 µm/s after 120 minutes | [4][5] |
Table 3: Effect of this compound on Sputum Epectorated in COPD Patients
| Parameter | Treatment Group | Control Group (Saline) | Result | Reference |
| Mean Sputum Weight (Week 3) | 4.03 g (95% CI: 2.34–5.73 g) | 2.63 g (95% CI: 1.73–3.53 g) | Statistically significant increase in sputum weight with this compound (p=0.041) | [1][3][6] |
Table 4: Effect of this compound on Inflammatory Markers
| Parameter | Condition | Treatment | Result | Reference |
| Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) | In vitro (LPS-stimulated monocytes) | This compound | Inhibition of release | [2] |
| Inflammatory Cytokines (IL-1β, IL-6, IL-8) | COPD Patients (sputum) | This compound | Decreased levels compared to saline treatment | [3] |
Experimental Protocols
Protocol 1: Measurement of Sputum Viscosity using Rotational Viscometry
This protocol describes the measurement of sputum viscosity to assess the mucolytic effect of this compound.
Materials:
-
Freshly collected sputum sample
-
This compound solution at desired concentration
-
Phosphate-buffered saline (PBS) as a control
-
Rotational viscometer with a cone-plate geometry
-
Water bath for temperature control (37°C)
-
Pipettes and sterile consumables
Procedure:
-
Sample Preparation:
-
Collect sputum samples from patients and process them immediately.
-
Visually inspect and select purulent portions of the sputum, avoiding saliva.
-
Gently mix the selected sputum to ensure homogeneity.
-
Divide the sputum into aliquots for treatment with this compound and control (PBS).
-
-
Treatment:
-
Add this compound solution to the treatment aliquot to achieve the final desired concentration.
-
Add an equal volume of PBS to the control aliquot.
-
Incubate the samples at 37°C for a specified period (e.g., 30 minutes), with gentle mixing.
-
-
Viscometer Setup:
-
Set up the rotational viscometer with the appropriate cone-plate geometry.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Set the temperature of the sample stage to 37°C.
-
-
Measurement:
-
Carefully apply the treated or control sputum sample to the lower plate of the viscometer, ensuring no air bubbles are trapped.
-
Lower the upper cone to the correct measurement gap.
-
Allow the sample to equilibrate to 37°C for a few minutes.
-
Perform the viscosity measurement over a range of shear rates (e.g., 0.1 to 100 s⁻¹).
-
Record the viscosity (in centipoise or Pa·s) at each shear rate.
-
-
Data Analysis:
-
Plot viscosity as a function of shear rate for both this compound-treated and control samples.
-
Compare the viscosity values at specific shear rates to determine the effect of this compound.
-
Protocol 2: In Vitro Mucociliary Clearance Assay
This protocol details a method to assess the effect of this compound on mucociliary clearance using cultured human airway epithelial cells and microbead tracking.
Materials:
-
Differentiated human airway epithelial cells cultured on permeable supports (e.g., from commercial suppliers or primary cultures)
-
This compound solution
-
Culture medium
-
Fluorescent microbeads (e.g., 1-2 µm diameter)
-
Inverted microscope with a camera capable of time-lapse imaging and a heated stage (37°C)
-
Image analysis software for particle tracking
Procedure:
-
Cell Culture:
-
Culture human airway epithelial cells at an air-liquid interface until fully differentiated, showing ciliary beating and mucus production.
-
-
Assay Preparation:
-
Wash the apical surface of the cell cultures gently with pre-warmed culture medium to remove accumulated mucus.
-
Allow the cells to equilibrate on the heated microscope stage at 37°C.
-
-
Microbead Application:
-
Suspend fluorescent microbeads in the this compound solution and in a control solution (e.g., culture medium or PBS).
-
Gently apply a small volume (e.g., 20-50 µL) of the microbead suspension to the apical surface of the cell cultures.
-
-
Image Acquisition:
-
Immediately after adding the microbeads, begin time-lapse imaging of the apical surface.
-
Record videos at a set frame rate (e.g., 10-20 frames per second) for a defined period (e.g., 1-5 minutes) at multiple locations on the cell culture.
-
-
Data Analysis:
-
Use the particle tracking software to analyze the recorded videos.
-
The software will identify and track the movement of individual microbeads over time.
-
Calculate the velocity of each microbead.
-
Determine the average mucociliary clearance velocity for both this compound-treated and control cultures.
-
Compare the velocities to assess the effect of this compound on mucociliary transport.
-
Protocol 3: Measurement of Sputum Surface Tension using the Pendant Drop Method
This protocol describes how to measure the surface tension of sputum to evaluate the surfactant activity of this compound.
Materials:
-
Fresh sputum sample
-
This compound solution
-
PBS (control)
-
Pendant drop tensiometer with a high-resolution camera and analysis software
-
Syringe with a needle of appropriate diameter
-
Temperature-controlled chamber (37°C)
Procedure:
-
Sample Preparation:
-
Prepare sputum samples as described in Protocol 1.
-
Treat aliquots with this compound or PBS and incubate at 37°C.
-
-
Tensiometer Setup:
-
Set up the pendant drop tensiometer and calibrate it.
-
Set the temperature of the measurement chamber to 37°C.
-
-
Measurement:
-
Fill the syringe with the treated or control sputum sample, ensuring there are no air bubbles.
-
Mount the syringe on the tensiometer.
-
Carefully dispense a small drop of the sputum from the needle tip, allowing it to hang.
-
The camera will capture the profile of the hanging drop.
-
The software will analyze the shape of the drop based on the balance between surface tension and gravity.
-
-
Data Analysis:
-
The software will calculate the surface tension of the sputum sample in millinewtons per meter (mN/m).
-
Perform multiple measurements for each sample to ensure reproducibility.
-
Compare the surface tension values of the this compound-treated and control samples to determine the effect of this compound.
-
Visualizations
Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.
Figure 2: General experimental workflow for evaluating this compound's effects.
Figure 3: Logical relationship of this compound's properties and effects.
References
- 1. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial | PLOS One [journals.plos.org]
- 2. This compound inhibits NF-kappa B and cytokine release, scavenges HOCI, and reduces viscosity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of human alveolar macrophage inflammatory cytokines by this compound: a component of the synthetic surfactant Exosurf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the Surfactant this compound on Mucociliary Clearance in Human Respiratory Cystic Fibrosis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Atherosclerosis in Animal Models Using Tyloxapol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, cholesterol, and other substances in and on the artery walls, which can lead to the formation of plaques. Animal models are indispensable tools for studying the pathogenesis of atherosclerosis and for the preclinical evaluation of novel therapeutic agents. The Tyloxapol-induced hyperlipidemia model offers a rapid and effective method to study the acute effects of hyperlipidemia on the development of atherosclerosis. This compound (also known as Triton WR-1339) is a non-ionic detergent that induces acute hyperlipidemia by inhibiting lipoprotein lipase (B570770), thus preventing the clearance of triglycerides from the plasma, and by increasing hepatic cholesterol synthesis.[1][2] This model is particularly useful for screening anti-hyperlipidemic and anti-atherosclerotic compounds in a time-efficient manner.
This document provides detailed application notes and protocols for utilizing the this compound protocol to study atherosclerosis in animal models.
Data Presentation
Table 1: Typical Dose-Dependent Effects of this compound on Serum Lipid Profile in Rodents
| Animal Model | This compound Dose (mg/kg) | Administration Route | Time Point Post-Injection | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Wistar Rat | 200 | Intraperitoneal | 72 hours | ~296 | - | - | - |
| Wistar Rat | 400 | Intravenous | 6 hours | Increased linearly | ~1624 | Increased | Decreased |
| Wistar Rat | 400 | Intravenous | 48 hours | ~586 | ~3200 | Increased | Disappeared |
| C57BL/6 Mouse | 270 (with LPS) | Intraperitoneal | 24 hours | Significantly Increased | Significantly Increased | Significantly Increased | - |
Data compiled from multiple sources.[3][4] Actual values may vary based on specific experimental conditions.
Table 2: Time-Course of Plasma Lipid Changes in Rats after a Single Intravenous Injection of this compound (400 mg/kg)
| Time Post-Injection | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | Phospholipids (mg/dL) | Lipoprotein Profile Changes |
| Baseline | 91.2 ± 8.5 | 66.3 ± 10.4 | 92.7 ± 6.4 | Normal |
| 1-6 hours (Early Phase) | Linear Increase | Linear Increase (Rate: 259.7 ± 8.1 mg/h·dL) | Linear Increase | VLDL and LDL increase; HDL disappears |
| 24-48 hours (Middle Phase) | ~586 | ~3200 | ~715 | Sustained high VLDL and LDL; absent HDL |
| 3-5 days (Late Phase) | Return towards baseline | Return towards baseline | Return towards baseline | VLDL decreases; HDL reappears |
Data adapted from Rasouli et al., 2016.[3]
Table 3: Effects of this compound on Aortic Plaque Composition
| Parameter | Control Group | This compound-Treated Group | Method of Analysis |
| Lipid Accumulation | Minimal | Significant increase in Oil Red O positive area | Oil Red O Staining |
| Macrophage Infiltration | Low | Increased infiltration of CD68+ cells | Immunohistochemistry |
| Smooth Muscle Cells | Organized in media | Increased proliferation and migration into intima | Immunohistochemistry (α-SMA) |
| Collagen Content | Normal | Altered collagen deposition (can be variable) | Picrosirius Red Staining |
This table provides a qualitative summary based on typical findings in atherosclerosis models.[5] Quantitative data can be obtained through image analysis of stained tissue sections.
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia and Atherosclerosis with this compound
1. Animal Model Selection:
-
Mice: C57BL/6J, ApoE-/-, or LDLR-/- mice are commonly used.[6] ApoE-/- and LDLR-/- mice develop more robust atherosclerotic lesions.
-
Rats: Wistar or Sprague-Dawley rats are suitable for hyperlipidemia studies.
-
Use age- and sex-matched animals for all experimental groups.
2. Preparation of this compound Solution:
-
Dissolve this compound in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 100 mg/mL).
-
Gently warm and vortex to ensure complete dissolution.
-
Prepare the solution fresh on the day of injection.
3. Administration of this compound:
-
Dosage: Dosages can range from 50 mg/kg to 400 mg/kg depending on the animal model and desired severity of hyperlipidemia.[7] A common dose for inducing significant hyperlipidemia is 400 mg/kg in rats and 270 mg/kg in mice.
-
Route of Administration:
-
Intraperitoneal (i.p.) injection: A common and technically simpler route.
-
Intravenous (i.v.) injection (tail vein): Provides more rapid and consistent induction of hyperlipidemia.[3]
-
-
Experimental Groups:
-
Control Group: Injected with an equivalent volume of sterile saline.
-
This compound Group: Injected with the this compound solution.
-
Treatment Group(s): Injected with this compound and the test compound. The test compound can be administered prior to, concurrently with, or after this compound injection, depending on the study design (preventive or therapeutic).
-
4. Monitoring and Sample Collection:
-
Timeline: The development of hyperlipidemia is acute, with significant changes observed within hours and peaking at 24-72 hours.[3][4] For atherosclerosis studies, a longer duration with repeated this compound administration (e.g., twice weekly for 4-8 weeks) may be necessary, often in combination with a high-fat diet in genetically susceptible mice.
-
Blood Collection: Collect blood samples via tail vein, saphenous vein, or cardiac puncture at desired time points for lipid profile analysis. Collect plasma or serum for measurement of total cholesterol, triglycerides, LDL-C, and HDL-C using commercially available enzymatic kits.
-
Tissue Harvesting: At the end of the study period, euthanize the animals and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). Carefully dissect the aorta for histological analysis.
Protocol 2: Quantification of Atherosclerotic Lesions
1. En Face Analysis of the Aorta:
-
Carefully dissect the entire aorta from the arch to the iliac bifurcation.
-
Remove the adventitial fat and connective tissue under a dissecting microscope.
-
Cut the aorta longitudinally and pin it flat, lumen side up, on a black wax pan.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich plaques.
-
Acquire high-resolution images of the pinned aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.
-
Express the extent of atherosclerosis as the percentage of the total aortic surface area covered by lesions.
2. Analysis of Aortic Root Sections:
-
After perfusion and fixation, embed the heart and proximal aorta in Optimal Cutting Temperature (OCT) compound and freeze.
-
Prepare serial cryosections (e.g., 10 µm thick) of the aortic root.
-
Oil Red O Staining: To visualize neutral lipids in the atherosclerotic plaques.
-
Hematoxylin and Eosin (H&E) Staining: To assess the overall morphology of the plaque, including cellularity and the presence of a necrotic core.
-
Immunohistochemistry: To identify specific cell types within the plaque:
-
Macrophages: Use antibodies against CD68 or Mac-2.
-
Smooth Muscle Cells (SMCs): Use antibodies against α-smooth muscle actin (α-SMA).
-
Collagen: Use Picrosirius Red staining and visualize under polarized light to differentiate collagen types.[5]
-
-
Quantification: Acquire images of the stained sections and use image analysis software to measure the total plaque area and the area positive for each specific stain.
Signaling Pathways and Visualizations
This compound-induced hyperlipidemia accelerates atherosclerosis by providing an excess of lipid substrates that initiate and promote inflammatory signaling pathways within the vessel wall.
Experimental Workflow
Caption: Experimental workflow for this compound-induced atherosclerosis studies.
Signaling Pathway: this compound-Induced Hyperlipidemia and Endothelial Dysfunction
Caption: this compound-induced hyperlipidemia leading to endothelial dysfunction.
Signaling Pathway: Macrophage Activation and Foam Cell Formation
Caption: Macrophage activation and foam cell formation in atherosclerosis.
Mechanism of Action and Key Signaling Pathways
This compound induces a rapid and robust state of hyperlipidemia, primarily by inhibiting lipoprotein lipase (LPL), which is crucial for the hydrolysis of triglycerides in chylomicrons and very-low-density lipoproteins (VLDL).[3] This leads to a massive accumulation of triglyceride-rich lipoproteins in the circulation. Concurrently, this compound can increase the activity of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, further elevating plasma cholesterol levels.[7]
The resulting hyperlipidemia is a primary driver of atherogenesis through several mechanisms:
-
Endothelial Dysfunction: The excess of circulating lipoproteins, particularly low-density lipoprotein (LDL), leads to increased accumulation and modification (e.g., oxidation) of LDL within the arterial intima. Oxidized LDL (oxLDL) is a key trigger for endothelial cell activation. This activation involves the upregulation of the transcription factor Nuclear Factor-kappa B (NF-κB) , which in turn promotes the expression of adhesion molecules such as VCAM-1 and ICAM-1 on the endothelial surface.[8] These adhesion molecules facilitate the recruitment and attachment of circulating monocytes.
-
Macrophage Activation and Foam Cell Formation: Monocytes that adhere to the activated endothelium migrate into the intima and differentiate into macrophages. These macrophages avidly take up modified lipoproteins via scavenger receptors (e.g., CD36 and SR-A), becoming lipid-laden foam cells, a hallmark of early atherosclerotic lesions. The intracellular accumulation of cholesterol crystals, a component of oxLDL, can act as a danger signal that activates the NLRP3 inflammasome within macrophages.[9] Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 to active caspase-1, which then processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[10] IL-1β is a potent pro-inflammatory cytokine that further amplifies the inflammatory response within the plaque, promoting the recruitment of more immune cells and contributing to plaque progression.
-
Smooth Muscle Cell Involvement: Inflammatory mediators released by foam cells and other immune cells, such as platelet-derived growth factor (PDGF), stimulate the proliferation and migration of smooth muscle cells (SMCs) from the media into the intima.[4] These SMCs contribute to the bulk of the plaque and secrete extracellular matrix proteins, such as collagen, forming a fibrous cap over the lipid core.
When combined with an inflammatory stimulus like Lipopolysaccharide (LPS), the this compound model can accelerate atherosclerosis development by simultaneously providing a lipid-rich environment and a strong pro-inflammatory signal.[11] This combination can activate lipid metabolism-regulating proteins such as acetyl-CoA carboxylase and sterol regulatory element-binding protein-1c, while inhibiting peroxisome proliferator-activated receptors α, further exacerbating the pro-atherogenic state.[11]
Application in Drug Development
The this compound-induced hyperlipidemia model serves as a valuable initial screening tool for the in vivo evaluation of novel therapeutic agents targeting hyperlipidemia and atherosclerosis.[12][13]
Screening of Hypolipidemic Drugs: This model is ideal for the rapid assessment of the efficacy of compounds designed to lower plasma cholesterol and/or triglycerides. Test compounds can be administered to animals before or after this compound injection, and their effect on the lipid profile can be determined within 24-72 hours. This allows for a high-throughput initial screening of potential drug candidates before moving to more complex and long-term atherosclerosis models.
Evaluation of Anti-Atherosclerotic Agents: While the acute model is primarily for hyperlipidemia, a modified chronic or sub-chronic protocol (e.g., repeated this compound injections over several weeks, often in genetically predisposed mice on a high-fat diet) can be used to assess the impact of a test compound on the development of atherosclerotic plaques.[2] In this context, the endpoints would include not only the lipid profile but also the quantification of plaque burden and analysis of plaque composition as described in the protocols above. This can provide insights into whether a drug candidate can reduce lipid deposition, decrease inflammation (macrophage accumulation), or promote plaque stability (e.g., by increasing collagen content).[14]
Investigating Mechanisms of Action: The model can also be employed to elucidate the mechanisms by which a drug exerts its effects. For example, researchers can examine the impact of a test compound on the expression and activation of key proteins in the signaling pathways involved in lipid metabolism and inflammation (e.g., NF-κB, NLRP3 inflammasome components, SREBPs) in tissues harvested from this compound-treated animals.
References
- 1. Lipid regulation of NLRP3 inflammasome activity through organelle stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interplay of collagen, macrophages, and microcalcification in atherosclerotic plaque cap rupture mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells | eLife [elifesciences.org]
- 9. Frontiers | NLRP3 inflammasome in atherosclerosis: Mechanisms and targeted therapies [frontiersin.org]
- 10. "Activation of Nlrp3 Inflammasomes Enhances Macrophage Lipid-Deposition" by Xiang Li, Yang Zhang et al. [scholarscompass.vcu.edu]
- 11. Lipopolysaccharide and this compound accelerate the development of atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models to evaluate anti-atherosclerotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Development of Antiatherosclerotic Drugs on the basis of Natural Products Using Cell Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of Tyloxapol in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the intraperitoneal (IP) administration of Tyloxapol in rodents. This document is intended to guide researchers in pharmacology, physiology, and drug development in the safe and effective use of this compound for inducing experimental hyperlipidemia and other research applications.
Introduction
This compound is a nonionic liquid polymer of the alkyl aryl polyether alcohol type, which acts as a surfactant.[1] In research, it is frequently used to induce hyperlipidemia in animal models.[1] When administered intraperitoneally, this compound blocks plasma lipolytic activity, thereby inhibiting the breakdown of triglyceride-rich lipoproteins.[1][2] This leads to a rapid and significant increase in plasma lipid levels. It has also been shown to be an inhibitor of lipoprotein lipase (B570770), preventing triglyceride uptake.[2]
Mechanism of Action
This compound's primary mechanism of action in inducing hyperlipidemia is the inhibition of lipoprotein lipase and hepatic lipase.[3] This inhibition prevents the hydrolysis of triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons, leading to their accumulation in the plasma.[3] Some evidence suggests that this compound forms a surface coat around lipoproteins, making them inaccessible as substrates for lipolytic enzymes.[3]
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced hyperlipidemia.
Experimental Protocols
Materials
-
This compound
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[4]
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraint device
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Preparation of this compound Solution
-
Vehicle Selection: Isotonic saline is a commonly used and appropriate vehicle for the intraperitoneal administration of this compound.[3]
-
Concentration: Prepare a stock solution of this compound in sterile isotonic saline. A common concentration used is 100 mg/mL, which can be further diluted as needed.
-
Preparation: To prepare a 100 mg/mL solution, dissolve 1 g of this compound in 10 mL of sterile isotonic saline. Gentle agitation may be required. One study noted leaving the solution to stand overnight after slight agitation.[3] Ensure the solution is at room temperature before administration.[4]
Dosing Recommendations
The optimal dose of this compound for inducing hyperlipidemia can vary depending on the rodent species and the desired level and duration of hyperlipidemia. A common intravenous dose in rats is 400 mg/kg.[3] For intraperitoneal administration, a similar or slightly higher dose may be required. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental needs.
| Parameter | Mice | Rats | Reference |
| Needle Gauge | 25-27g | 23-25g | [4] |
| Maximum Injection Volume | < 10 mL/kg | < 10 mL/kg | [4] |
Intraperitoneal Injection Procedure
The following protocol is a general guideline for intraperitoneal injection in rodents and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[4][5][6][7][8]
-
Animal Restraint: Properly restrain the rodent. For mice, this can often be done by a single person. For rats, a two-person technique may be preferred, with one person restraining the animal and the other performing the injection.[4] The animal should be held in a supine position with its head tilted slightly downward.[5][6]
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum (which is typically on the left side) and the urinary bladder.[4][8]
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.[4][6]
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated. If fluid is drawn into the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[6]
-
Injection: If no fluid is aspirated, inject the this compound solution smoothly.
-
Needle Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions post-injection.
Experimental Workflow Diagram
Caption: Workflow for intraperitoneal injection of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound in rodents.
Table 1: Plasma Lipid Levels in Rats Following a Single Intravenous Injection of this compound (400 mg/kg)
| Time Post-Injection | Triglyceride (mg/dL) | Total Cholesterol (mg/dL) | Phospholipids (mg/dL) |
| Baseline | 66.3 ± 10.4 | 91.2 ± 8.5 | 92.7 ± 6.4 |
| 6 hours | ~1624.5 | ~200 | ~250 |
| 48 hours | ~3200 | 586 | 715 |
| Data extrapolated from figures and text in[3] |
Table 2: Pharmacokinetic Parameters of Paclitaxel (B517696) in Mice Following Intraperitoneal Administration
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | t1/2 β (hr) |
| 18 | 13.0 ± 3.1 | 2 | 3.0 |
| 36 | 25.7 ± 2.8 | 2 | 3.7 |
| This table is provided as a general reference for the pharmacokinetics of a compound administered intraperitoneally in mice and is not specific to this compound.[9] |
Potential Adverse Effects and Considerations
-
Cytotoxicity: In vitro studies have shown that this compound can induce apoptosis in murine macrophage-like cells and mouse fibroblast cells.[10] This cytotoxicity appears to be dose- and time-dependent.[10]
-
Peritonitis: As with any intraperitoneal injection, there is a risk of peritonitis if sterile technique is not strictly followed.
-
Organ Puncture: Improper injection technique can lead to the puncture of abdominal organs.[4]
-
Incomplete Response: One study reported that approximately two-thirds of rats injected intravenously with this compound failed to show an increase in plasma triglycerides.[3] This highlights the potential for variability in response.
Conclusion
The intraperitoneal administration of this compound is a valuable method for inducing acute hyperlipidemia in rodent models. Adherence to proper sterile injection techniques and careful monitoring of the animals are crucial for the successful and ethical implementation of this experimental model. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound in their studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. Plasma and tissue disposition of paclitaxel (taxol) after intraperitoneal administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tyloxapol as a Stabilizer in Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyloxapol, a nonionic liquid polymer of the alkyl aryl polyether alcohol type, has demonstrated significant utility as a stabilizer, dispersant, and surface modifier in the formulation of nanoparticles.[1][2][3] Its ability to stabilize a high percentage of poorly soluble compounds into nanoparticle form makes it a valuable excipient in pharmaceutical development.[3] this compound's functions extend to acting as a wetting agent and enhancing blood pool residence time by reducing macrophage uptake.[1][2] These application notes provide detailed protocols and data for the use of this compound in nanoparticle formulations.
Key Applications of this compound in Nanoparticle Formulations
This compound is a versatile excipient employed in various nanoparticle formulations for both therapeutic and diagnostic purposes.[3] Its primary roles include:
-
Stabilization of Drug Nanocrystals: this compound is effective in preventing the aggregation of drug nanocrystals, which is crucial for maintaining the desired particle size and dissolution properties of poorly water-soluble drugs.
-
Surface Modification of Polymeric and Lipid-Based Nanoparticles: By adsorbing to the nanoparticle surface, this compound modifies the interfacial properties, which can improve particle dispersion, reduce protein adsorption (opsonization), and prolong circulation time.[1][2]
-
Ophthalmic Drug Delivery: this compound has been successfully used in ophthalmic nanoparticle formulations to enhance drug penetration and efficacy.[1]
-
Parenteral Drug Delivery: Its ability to reduce macrophage uptake makes it suitable for developing long-circulating intravenous nanoparticle formulations.[1][2]
Physicochemical Properties of this compound-Stabilized Nanoparticles
The concentration of this compound and the formulation method significantly influence the physicochemical characteristics of the resulting nanoparticles. The following tables summarize representative data on the impact of this compound on nanoparticle properties.
Table 1: Effect of this compound Concentration on Nanoparticle Size and Polydispersity Index (PDI)
| Nanoparticle Type | Drug | Preparation Method | This compound Concentration (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Drug Nanocrystals | Retinoic Acid | Wet Milling | 3 | 130 | Not Reported | [3] |
| Drug Nanocrystals | Brinzolamide | Wet Milling | Not Specified | 135 ± 4 | Not Reported | [1] |
| PLGA Nanoparticles | Generic | Nanoprecipitation | 0.5 - 2.0 | 150 - 250 | 0.1 - 0.3 | Hypothetical Data |
| Solid Lipid Nanoparticles | Generic | Emulsification-Solvent Evaporation | 1.0 - 5.0 | 100 - 300 | 0.2 - 0.4 | Hypothetical Data |
Table 2: Stability of this compound-Stabilized Nanoparticles
| Nanoparticle Type | Drug | Storage Conditions | Duration | Initial Mean Particle Size (nm) | Final Mean Particle Size (nm) | Reference |
| Drug Nanocrystals | Retinoic Acid | Room Temperature | 7 months | 130 | 145 | [3] |
Experimental Protocols
Detailed methodologies for preparing this compound-stabilized nanoparticles are provided below. These protocols serve as a starting point and may require optimization based on the specific drug and nanoparticle system.
Protocol 1: Preparation of Drug Nanocrystals by Wet Milling
This method is suitable for poorly water-soluble drugs.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Purified Water (or other suitable aqueous medium)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Planetary ball mill or other suitable milling equipment
Procedure:
-
Premix Preparation:
-
Disperse the API in an aqueous solution of this compound.
-
The concentration of the API can range from 1% to 40% (w/w).
-
The concentration of this compound can range from 0.1% to 90% by weight based on the total combined weight of the drug and this compound.[3] A typical starting range is 1-10% (w/w).
-
-
Milling:
-
Add the premix and milling media to the milling chamber. The volume of milling media should be optimized for efficient grinding.
-
Mill at a specified speed (e.g., 200-600 RPM) for a predetermined time (e.g., 1-48 hours). Milling time and speed will need to be optimized to achieve the desired particle size.
-
Monitor the particle size periodically using a suitable particle size analyzer (e.g., dynamic light scattering).
-
-
Separation:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential.
-
Assess the drug content and encapsulation efficiency.
-
Evaluate the long-term stability of the nanosuspension.
-
Caption: Workflow for preparing drug nanocrystals by wet milling.
Protocol 2: Preparation of Polymeric Nanoparticles by Nanoprecipitation
This method is suitable for encapsulating hydrophobic drugs within a polymeric matrix like Poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
PLGA (or other suitable polymer)
-
Drug
-
Organic solvent (e.g., acetone, acetonitrile)
-
This compound
-
Purified Water
Procedure:
-
Organic Phase Preparation:
-
Dissolve the polymer (e.g., 10-100 mg/mL) and the drug in a water-miscible organic solvent.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of this compound (e.g., 0.1% - 2% w/v).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.
-
-
Solvent Evaporation:
-
Stir the suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles with purified water to remove any unencapsulated drug and excess this compound.
-
-
Resuspension and Characterization:
-
Resuspend the nanoparticle pellet in a suitable aqueous medium.
-
Characterize the nanoparticles for size, PDI, zeta potential, drug loading, and encapsulation efficiency.
-
Caption: Workflow for preparing polymeric nanoparticles by nanoprecipitation.
Protocol 3: Preparation of Solid Lipid Nanoparticles by Emulsification-Solvent Evaporation
This method is suitable for encapsulating lipophilic drugs in a solid lipid matrix.
Materials:
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Drug
-
Organic solvent (e.g., dichloromethane, chloroform)
-
This compound
-
Purified Water
Procedure:
-
Organic Phase Preparation:
-
Dissolve the solid lipid and the drug in a water-immiscible organic solvent.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of this compound (e.g., 1% - 5% w/v).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent.
-
The evaporation of the solvent leads to the precipitation of the lipid, forming solid lipid nanoparticles.
-
-
Purification and Characterization:
-
Cool the nano-suspension and, if necessary, purify by centrifugation or dialysis.
-
Characterize the solid lipid nanoparticles for size, PDI, zeta potential, drug loading, and encapsulation efficiency.
-
Caption: Workflow for preparing solid lipid nanoparticles by emulsification-solvent evaporation.
Cellular Uptake and Biological Interactions
The surface properties of nanoparticles, significantly influenced by stabilizers like this compound, play a crucial role in their interaction with biological systems. The hydrophilic polyoxyethylene chains of this compound can create a steric barrier on the nanoparticle surface, which is thought to reduce opsonization and subsequent recognition and uptake by the reticuloendothelial system (RES), particularly macrophages. This "stealth" effect can lead to prolonged circulation times in the bloodstream.
The cellular uptake of this compound-stabilized nanoparticles is expected to occur through various endocytic pathways. While specific studies on this compound-coated nanoparticles are limited, the general mechanisms of nanoparticle uptake provide a framework for understanding their intracellular fate.
References
Application Notes and Protocols: Tyloxapol in Combination with Other Drugs for Enhanced Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyloxapol, a nonionic liquid polymer of the alkyl aryl polyether alcohol type, has demonstrated significant potential as a versatile excipient in advanced drug delivery systems.[1] Its surfactant properties are leveraged to enhance the solubility, stability, and bioavailability of various therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in combination with other drugs to achieve enhanced delivery, drawing from recent research findings. This compound is employed in the creation of niosomes and as a stabilizer for nanoparticles, facilitating the delivery of a wide range of pharmaceuticals, from anticancer agents to antibiotics.[2][3]
Key Mechanisms of this compound-Mediated Delivery Enhancement
This compound's efficacy in enhancing drug delivery stems from several key mechanisms:
-
Formation of Nanocarriers: this compound can self-assemble into vesicular systems like niosomes, which can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating their transport across biological membranes.[1]
-
Nanoparticle Stabilization: As a surface modifier, this compound can be adsorbed onto the surface of nanoparticles, preventing their agglomeration and enhancing their stability in biological fluids.[4]
-
Overcoming Multidrug Resistance (MDR): Evidence suggests that formulations containing non-ionic surfactants can inhibit the function of efflux pumps like P-glycoprotein (P-gp), a key contributor to multidrug resistance in cancer cells.[5][6] This inhibition can lead to increased intracellular drug accumulation and enhanced cytotoxicity.
-
Modulation of Biological Barriers: While direct evidence is still emerging, surfactants can influence the integrity of tight junctions, which are critical for maintaining the barrier function of epithelial and endothelial cell layers. This modulation could potentially enhance the paracellular transport of drugs.
Applications in Combination Drug Delivery
Anticancer Drug Delivery
This compound-based formulations have shown promise in improving the therapeutic index of potent anticancer drugs by enhancing their delivery to tumor tissues and overcoming resistance mechanisms.
a) Paclitaxel (B517696) Nanoparticle Formulations
Paclitaxel, a widely used chemotherapeutic agent, suffers from poor aqueous solubility.[4] this compound can be used as a stabilizer in paclitaxel nanoparticle formulations to improve its solubility and delivery.
Table 1: Quantitative Data for Paclitaxel Nanoparticle Formulations
| Formulation Parameter | Value | Reference |
| Particle Size | 400 - 700 nm | [3] |
| Drug Loading | Not Specified | |
| Encapsulation Efficiency | 98 - 100% | [3] |
| In Vitro Release | Sustained Release | [3] |
| Cellular Uptake (MDA-MB-231 cells) | Four-fold increase | [3] |
| IC50 Reduction (MDA-MB-231 cells) | 1000-fold | [3] |
b) Doxorubicin Niosomal Formulations
Doxorubicin is another potent anticancer drug whose efficacy can be limited by cardiotoxicity and drug resistance.[7] Encapsulation in this compound-based niosomes can potentially mitigate these issues.
Table 2: Quantitative Data for Doxorubicin Niosomal Formulations
| Formulation Parameter | Value | Reference |
| Vesicle Size | < 200 nm | [8] |
| Drug Entrapment Efficiency | Not Specified | |
| In Vitro Release | pH-sensitive | [8] |
Antimicrobial Drug Delivery
This compound can be formulated to enhance the delivery of antibiotics, potentially improving their efficacy against resistant strains and infections in difficult-to-treat locations.
a) Vancomycin Nanoformulations
Vancomycin is a glycopeptide antibiotic used for treating serious Gram-positive bacterial infections.[9] Its oral bioavailability is very low. Nanoformulations with this compound could enhance its oral delivery.
Table 3: Quantitative Data for Vancomycin Niosomal Formulations
| Formulation Parameter | Value | Reference |
| Vesicle Size (20 mg/mL surfactant) | 58.48 nm | [10] |
| Vesicle Size (3:2 aqueous:organic) | 240 nm | [10] |
| Polydispersity Index (PDI) (60 mg/mL surfactant) | 0.118 | [10] |
| Encapsulation Efficiency | Not Specified |
Oral Insulin (B600854) Delivery
Oral delivery of insulin is a major challenge due to enzymatic degradation in the gastrointestinal tract and poor absorption.[11] this compound-containing formulations are being explored to protect insulin and enhance its absorption. Formulations that can protect insulin from the harsh environment of the stomach and release it in the intestine are of great interest.[12][13] The ability of certain formulations to open tight junctions in the intestinal epithelium could significantly improve insulin's bioavailability.[14]
Experimental Protocols
Protocol 1: Preparation of this compound-Based Niosomes by Thin-Film Hydration
This protocol is adapted for the encapsulation of a generic active pharmaceutical ingredient (API).
Materials:
-
This compound
-
Cholesterol
-
API (e.g., Nevirapine, Doxorubicin)[1]
-
Deionized water or phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution of Components: Accurately weigh this compound and cholesterol (e.g., in a 1:0.1 molar ratio) and the desired amount of API.[1] Dissolve all components in a sufficient volume of chloroform in a round-bottom flask.
-
Film Formation: Evaporate the chloroform under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 60°C).[1] A thin, uniform film of the lipid mixture will form on the inner wall of the flask.
-
Film Hydration: Hydrate the thin film by adding a specific volume of aqueous phase (deionized water or PBS, pH 7.4) pre-heated to the same temperature as the film formation (e.g., 60°C).[1]
-
Vesicle Formation: Rotate the flask gently in the water bath for a specified time (e.g., 20 minutes) to allow for the formation of niosomal vesicles.[1]
-
Sonication (Optional): To obtain smaller and more uniform vesicles, the niosomal suspension can be sonicated using a bath sonicator for a defined period.
-
Purification: Remove the un-encapsulated drug by a suitable method such as dialysis or size exclusion chromatography.
-
Sterilization: Sterilize the final niosomal suspension by passing it through a 0.22 µm syringe filter.
Diagram 1: Experimental Workflow for Niosome Preparation
Caption: Workflow for preparing this compound-based niosomes.
Protocol 2: Characterization of this compound-Based Nanoparticles
a) Particle Size and Zeta Potential Analysis
Equipment:
-
Dynamic Light Scattering (DLS) instrument with a Zetasizer (e.g., Malvern Zetasizer Nano ZS)[15]
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration for DLS measurement.[15] A common starting point is a 1:100 dilution.
-
Instrument Setup: Set the parameters on the DLS instrument, including the dispersant properties (viscosity, refractive index), temperature, and measurement angle (e.g., 173° for non-invasive backscatter).[15]
-
Size Measurement (DLS): Place the diluted sample in a clean cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature. Perform the DLS measurement to obtain the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which indicates the width of the size distribution.[15]
-
Zeta Potential Measurement: For zeta potential measurement, use a specific folded capillary cell. The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential, which is an indicator of the surface charge and stability of the nanoparticle suspension.
b) Encapsulation Efficiency and Drug Loading
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles using a method like ultracentrifugation or dialysis.
-
Quantification of Encapsulated Drug: Lyse the nanoparticles using a suitable solvent to release the encapsulated drug. Quantify the amount of drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Quantification of Total Drug: Determine the total amount of drug in the formulation before the separation step.
-
Calculation:
-
Encapsulation Efficiency (%EE) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
Drug Loading (%DL) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method
Materials:
-
Dialysis tubing with a suitable molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid)
-
Shaking water bath or magnetic stirrer
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Dialysis Bag: Cut a piece of dialysis tubing of the desired length and activate it according to the manufacturer's instructions. Securely close one end of the tubing with a clip.
-
Sample Loading: Pipette a known volume of the drug-loaded this compound formulation into the dialysis bag and securely close the other end.
-
Release Study Setup: Place the dialysis bag in a beaker containing a defined volume of pre-warmed release medium.[16] Place the beaker in a shaking water bath maintained at 37°C or on a magnetic stirrer to ensure sink conditions.[16]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.[16]
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Diagram 2: Workflow for In Vitro Drug Release Study
Caption: In vitro drug release testing workflow.
Protocol 4: Investigating the Effect of this compound on P-glycoprotein (P-gp) Mediated Efflux
a) P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. Inhibition of this activity can indicate that the formulation interferes with P-gp function.
Materials:
-
P-gp-overexpressing cell membranes (e.g., from Sf9 insect cells or resistant cancer cell lines)
-
ATP solution
-
Verapamil (B1683045) (a known P-gp substrate and stimulator of ATPase activity)
-
This compound formulation
-
Phosphate (B84403) detection reagent (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Prepare Reactions: In a 96-well plate, set up reactions containing P-gp membranes, the this compound formulation (at various concentrations), and a buffer. Include control wells with no formulation and wells with a known P-gp inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate Reaction: Start the reaction by adding ATP to all wells. To measure verapamil-stimulated ATPase activity, also add verapamil to the appropriate wells.[17]
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent. The reagent will react with the inorganic phosphate released from ATP hydrolysis, producing a color change.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released and determine the effect of the this compound formulation on the basal and verapamil-stimulated P-gp ATPase activity. A decrease in ATPase activity suggests inhibition of P-gp.[18]
Diagram 3: P-glycoprotein Efflux Pump Inhibition Pathway
Caption: this compound inhibiting P-gp drug efflux.
Protocol 5: Assessing the Impact of this compound on Tight Junction Integrity
a) Western Blot for Claudin-5 Expression
This protocol can be used to assess changes in the expression of key tight junction proteins, such as claudin-5, in response to treatment with a this compound formulation. A decrease in claudin-5 expression could indicate a potential for increased paracellular permeability.
Materials:
-
Cell line forming tight junctions (e.g., Caco-2, MDCK, or brain endothelial cells)
-
This compound formulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[19]
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Primary antibody against claudin-5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture the cells to form a confluent monolayer. Treat the cells with the this compound formulation at various concentrations and for different time points. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein amounts for all samples and separate the proteins by size using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against claudin-5 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative change in claudin-5 expression.[19]
Conclusion
This compound is a promising excipient for enhancing the delivery of a variety of drugs through the formation of stable nanocarriers and potentially by modulating biological barriers and overcoming drug resistance mechanisms. The protocols outlined in this document provide a framework for the formulation, characterization, and evaluation of this compound-based drug delivery systems. Further research is warranted to fully elucidate the mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. This compound Niosomes as Prospective Drug Delivery Module for Antiretroviral Drug Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and preparation of niosomes containing bioactive compounds | Semantic Scholar [semanticscholar.org]
- 3. A novel nanoparticle formulation for sustained paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nanotechnology-based combination therapy for overcoming multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circumventing Doxorubicin Resistance Using Elastin-like Polypeptide Biopolymer-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles [mdpi.com]
- 14. Recent Advances in Oral Insulin Delivery Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of detergents on P-glycoprotein atpase activity: differences in perturbations of basal and verapamil-dependent activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MMP-Mediated Disruption of Claudin-5 in the Blood–Brain Barrier of Rat Brain After Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Evaluating the Effect of Tyloxapol on Lung Surfactant Function
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lung surfactant is a complex mixture of lipids and proteins that lines the alveolar surface of the lungs, reducing surface tension and preventing alveolar collapse during respiration. Dysfunction of the lung surfactant system is implicated in various respiratory diseases, including Acute Respiratory Distress Syndrome (ARDS). Tyloxapol, a non-ionic liquid polymer, is a component of some synthetic surfactant preparations and has been investigated for its effects on lung surfactant function and its potential therapeutic properties. This document provides detailed protocols for evaluating the in vitro and in vivo effects of this compound on lung surfactant function, including its influence on surface tension and its anti-inflammatory properties in alveolar macrophages.
In Vitro Evaluation of this compound's Effect on Surfactant Biophysical Properties
The primary function of lung surfactant is to reduce surface tension at the air-liquid interface in the alveoli. Several in vitro methods can be used to assess the biophysical properties of lung surfactant and the effect of substances like this compound. The Constrained Drop Surfactometer (CDS) and Captive Bubble Surfactometer (CBS) are two highly relevant techniques.
Constrained Drop Surfactometer (CDS) Protocol
The CDS is a sophisticated method for studying the surface activity of lung surfactant under physiologically relevant conditions. It allows for precise control of the surface area of a surfactant film on a sessile droplet.
Experimental Protocol:
-
Preparation of Surfactant Suspension:
-
Prepare a baseline lung surfactant suspension (e.g., a commercially available animal-derived surfactant or a synthetic lipid mixture) at a physiologically relevant concentration (e.g., 10-35 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare experimental suspensions by adding this compound to the baseline surfactant at various concentrations (e.g., 0.01%, 0.05%, 0.1% wt/vol).
-
-
CDS Setup and Operation:
-
Dispense a small droplet (~7 µL) of the prepared surfactant suspension onto the CDS pedestal, which has a sharp knife-edge to prevent film leakage.[1]
-
Maintain the droplet in an environmental chamber at 37°C and 100% relative humidity.
-
Continuously record the surface tension as the surfactant adsorbs to the air-water interface until an equilibrium value is reached (typically 22-25 mN/m).
-
To mimic breathing, cyclically compress and expand the surfactant film by withdrawing and injecting buffer into the droplet using a motorized syringe. A typical cycle rate is 20 cycles per minute, with compression ratios of 15-35%.[2]
-
-
Data Acquisition and Analysis:
-
Use axisymmetric drop shape analysis (ADSA) to calculate the surface tension, surface area, and volume of the droplet in real-time.
-
Record the minimum and maximum surface tension values during each compression-expansion cycle.
-
Plot surface tension as a function of surface area to generate hysteresis loops.
-
Compare the results from the this compound-containing suspensions to the baseline surfactant.
-
Data Presentation:
Table 1: Effect of this compound on Lung Surfactant Surface Activity using CDS
| This compound Concentration | Minimum Surface Tension (mN/m) | Maximum Surface Tension (mN/m) | Hysteresis Area (Arbitrary Units) |
| Control (0%) | 1.5 ± 0.5 | 45.2 ± 2.1 | X |
| 0.01% | 1.3 ± 0.4 | 44.8 ± 1.9 | Y |
| 0.05% | 1.1 ± 0.3 | 43.5 ± 2.5 | Z |
| 0.1% | 0.9 ± 0.2 | 42.1 ± 2.3 | A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Captive Bubble Surfactometer (CBS) Protocol
The CBS is another widely used method that measures the surface tension of a bubble in a surfactant suspension, simulating the alveolar environment.
Experimental Protocol:
-
Preparation of Surfactant Suspension:
-
Prepare baseline and this compound-containing surfactant suspensions as described in the CDS protocol.
-
-
CBS Setup and Operation:
-
Introduce an air bubble (2-3 mm in diameter) into a chamber containing the surfactant suspension. The bubble is typically formed against a hydrophilic ceiling (e.g., agarose (B213101) gel) to maintain a constant contact angle of 180 degrees.[3]
-
The system is sealed to be leak-proof.[3]
-
Oscillate the bubble volume by varying the hydraulic pressure of the surrounding liquid to simulate breathing.
-
Capture images of the bubble throughout the compression and expansion cycles.
-
-
Data Acquisition and Analysis:
-
Determine the surface tension, surface area, and volume of the bubble from its dimensions (height and diameter) using specialized software.[4]
-
Record the minimum surface tension upon maximum compression and the maximum surface tension at maximum expansion.
-
Analyze the adsorption rate by measuring the time it takes for the surface tension to reach equilibrium.
-
Compare the performance of surfactant with and without this compound.
-
Data Presentation:
Table 2: Adsorption Rate and Surface Tension with this compound using CBS
| This compound Concentration | Time to Equilibrium Surface Tension (s) | Minimum Surface Tension (mN/m) |
| Control (0%) | 10.5 ± 1.2 | 2.1 ± 0.6 |
| 0.01% | 9.8 ± 1.1 | 1.9 ± 0.5 |
| 0.05% | 8.5 ± 0.9 | 1.5 ± 0.4 |
| 0.1% | 7.2 ± 0.8 | 1.2 ± 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vitro Evaluation of this compound's Anti-inflammatory Effects
This compound has been shown to modulate the inflammatory response of alveolar macrophages, the primary immune cells in the alveoli.
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Experimental Protocol:
-
Cell Culture:
-
Isolate human alveolar macrophages from bronchoalveolar lavage (BAL) fluid.
-
Culture the cells in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
-
Treatment:
-
Pre-incubate the cultured macrophages with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a control group with no LPS stimulation.
-
-
Analysis:
-
Cytokine Secretion: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant. Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression: Lyse the cells and extract total RNA. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of TNF-α, IL-1β, and IL-6.
-
Cell Viability: Assess cell viability using a standard assay such as the MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Presentation:
Table 3: Effect of this compound on LPS-Induced Cytokine Production in Alveolar Macrophages
| Treatment Group | TNF-α Secretion (pg/mL) | IL-1β Secretion (pg/mL) | IL-6 Secretion (pg/mL) | TNF-α mRNA (Fold Change) |
| Control | 50 ± 10 | 20 ± 5 | 100 ± 20 | 1.0 |
| LPS | 1500 ± 200 | 800 ± 100 | 2500 ± 300 | 15.0 |
| LPS + this compound (0.01%) | 1200 ± 150 | 650 ± 80 | 2000 ± 250 | 11.5 |
| LPS + this compound (0.05%) | 800 ± 100 | 400 ± 50 | 1200 ± 150 | 7.0 |
| LPS + this compound (0.1%) | 400 ± 50 | 200 ± 30 | 600 ± 80 | 3.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway:
This compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory cytokines.[5]
Caption: this compound's inhibition of the NF-κB signaling pathway.
In Vivo Evaluation of this compound's Efficacy in a Rabbit Surfactant Washout Model
This in vivo model simulates respiratory distress syndrome by depleting endogenous surfactant through lung lavage. It is a valuable tool for assessing the efficacy of surfactant replacement therapies.
Experimental Workflow Diagram:
Caption: Workflow for the in vivo rabbit surfactant washout model.
Experimental Protocol:
-
Animal Preparation:
-
Anesthetize a healthy adult rabbit (e.g., New Zealand White) and intubate with an endotracheal tube.
-
Initiate mechanical ventilation.
-
-
Surfactant Depletion:
-
Treatment:
-
Divide the animals into experimental groups:
-
Control group (e.g., saline administration).
-
This compound group (instillation of a this compound-containing solution).
-
Positive control group (e.g., administration of a standard surfactant therapy).
-
-
Administer the respective treatment as a bolus through the endotracheal tube.
-
-
Monitoring and Analysis:
-
Monitor key physiological parameters for several hours, including arterial blood gases (PaO2, PaCO2), lung compliance, and tidal volume.
-
At the end of the experiment, euthanize the animals and collect lung tissue for histological analysis to assess lung injury and inflammation.
-
Data Presentation:
Table 4: Physiological Parameters in a Rabbit Surfactant Washout Model
| Treatment Group | PaO2 (mmHg) at 1 hr post-treatment | Lung Compliance (mL/cmH2O) at 1 hr post-treatment |
| Saline Control | 65 ± 10 | 0.5 ± 0.1 |
| This compound (0.1%) | 150 ± 20 | 1.2 ± 0.2 |
| Positive Control (Surfactant) | 250 ± 30 | 2.0 ± 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The protocols outlined in this document provide a comprehensive framework for evaluating the multifaceted effects of this compound on lung surfactant function. By employing a combination of in vitro biophysical and cellular assays, alongside a relevant in vivo model of respiratory distress, researchers can thoroughly characterize the potential of this compound as a therapeutic agent for lung diseases associated with surfactant dysfunction and inflammation. The provided data tables and diagrams serve as templates for organizing and presenting experimental findings in a clear and concise manner.
References
- 1. Constrained sessile drop as a new configuration to measure low surface tension in lung surfactant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. Captive bubble method - Wikipedia [en.wikipedia.org]
- 4. The captive bubble method for the evaluation of pulmonary surfactant: surface tension, area, and volume calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits NF-kappa B and cytokine release, scavenges HOCI, and reduces viscosity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological, Biochemical, and Biophysical Characterization of the Lung-Lavaged Spontaneously-Breathing Rabbit as a Model for Respiratory Distress Syndrome | PLOS One [journals.plos.org]
- 7. Physiological, Biochemical, and Biophysical Characterization of the Lung-Lavaged Spontaneously-Breathing Rabbit as a Model for Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyloxapol: Application Notes and Protocols for Veterinary Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyloxapol is a non-ionic liquid polymer of the alkyl aryl polyether alcohol type with a history of use as a surfactant. In veterinary medicine research, its applications are expanding, showing potential in various fields due to its multifaceted mechanisms of action. This document provides detailed application notes and experimental protocols for the use of this compound in key research areas, including the induction of hyperlipidemia, management of endotoxemia, as a mucolytic agent, and its emerging role in drug delivery through the inhibition of P-glycoprotein.
Application Notes
Induction of Hyperlipidemia
This compound is a well-established agent for inducing hyperlipidemia in animal models. Its primary mechanism of action is the inhibition of lipoprotein lipase (B570770) (LPL), the enzyme responsible for hydrolyzing triglycerides in lipoproteins. This inhibition blocks the uptake of triglycerides from the bloodstream into tissues, leading to a rapid and significant increase in plasma triglyceride and cholesterol levels. This model is invaluable for studying lipid metabolism, atherosclerosis, and for screening potential hypolipidemic drugs.
Management of Endotoxemia
In veterinary species, particularly in ruminants and equines, endotoxemia resulting from gram-negative bacterial infections can be life-threatening. This compound has demonstrated significant anti-endotoxic effects. It is believed to act by binding to endotoxin (B1171834) (lipopolysaccharide - LPS), preventing its interaction with macrophage and monocyte receptors like Toll-like receptor 4 (TLR4) and CD14. This blockade inhibits the downstream inflammatory cascade, reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), thereby mitigating the systemic inflammatory response.
Mucolytic Agent in Respiratory Diseases
This compound functions as a surfactant, reducing the viscosity of mucus and aiding in its clearance from the respiratory tract.[1] It can be administered via nebulization to help liquefy and remove mucopurulent secretions in bronchopulmonary diseases.[1] While much of the clinical data is from human studies, the principles are applicable to veterinary respiratory research, particularly in conditions characterized by excessive or viscous mucus production. A study in patients with Chronic Obstructive Pulmonary Disease (COPD) demonstrated that inhaled this compound significantly increased the weight of expectorated sputum compared to saline.[2][3]
Drug Delivery and P-glycoprotein Inhibition
An emerging area of interest is the use of non-ionic surfactants like this compound to enhance drug delivery. P-glycoprotein (P-gp) is an efflux pump that actively transports a wide range of drugs out of cells, reducing their intracellular concentration and therapeutic efficacy. Some non-ionic surfactants have been shown to inhibit P-gp, thereby increasing the bioavailability of co-administered drugs that are P-gp substrates.[4][5] This application holds promise for improving the efficacy of various therapeutics in veterinary medicine.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the application of this compound in veterinary and related research.
Table 1: this compound Dosage for Induction of Hyperlipidemia in Rats
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Wistar Rats | 50 mg/kg (every other day) | Intraperitoneal (i.p.) | Significant elevation in TBARS and inhibition of antioxidant enzymes. | [6] |
| Wistar Rats | 200 mg/kg (single dose) | Intraperitoneal (i.p.) | Peak hypercholesterolemia at 72 hours. | [7] |
| Wistar Rats | 400 mg/kg (single dose) | Intraperitoneal (i.p.) | Sustained dyslipidemia for up to 24-48 hours. | [8] |
| Wistar-Imamichi Rats | 400 mg/kg (single dose) | Intravenous (i.v.) | Induction of hyperlipidemia. | [6] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in Ovine Endotoxemia Model
| Cytokine | Treatment Group | Concentration Change | Time Point | Reference |
| TNF-α | This compound (200 mg/kg) | Significantly lower than control | Post-treatment | [9][10] |
| TNF-α | This compound (400 mg/kg) | Significantly lower than control | Post-treatment | [9][10] |
| IFN-γ | This compound (200 mg/kg) | Significantly lower than control | Post-treatment | [9][10] |
| IFN-γ | This compound (400 mg/kg) | Significantly lower than control | Post-treatment | [9][10] |
Table 3: Mucolytic Efficacy of Inhaled this compound (Human COPD Study)
| Parameter | This compound (1% solution) | Saline (0.9%) | p-value | Reference |
| Mean Sputum Weight (Week 3) | 4.03 g | 2.63 g | 0.041 | [2][3] |
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Rats
Objective: To induce an acute state of hyperlipidemia in rats for metabolic studies.
Materials:
-
This compound powder
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS), pH 7.4
-
Male Wistar rats (200-250 g)
-
Sterile syringes and needles (23-25 gauge)
-
Animal balance
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound.
-
Weigh the required amount of this compound powder to achieve the desired concentration (e.g., for a 400 mg/kg dose in a 250g rat, you need 100 mg).
-
Dissolve the this compound in sterile 0.9% saline or PBS to a final concentration that allows for a reasonable injection volume (e.g., 1-2 mL/kg).[7][11] Ensure the solution is well-mixed.
-
-
Animal Fasting: Fast the rats overnight (12-16 hours) before this compound administration to establish a baseline lipid profile. Water should be available ad libitum.
-
Baseline Blood Collection: Prior to this compound administration, collect a baseline blood sample (e.g., via tail vein or saphenous vein).
-
This compound Administration:
-
Weigh each rat to determine the exact dose.
-
Administer the prepared this compound solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.[6][8] For i.p. injection, gently restrain the rat and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
-
Post-Administration Blood Sampling: Collect blood samples at various time points post-administration to monitor the progression of hyperlipidemia (e.g., 6, 12, 24, 48, and 72 hours).
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Analyze the plasma for total cholesterol, triglycerides, and lipoprotein profiles using standard biochemical assay kits.
-
Protocol 2: Evaluation of this compound in an Ovine Endotoxemia Model
Objective: To assess the anti-inflammatory effects of this compound in a sheep model of endotoxemia.
Materials:
-
This compound powder
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile pyrogen-free saline
-
Clinically healthy adult sheep
-
Intravenous catheters
-
Syringes and infusion pump
-
Blood collection tubes (for serum and plasma)
-
ELISA kits for ovine TNF-α and IFN-γ
Procedure:
-
Animal Preparation: Acclimatize sheep to handling and experimental conditions. Place intravenous catheters in the jugular vein for LPS/Tyloxapol administration and blood sampling.
-
Experimental Groups: Divide the animals into control and treatment groups. The treatment group will receive this compound.
-
Endotoxemia Induction:
-
Infuse LPS intravenously at a dose of 2 µg/kg.[9]
-
-
This compound Administration:
-
Blood Sampling:
-
Collect blood samples at baseline (before LPS infusion) and at 1.5, 3, 4.5, 6, 24, and 48 hours after LPS injection.[9]
-
-
Cytokine Analysis:
-
Process blood samples to obtain serum or plasma.
-
Measure the concentrations of TNF-α and IFN-γ using commercially available ovine-specific ELISA kits according to the manufacturer's instructions.
-
Protocol 3: Assessment of Mucolytic Activity (Adapted for a Small Animal Model)
Objective: To evaluate the mucolytic effect of nebulized this compound in a small animal model of respiratory disease (e.g., rat or guinea pig).
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Small animal nebulizer chamber
-
Method for inducing mucus hypersecretion (e.g., exposure to irritants like sulfur dioxide or LPS aerosol)
-
Method for collecting respiratory secretions (e.g., bronchoalveolar lavage - BAL)
-
Viscometer or rheometer
-
Microscope and slides for cytological analysis
Procedure:
-
Induction of Mucus Hypersecretion: Induce a state of increased mucus production in the experimental animals according to an established protocol.
-
Nebulization:
-
Prepare a 1% this compound solution in sterile saline.[2]
-
Place the animals in a nebulizer chamber and administer the this compound aerosol for a defined period (e.g., 30 minutes). A control group should receive nebulized saline.
-
-
Collection of Respiratory Secretions:
-
At a specified time after nebulization, perform a bronchoalveolar lavage (BAL) to collect respiratory secretions.
-
-
Analysis of Secretions:
-
Viscosity Measurement: Measure the viscosity of the BAL fluid using a viscometer or rheometer. A decrease in viscosity in the this compound-treated group compared to the control group indicates a mucolytic effect.
-
Sputum/Mucus Weight: If sufficient mucus can be collected, measure its wet and dry weight. An increase in the expectorated mucus weight can indicate enhanced clearance.
-
Cytology: Perform a cytological analysis of the BAL fluid to assess inflammatory cell counts.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced hyperlipidemia.
Caption: this compound's role in mitigating endotoxemia.
Caption: P-glycoprotein inhibition by this compound.
Caption: Workflow for hyperlipidemia induction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial | PLOS One [journals.plos.org]
- 3. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nonionic detergents on P-glycoprotein drug binding and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-ionic Surfactants as a P-Glycoprotein(P-gp) Efflux Inhibitor for Optimal Drug Delivery-A Concise Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rbcms.com.br [rbcms.com.br]
- 8. researchgate.net [researchgate.net]
- 9. pagepress.org [pagepress.org]
- 10. pagepress.org [pagepress.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Tyloxapol
Welcome to the technical support center for Tyloxapol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common laboratory solvents?
A1: this compound, a nonionic liquid polymer, is soluble in a variety of solvents. Its solubility in water is reported to be 120 mg/mL and in Phosphate Buffered Saline (PBS) is 100 mg/mL; both require the use of ultrasonication to facilitate dissolution.[1] It is also soluble in ethanol (B145695) at 100 mg/mL (with ultrasonication) and in DMSO at concentrations of at least 38 mg/mL.[1] Some sources describe this compound as being miscible with water.
Q2: I'm having trouble dissolving this compound in water even with sonication. What could be the issue?
A2: If you are experiencing difficulties, consider the following troubleshooting steps:
-
Purity of this compound: Ensure the this compound you are using is of high purity, as impurities can affect solubility.
-
Sonication Parameters: The power and duration of ultrasonication can significantly impact dissolution. Ensure your sonicator is functioning correctly and apply sonication in pulses to avoid excessive heating of the solution.
-
pH of the Aqueous Solution: The pH of your aqueous solution can influence the solubility of some compounds. For this compound, a pH between 4.0 and 7.0 is generally recommended.[2]
Q3: What are the primary methods to further enhance the aqueous solubility of this compound?
A3: Several techniques can be employed to improve the solubility of this compound in aqueous solutions. These include the use of co-solvents, complexation with cyclodextrins, micellar solubilization using surfactants, preparation of solid dispersions, and formulation into nanoparticles.
Q4: How do co-solvents improve the solubility of this compound?
A4: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system. For this compound, a mixture of ethanol, PEG300, and Tween-80 in saline has been shown to achieve a solubility of at least 2.5 mg/mL.[1]
Q5: What is the role of cyclodextrins in enhancing this compound's solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate hydrophobic molecules, like parts of the this compound structure, forming inclusion complexes that have enhanced aqueous solubility. A formulation of this compound with 10% ethanol and 90% of a 20% SBE-β-CD solution in saline has a reported solubility of at least 2.5 mg/mL.[1]
Q6: Can creating a solid dispersion improve the solubility of this compound?
A6: Yes, solid dispersion is a common technique to enhance the solubility of poorly water-soluble drugs. It involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can be achieved through methods like solvent evaporation or kneading. While specific data for this compound solid dispersions is limited, this technique is a viable approach to investigate.
Q7: How can nanoparticle formulation enhance the solubility of this compound?
A7: Reducing the particle size of a compound to the nanometer range dramatically increases its surface area-to-volume ratio. This increased surface area can lead to a significant enhancement in the dissolution rate and saturation solubility. Techniques such as the solvent anti-solvent precipitation method can be used to produce nanoparticles.
Quantitative Data on this compound Solubility
The following tables summarize the available quantitative data on the solubility of this compound in various aqueous and solvent systems.
| Solvent System | Solubility | Method/Notes |
| Water | 120 mg/mL | Requires ultrasonication.[1] |
| Phosphate Buffered Saline (PBS) | 100 mg/mL | Requires ultrasonication.[1] |
| Ethanol | 100 mg/mL | Requires ultrasonication.[1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 38 mg/mL | Saturation unknown.[1] |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | Clear solution.[1] |
| 10% EtOH, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Clear solution.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to improving the aqueous solubility of this compound.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of this compound using a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP). The drug-to-carrier ratio may need to be optimized for your specific application.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or another suitable volatile organic solvent)
-
Distilled water
-
Mortar and pestle
-
Rotary evaporator or vacuum oven
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the desired amounts of this compound and PVP K30 (e.g., starting with a 1:4 ratio of this compound to PVP). Dissolve both components in a minimal amount of methanol in a round-bottom flask.[3]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.[4][5] Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven.
-
Grinding and Sieving: Scrape the solid mass from the flask or petri dish. Grind the solid dispersion into a fine powder using a mortar and pestle.[6]
-
Sieving: Pass the powdered solid dispersion through a sieve (e.g., 60 mesh) to obtain a uniform particle size.
-
Drying: Further dry the sieved powder in a desiccator under vacuum to remove any residual solvent.
-
Characterization: Characterize the prepared solid dispersion for its dissolution properties in your desired aqueous medium and compare it to the dissolution of pure this compound.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol outlines the preparation of a this compound inclusion complex with a cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), using the kneading method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol-water mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Trituration: Accurately weigh the this compound and HP-β-CD in a desired molar ratio (e.g., 1:1). Place the HP-β-CD in a clean mortar and triturate it.[7]
-
Kneading: Gradually add a small amount of the methanol-water mixture to the HP-β-CD in the mortar to form a thick paste. Slowly add the this compound to this paste and knead for a specified period (e.g., 45-60 minutes).[8] The consistency of the paste should be maintained by adding small amounts of the solvent mixture as needed.
-
Drying: The kneaded mass is then dried in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.[8]
-
Grinding and Sieving: The dried complex is crushed and pulverized into a fine powder using a mortar and pestle and then sieved to obtain a uniform particle size.[7]
-
Storage: Store the prepared inclusion complex in a well-closed container in a desiccator.
-
Evaluation: Evaluate the solubility and dissolution rate of the prepared complex in the desired aqueous medium.
Protocol 3: Phase Solubility Study of this compound with Cyclodextrins
This protocol describes how to conduct a phase solubility study to determine the effect of a cyclodextrin on the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another cyclodextrin of interest
-
Phosphate buffer (pH 7.4) or desired aqueous medium
-
Shaking water bath or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the cyclodextrin in the desired buffer at various concentrations (e.g., 0 to 20 mM).
-
Addition of Excess this compound: Add an excess amount of this compound to each cyclodextrin solution in separate vials. Ensure that there is undissolved this compound at the bottom of each vial.
-
Equilibration: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 48-72 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, visually inspect the vials to ensure the presence of undissolved this compound. Withdraw an aliquot from the supernatant of each vial and centrifuge it to remove any undissolved particles.
-
Analysis: Accurately dilute the clear supernatant with the appropriate solvent and determine the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the type of complexation and can be used to calculate the stability constant of the complex.[9]
Diagrams
Caption: Workflow for selecting and evaluating methods to improve this compound solubility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound [drugfuture.com]
- 3. Preparation and characterization of celecoxib solid dispersions; comparison of poloxamer-188 and PVP-K30 as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase solubility diagram: Significance and symbolism [wisdomlib.org]
Troubleshooting viscosity issues with concentrated Tyloxapol formulations
Welcome to the technical support center for troubleshooting viscosity issues in concentrated Tyloxapol formulations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and a step-by-step guide to systematically address and resolve challenges related to high viscosity during your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my concentrated this compound formulation excessively viscous?
Concentrated solutions of this compound, a non-ionic liquid polymer, naturally exhibit high viscosity.[1] This is due to intermolecular interactions and the entanglement of the long polymer chains at high concentrations. Factors such as this compound concentration, formulation temperature, pH, and the presence of other ionic species can significantly influence these interactions and, consequently, the final viscosity.[2][3]
Q2: What is the first and most critical step in troubleshooting high viscosity?
The first step is to accurately and reproducibly measure the viscosity of your formulation under controlled conditions. This provides a baseline value that allows you to quantitatively assess the impact of any changes you make to the formulation or process. Establishing a reliable measurement protocol is fundamental to effective troubleshooting.
Q3: How does temperature affect the viscosity of this compound solutions?
Generally, for polymer solutions, viscosity decreases as temperature increases.[4][5] This is because higher thermal energy increases molecular motion, reducing the intermolecular forces and allowing the polymer chains to move more freely.[4][6] Therefore, a modest increase in processing temperature can be a simple and effective method to reduce viscosity. However, the thermal stability of this compound and other components in your formulation must be considered.
Q4: Can adjusting the pH of my formulation help reduce its viscosity?
Yes, adjusting the pH can influence the viscosity of a polymer solution, although the effect may be less pronounced for a non-ionic polymer like this compound compared to polyelectrolytes.[3][7][8] The optimal pH for this compound formulations is typically in the range of 4.0 - 7.0.[9] Extreme pH values could potentially affect the hydration and conformation of the polymer, thereby altering intermolecular interactions and viscosity.
Q5: What types of excipients can be used to lower the viscosity of my formulation?
Adding specific excipients is a common and effective strategy.[7][10][11] For polymer and protein formulations, viscosity-reducing excipients often include:
-
Salts (e.g., Sodium Chloride): These can screen electrostatic interactions that may contribute to viscosity.[12][13]
-
Amino Acids (e.g., Arginine, Proline, Glycine): These are widely used to disrupt protein-protein interactions and can be effective for polymers as well by interfering with the forces that cause chain entanglement.[7][11][13][14]
-
Small Molecule Stabilizers: Certain small molecules can alter the solvent structure and reduce intermolecular friction.
Q6: How do I select the right excipient for my this compound formulation?
Excipient selection is an empirical process. A screening study is the most effective approach. This involves preparing small batches of your concentrated this compound formulation with a range of different excipients at various concentrations. The viscosity of each sample is then measured to identify the most effective candidate(s). It is also crucial to assess the impact of the excipient on the overall stability of the formulation.[15]
Troubleshooting Guide: High Viscosity in Concentrated this compound Formulations
This guide provides a systematic approach to identifying the cause of high viscosity and implementing effective solutions.
Step 1: Baseline Characterization
The initial step is to establish a reliable baseline measurement of your current formulation's viscosity.
Objective: Quantify the initial viscosity and ensure the measurement is reproducible.
Workflow:
-
Calibrate your viscometer or rheometer according to the manufacturer's instructions.
-
Equilibrate the this compound formulation to a standard, controlled temperature (e.g., 25°C).
-
Measure the viscosity. Repeat the measurement at least three times to ensure consistency.
-
Record the average viscosity and standard deviation. This is your baseline.
Step 2: Investigation of Formulation & Process Parameters
Before adding new components, evaluate the impact of fundamental formulation and process parameters.
A. Effect of Temperature
-
Hypothesis: Increasing the temperature will decrease viscosity.
-
Procedure: Measure the viscosity of your formulation at several temperatures (e.g., 25°C, 30°C, 37°C).
-
Analysis: If a significant decrease is observed at a temperature that is safe for your product's stability, process modification may be the simplest solution.
B. Effect of pH
-
Hypothesis: Adjusting the pH within a stable range may reduce viscosity.
-
Procedure: Prepare several small aliquots of your formulation and adjust the pH of each to different values within the acceptable range for this compound (e.g., 5.0, 6.0, 7.0).[9]
-
Analysis: Measure the viscosity of each sample to determine if an optimal pH for lower viscosity exists.
C. Effect of Ionic Strength
-
Hypothesis: The addition of a simple salt may disrupt intermolecular interactions, reducing viscosity.
-
Procedure: Add increasing concentrations of a salt like NaCl (e.g., 25 mM, 50 mM, 100 mM, 150 mM) to your formulation.
-
Analysis: Measure the viscosity at each concentration to find the optimal ionic strength.
Step 3: Excipient Screening
If parameter optimization is insufficient, the next step is to screen a panel of viscosity-reducing excipients.
Objective: Identify one or more excipients that effectively reduce viscosity without compromising formulation stability.
Workflow:
-
Select Candidates: Choose a range of generally recognized as safe (GRAS) excipients. Good candidates include Arginine, Proline, Glycine, and Sodium Chloride.
-
Prepare Samples: Create a matrix of formulations by adding different concentrations of each selected excipient to your concentrated this compound solution.
-
Measure Viscosity: Measure the viscosity of each sample under controlled temperature conditions.
-
Assess Stability: Conduct short-term stability studies (e.g., visual inspection for precipitation, particle size analysis) on the most promising candidates.
-
Select Lead(s): Identify the excipient(s) and concentration(s) that provide the best balance of viscosity reduction and stability.
The logical flow for troubleshooting can be visualized as follows:
References
- 1. This compound | 25301-02-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of polymer concentration and solution pH on viscosity affecting integrity of a polysaccharide coat of compression coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. The effect of pH, dilution, and temperature on the viscosity of ocular lubricants—shift in rheological parameters and potential clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Viscosity Reducing Excipients by Pfanstiehl [pfanstiehl.com]
- 8. US7666413B2 - Method of reducing viscosity of high concentration protein formulations - Google Patents [patents.google.com]
- 9. interchim.fr [interchim.fr]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. EP3615065A1 - Excipients to reduce the viscosity of antibody formulations and formulation compositions - Google Patents [patents.google.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2016065181A1 - Reducing viscosity of pharmaceutical formulations - Google Patents [patents.google.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
Optimizing Tyloxapol concentration to minimize cell toxicity in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Tyloxapol to minimize cell toxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vitro studies?
This compound is a non-ionic liquid polymer of the alkyl aryl polyether alcohol type.[1] It is used in biomedical research as a surfactant to aid in the liquefaction and removal of bronchopulmonary secretions and to create stable dispersions of substances in aqueous media.[1] Its ability to block plasma lipolytic activity also makes it a tool for inducing experimental hyperlipidemia in animal models.
Q2: What are the known cytotoxic effects of this compound in cell culture?
This compound has been shown to induce dose- and time-dependent cytotoxicity in various cell lines.[1][2] The primary mechanism of cell death induced by this compound is apoptosis, characterized by cell shrinkage, chromatin condensation, and DNA fragmentation.[1][2] Studies have shown that murine macrophage-like cells (RAW 264.7) are more sensitive to this compound-induced damage than mouse fibroblast cells (NIH/3T3).[1][2]
Q3: How can I minimize this compound-induced cell toxicity in my experiments?
Optimizing the concentration of this compound is crucial. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, research has shown that the cytotoxicity of this compound can be reduced by the addition of a nontoxic lipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, which is thought to attenuate the interaction of this compound with the cell membrane.[1][2]
Q4: Which signaling pathways are known to be affected by this compound?
This compound has been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB).[3] NF-κB is a key regulator of the inflammatory response and cell survival. By inhibiting NF-κB, this compound can modulate the expression of various pro-inflammatory cytokines.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro experiments.
| Issue | Possible Cause | Suggested Solution |
| High cell death even at low this compound concentrations. | The cell line is highly sensitive to surfactants. The initial concentration range is too high. Solvent toxicity (if used to dissolve this compound). | Perform a preliminary dose-response experiment with a wider and lower range of concentrations. Ensure the final concentration of any solvent (e.g., DMSO) is below 0.5% and include a vehicle control. |
| Inconsistent results between experiments. | Variation in cell seeding density. Incomplete dissolution or uneven distribution of this compound in the culture medium. Edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Thoroughly vortex or sonicate the this compound stock solution before diluting and mix well after adding to the medium. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitate formation in the culture medium. | This compound concentration is too high for the medium composition. Interaction with serum proteins. | Decrease the this compound concentration. Try reducing the serum concentration in the medium if experimentally feasible, or switch to a serum-free medium for the treatment period. |
| Interference with colorimetric or fluorometric assays (e.g., MTT, XTT). | As a surfactant, this compound may interfere with the assay reagents or the cellular processes they measure. | Run proper controls, including wells with this compound in medium without cells, to check for direct effects on the assay reagents. Consider using a different type of cytotoxicity assay, such as the LDH release assay, which measures membrane integrity. |
Data Presentation
The following tables provide illustrative examples of dose-dependent cytotoxicity data for this compound in different cell lines. Note: These are hypothetical values based on qualitative descriptions from the literature. Researchers should perform their own dose-response experiments to determine the precise IC50 values for their specific experimental setup.
Table 1: Hypothetical Cytotoxicity of this compound on RAW 264.7 Cells after 24-hour Exposure
| This compound Concentration (µg/mL) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 85 | 4.8 |
| 25 | 62 | 6.1 |
| 50 | 45 | 5.5 |
| 100 | 23 | 4.2 |
| 200 | 8 | 2.1 |
Table 2: Hypothetical Cytotoxicity of this compound on NIH/3T3 Cells after 48-hour Exposure
| This compound Concentration (µg/mL) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 4.9 |
| 25 | 92 | 5.3 |
| 50 | 78 | 6.5 |
| 100 | 55 | 5.8 |
| 200 | 35 | 4.7 |
| 400 | 15 | 3.3 |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of this compound dilutions in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound, if any) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Determination of this compound Cytotoxicity using LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of your LDH cytotoxicity assay kit. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm) using a microplate reader.
Mandatory Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Simplified diagram of this compound's inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Tyloxapol-Induced Hemolysis in Red Blood Cell Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage Tyloxapol-induced hemolysis in your red blood cell (RBC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced hemolysis and why does it occur?
A1: this compound is a non-ionic liquid polymer of the alkyl aryl polyether alcohol type, widely used as a surfactant.[1] In red blood cell assays, it can cause hemolysis, which is the rupture of red blood cells and the release of their contents.[1] The primary mechanism is believed to be the direct cytotoxic effect of this compound as a surfactant, which disrupts the integrity of the red blood cell membrane. This disruption can lead to the formation of pores in the cell membrane, causing osmotic lysis.
Q2: What are the common signs of this compound-induced hemolysis in an assay?
A2: The most common sign is the appearance of a pink or red color in the supernatant after centrifuging your red blood cell suspension. This coloration is due to the release of hemoglobin from lysed cells. Spectrophotometric measurement of the supernatant at a wavelength of 540 nm can quantify the amount of free hemoglobin.[2] Visually, you may also observe a decrease in the size of the red blood cell pellet.
Q3: Can the concentration of this compound affect the degree of hemolysis?
A3: Yes, this compound-induced hemolysis is dose-dependent. Higher concentrations of this compound will generally lead to a greater degree of red blood cell lysis. It is crucial to determine the optimal concentration of this compound for your specific application that minimizes hemolysis while achieving the desired experimental effect.
Troubleshooting Guide
Problem: Unexpectedly high levels of hemolysis are observed in my RBC assay containing this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High this compound Concentration | Perform a dose-response curve to determine the lowest effective concentration of this compound that minimizes hemolysis. | To find the optimal balance between this compound's intended effect and its hemolytic activity. |
| Direct Interaction with RBC Membrane | Co-incubate with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). | DPPC is a lipid that can attenuate the interaction of this compound with the cell membrane, thereby reducing its cytotoxicity.[3] |
| Surfactant-Induced Membrane Destabilization | Encapsulate this compound in Pluronic F127 micelles. | Pluronic F127 can form micelles that encapsulate amphiphilic drugs, effectively shielding the red blood cells from direct contact and reducing hemolysis.[4] |
| Low Albumin Concentration in Assay Buffer | Supplement your assay buffer with bovine serum albumin (BSA) or human serum albumin (HSA). | Albumin can bind to surfactants and other hemolytic agents, reducing their effective concentration and protecting red blood cells from lysis.[1][5] |
| Oxidative Stress | Add antioxidants such as N-acetylcysteine (NAC), quercetin, or dithiothreitol (B142953) (DTT) to your assay medium. | Some drug-induced hemolysis can be exacerbated by oxidative stress. Antioxidants can help protect red blood cell membranes from oxidative damage. |
| Sub-optimal Assay Conditions | Ensure your assay buffer is isotonic and at a physiological pH. Control for mechanical stress during pipetting and mixing. | Hypotonic solutions and mechanical stress can independently cause hemolysis and may exacerbate the effects of this compound.[6] |
| Low Membrane Cholesterol | If using cultured or modified red blood cells, ensure they have a normal cholesterol content. | Cholesterol is a key component of the red blood cell membrane that contributes to its stability. Depletion of cholesterol can increase susceptibility to hemolysis.[7] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the inhibition of surfactant-induced hemolysis. Note that direct quantitative data for the inhibition of this compound-induced hemolysis is limited; therefore, data from analogous amphiphilic compounds are presented to provide a starting point for optimization.
Table 1: Effect of Pluronic F127 on the Hemolytic Concentration (HC50) of Miltefosine (B1683995) (HePC)
| Pluronic F127 Concentration (%) | HC50 of HePC (µg/mL) |
| 0 | 40 |
| 1 | 184 |
| 3 | 441 |
| 6 | 736 |
| 9 | 964 |
| Data adapted from a study on the encapsulation of the amphiphilic drug miltefosine (HePC) in Pluronic F127 micelles.[4] |
Table 2: Hemolytic Activity of Pluronic F127-TOC Micelles
| F127-SS-TOC Concentration (µg/mL) | Hemolysis Rate (%) |
| 50 | 1.387 ± 0.122 |
| 100 | 1.438 ± 0.042 |
| 500 | 1.589 ± 0.297 |
| 1000 | 1.745 ± 0.205 |
| Data from a study on the hemocompatibility of α-tocopherol (TOC) modified Pluronic F127 micelles, showing low intrinsic hemolytic activity.[8] |
Experimental Protocols
Protocol 1: Standard Hemolysis Assay
This protocol is a general method to quantify the hemolytic activity of a compound.
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Triton X-100 (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with cold PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of PBS to the negative control wells.
-
Add 100 µL of 1% Triton X-100 to the positive control wells.
-
Add serial dilutions of this compound (100 µL) to the experimental wells.
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to all wells.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 800 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Protocol 2: Testing Inhibitors of this compound-Induced Hemolysis
This protocol is designed to evaluate the efficacy of potential inhibitors in preventing this compound-induced hemolysis.
Materials:
-
Same as Protocol 1
-
Stock solution of the inhibitor (e.g., DPPC, Pluronic F127, Albumin)
Procedure:
-
Prepare RBC Suspension: Follow step 1 from Protocol 1.
-
Assay Setup:
-
Prepare serial dilutions of the inhibitor in PBS.
-
In a 96-well plate, add 50 µL of the inhibitor dilutions to the experimental wells. Add 50 µL of PBS to the control wells (no inhibitor).
-
Add 50 µL of a this compound solution at a concentration known to cause significant hemolysis (e.g., 2x the final desired concentration) to all wells except the negative control. Add 50 µL of PBS to the negative control wells.
-
-
Pre-incubation (optional but recommended):
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the this compound or the RBCs.
-
-
Incubation with RBCs:
-
Add 100 µL of the 2% RBC suspension to all wells.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Measurement and Calculation: Follow steps 4 and 5 from Protocol 1. The percentage of inhibition can be calculated to determine the efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
Mechanism of this compound-Induced Hemolysis
While the precise signaling cascade of this compound-induced hemolysis is not fully elucidated, the primary mechanism is understood to be a direct interaction of the surfactant with the red blood cell membrane, leading to its disruption. This can be visualized as a multi-step process.
Caption: Mechanism of this compound-induced hemolysis.
Experimental Workflow for Screening Hemolysis Inhibitors
A systematic workflow is essential for identifying and characterizing effective inhibitors of this compound-induced hemolysis.
Caption: Workflow for screening hemolysis inhibitors.
Potential Role of Eryptosis in this compound-Induced Cell Death
While direct hemolysis is a primary concern, at lower concentrations or with prolonged exposure, this compound might induce a form of programmed cell death in erythrocytes known as eryptosis. This process involves calcium influx and other signaling events.
Caption: Potential eryptosis pathway in RBCs.
References
- 1. researchgate.net [researchgate.net]
- 2. evotec.com [evotec.com]
- 3. Cytotoxic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymeric micelles of pluronic F127 reduce hemolytic potential of amphiphilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the albumin concentration and temperature on the lysis of human erythrocytes by sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phlebotomy.com [phlebotomy.com]
- 7. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of Tyloxapol-based niosome formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Tyloxapol-based niosome formulations.
Troubleshooting Guides & FAQs
This section addresses specific problems in a question-and-answer format to facilitate rapid problem-solving during your research.
Issue 1: Niosome Aggregation and Sedimentation
-
Question: My this compound-based niosome formulation is showing visible aggregation and sedimentation after a short storage period. What are the potential causes and how can I resolve this?
-
Answer: Niosome aggregation is a common stability issue arising from insufficient repulsive forces between vesicles. Several factors can contribute to this:
-
Low Surface Charge: Niosomes with a neutral or near-neutral surface charge lack the electrostatic repulsion necessary to prevent aggregation.[1]
-
Suboptimal Cholesterol Content: Cholesterol plays a crucial role in stabilizing the niosomal membrane.[2][3] Insufficient cholesterol can lead to a less rigid structure, promoting fusion and aggregation. Conversely, excessive cholesterol can sometimes compete with the drug for space within the bilayer.[2]
-
Inappropriate Storage Temperature: Elevated temperatures can increase the kinetic energy of the vesicles, leading to more frequent collisions and a higher likelihood of aggregation. Storing formulations at refrigerated temperatures (e.g., 4°C) is generally recommended.[4]
-
High Niosome Concentration: A high concentration of niosomes increases the probability of inter-vesicular collisions.
Troubleshooting Steps:
-
Incorporate a Charge-Inducing Agent: The inclusion of charged molecules like dicetyl phosphate (B84403) (DCP) to induce a negative charge or stearylamine to induce a positive charge can significantly enhance stability by increasing electrostatic repulsion between niosomes.[5][6] Niosomes with a zeta potential greater than +30 mV or less than -30 mV are generally considered stable.[5]
-
Optimize Cholesterol Concentration: Systematically vary the molar ratio of this compound to cholesterol to find the optimal concentration that provides maximum stability. A common starting point is a 1:1 molar ratio of surfactant to cholesterol.[7]
-
Control Storage Conditions: Store the niosome formulation at a controlled, cool temperature (e.g., 4°C) to minimize aggregation.[4]
-
Dilute the Formulation: If feasible for your application, diluting the niosomal suspension can reduce the frequency of collisions.
-
Issue 2: Drug Leakage from Niosomes
-
Question: I am observing a significant decrease in the encapsulation efficiency of my drug over time. What is causing this leakage and how can I improve drug retention?
-
Answer: Drug leakage from niosomes is often related to the fluidity and permeability of the vesicle bilayer, as well as the physicochemical properties of the encapsulated drug.
-
High Membrane Fluidity: A highly fluid niosomal membrane can allow the encapsulated drug to leak out. The type of non-ionic surfactant and the amount of cholesterol influence membrane fluidity.[1]
-
Nature of the Encapsulated Drug: Hydrophilic drugs, which are entrapped in the aqueous core, may have a higher tendency to leak compared to lipophilic drugs entrapped within the bilayer.[1] The molecular weight of the drug can also play a role.
-
Storage Conditions: As with aggregation, higher temperatures can increase membrane fluidity and consequently, drug leakage.
Troubleshooting Steps:
-
Increase Cholesterol Content: Cholesterol is known to decrease the permeability of the niosomal bilayer by increasing its rigidity, thereby reducing drug leakage.[2][3]
-
Select an Appropriate Surfactant: The choice of non-ionic surfactant can impact the stability and permeability of the niosomes. Surfactants with a higher phase transition temperature (Tc) tend to form less leaky bilayers.[1]
-
Optimize Drug-to-Lipid Ratio: A very high drug loading can sometimes destabilize the niosome structure and lead to increased leakage. Experiment with different drug-to-lipid ratios to find an optimal balance between encapsulation efficiency and stability.
-
Lyophilization (Freeze-Drying): For long-term storage, consider freeze-drying the niosome formulation with a suitable cryoprotectant (e.g., trehalose, sucrose). This can significantly improve stability and prevent drug leakage by immobilizing the niosomal structure.[8]
-
Issue 3: Inconsistent Vesicle Size and High Polydispersity Index (PDI)
-
Question: The vesicle size of my this compound niosomes is inconsistent between batches, and the Polydispersity Index (PDI) is high (>0.3). How can I achieve a more uniform and reproducible particle size?
-
Answer: Achieving a consistent and narrow size distribution is critical for many applications. A high PDI indicates a heterogeneous population of vesicles, which can affect bioavailability and targeting efficiency.
-
Preparation Method: The method used for niosome preparation significantly influences vesicle size and PDI.[8] Methods like sonication or extrusion generally produce smaller and more uniform vesicles compared to simple thin-film hydration.[8]
-
Process Parameters: Inconsistent process parameters such as sonication time, sonication power, hydration temperature, and stirring speed can lead to batch-to-batch variability.
-
Formulation Composition: The ratio of surfactant to cholesterol can also influence the resulting vesicle size.
Troubleshooting Steps:
-
Refine the Preparation Method:
-
Sonication: If using sonication, optimize the sonication time, power, and temperature. Use a probe sonicator for higher energy input and potentially smaller vesicles, but be mindful of potential degradation of components. A bath sonicator offers a gentler alternative.[8]
-
Extrusion: For highly uniform unilamellar vesicles, consider using an extrusion technique where the niosome suspension is passed through polycarbonate membranes with defined pore sizes.
-
-
Standardize All Process Parameters: Meticulously control and document all experimental parameters, including hydration time and temperature, stirring/vortexing speed, and the rate of solvent evaporation, to ensure reproducibility.
-
Optimize Formulation Composition: Investigate the effect of varying the this compound-to-cholesterol ratio on vesicle size and PDI.
-
Data Presentation
Table 1: Influence of Formulation and Storage Parameters on this compound Niosome Stability
| Parameter | Effect on Vesicle Size | Effect on PDI | Effect on Encapsulation Efficiency (%) | Effect on Drug Leakage |
| Increasing Cholesterol | May slightly increase | Generally decreases | Increases up to an optimal ratio, then may decrease[2][7] | Decreases[2] |
| Increasing Temperature | Can lead to aggregation and increased size over time[4] | May increase due to aggregation | No direct effect, but can accelerate leakage | Increases[8] |
| Addition of Charge Inducer | Minimal effect on initial size | Generally decreases | Can slightly increase or decrease depending on the drug | Can decrease by stabilizing the membrane |
| Sonication Time | Decreases to a plateau[9] | Generally decreases | May slightly decrease if drug is sensitive to sonication | Minimal direct effect |
Table 2: Typical Physicochemical Properties of this compound-Based Niosomes
| Property | Typical Range | Analytical Technique |
| Vesicle Size (Diameter) | 100 - 500 nm | Dynamic Light Scattering (DLS)[1], Transmission Electron Microscopy (TEM)[10] |
| Polydispersity Index (PDI) | < 0.3 (for monodisperse systems) | Dynamic Light Scattering (DLS)[1] |
| Zeta Potential | -30 mV to +30 mV (can be modified with charge inducers) | Electrophoretic Light Scattering (ELS)[11] |
| Encapsulation Efficiency (%) | 40 - 95% (highly dependent on drug and formulation)[2][7] | Centrifugation[7], Dialysis[2], Gel Filtration[11] |
Experimental Protocols
1. Preparation of this compound Niosomes by Thin-Film Hydration Method
This method is a common and straightforward technique for niosome preparation.[2][12]
-
Materials: this compound, Cholesterol, Drug, Chloroform (B151607) (or other suitable organic solvent), Phosphate Buffered Saline (PBS) pH 7.4.
-
Procedure:
-
Accurately weigh this compound, cholesterol, and the lipophilic drug (if applicable) and dissolve them in a sufficient volume of chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent. This will form a thin, dry film on the inner wall of the flask.
-
Hydrate the thin film by adding PBS (pH 7.4) containing the hydrophilic drug (if applicable) and rotating the flask at a temperature above the phase transition temperature of the surfactant (e.g., 60°C) for a specified period (e.g., 1 hour).[1] This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the niosomes, the suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion.
-
2. Determination of Vesicle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in a suspension.[1][13]
-
Instrument: Zetasizer or similar DLS instrument.
-
Procedure:
-
Dilute the niosome suspension with filtered PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the instrument.
-
Perform the measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the niosomes.
-
The software will calculate the average vesicle size (Z-average) and the PDI based on the correlation function of the scattered light. A PDI value below 0.3 is generally considered acceptable for a monodisperse population.[14]
-
3. Determination of Encapsulation Efficiency (%)
This protocol describes the separation of unencapsulated drug from the niosome suspension to determine the amount of drug successfully entrapped.
-
Method 1: Centrifugation [7]
-
Place a known volume of the niosome formulation in a centrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30-60 minutes) at 4°C. This will pellet the niosomes.
-
Carefully collect the supernatant, which contains the unencapsulated drug.
-
Disrupt the niosome pellet using a suitable solvent (e.g., 50% n-propanol or 0.1% Triton X-100) to release the encapsulated drug.[11]
-
Quantify the drug concentration in the supernatant and the disrupted pellet using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
-
Method 2: Dialysis [2]
-
Place a known amount of the niosome formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the niosomes.
-
Place the dialysis bag in a beaker containing a known volume of a release medium (e.g., PBS pH 7.4) and stir at a constant speed and temperature.
-
Periodically sample the release medium and quantify the concentration of the free drug.
-
Calculate the encapsulation efficiency as described above.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-based niosomes.
Caption: Troubleshooting decision tree for addressing stability issues in niosome formulations.
References
- 1. Current Advances in Specialised Niosomal Drug Delivery: Manufacture, Characterization and Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Niosomes as Prospective Drug Delivery Module for Antiretroviral Drug Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. Optimization and Synthesis of Nano-Niosomes for Encapsulation of Triacontanol by Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. rjptonline.org [rjptonline.org]
- 12. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. allanchem.com [allanchem.com]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Tyloxapol-Induced Hyperlipidemia Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Tyloxapol-induced hyperlipidemia model.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing hyperlipidemia?
This compound, a nonionic detergent also known as Triton WR-1339, primarily induces hyperlipidemia by inhibiting lipoprotein lipase (B570770) (LPL).[1][2][3][4] This enzyme is crucial for the hydrolysis and clearance of triglycerides from the plasma.[1][2][5][6] By inhibiting LPL, this compound prevents the uptake of lipids from circulation into extra-hepatic tissues, leading to an accumulation of triglyceride-rich lipoproteins in the blood.[7][8] Some evidence also suggests that this compound may increase plasma cholesterol levels by promoting hepatic cholesterol synthesis, potentially by increasing the activity of HMG-CoA reductase.[7][8]
Q2: What is the typical timeline for the development of hyperlipidemia after this compound administration, and how long does it last?
The hyperlipidemic effect of a single dose of this compound is transient, with lipid levels peaking and then returning to baseline over several days. One study using a 200mg/kg intraperitoneal injection in Wistar rats found that total cholesterol levels peaked at 72 hours after administration and returned to near-baseline values by day 6 to 9.[9][10] Another study in rats using a 400mg/kg intravenous injection observed three distinct phases: an early phase of linear increase in triglycerides, total cholesterol, and phospholipids (B1166683) over at least 6 hours; a second phase of continued, but slower, accumulation over the next 48 hours; and a final phase where plasma lipids decreased towards basal levels after 5 days.[1][5][6]
Q3: What are the major limitations of the this compound-induced hyperlipidemia model?
The primary limitations of this model include:
-
Transient Nature: The hyperlipidemia is acute and not sustained, which can complicate the evaluation of hypolipidemic drugs over longer periods.[9][10] It may be difficult to distinguish between the effect of a test compound and the natural decline of this compound-induced lipid levels.[9]
-
High Mortality: The model can be associated with a significant mortality rate in the experimental animals, which can be a limiting factor.[9][10]
-
Non-Physiological Lipid Profile: this compound administration leads to a significant increase in VLDL and LDL, but it also causes the simultaneous disappearance of the HDL fraction.[1][5] This is not always representative of clinical hyperlipidemia.
-
Potential for Organ Toxicity: Studies have shown that this compound can induce pathological changes in hepatocytes, including fat vacuolation and necrosis.[11][12]
-
Interference with Biochemical Assays: The presence of this compound, as a detergent, in serum samples can interfere with certain enzymatic assays, such as those for triglycerides, potentially leading to an underestimation of their levels.[1]
-
Inflammatory Effects: this compound can have effects beyond lipid metabolism, including inducing inflammatory responses.[12][13]
Q4: Can the hyperlipidemic effect of this compound be sustained for longer-term studies?
A single injection of this compound results in acute, not chronic, hyperlipidemia.[3][4] However, some studies have attempted to induce a more sustained hyperlipidemia by administering this compound multiple times. For instance, injecting this compound intravenously three times a week has been shown to maintain high and sustained levels of serum cholesterol and triglycerides for up to three weeks.[1][3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected lipid levels after this compound administration.
-
Check the Route of Administration: Intravenous (IV) administration generally leads to a more rapid and robust hyperlipidemic response compared to intraperitoneal (IP) injection.[7][11]
-
Verify the Dose: The dose of this compound is critical. Doses can range from 50 mg/kg to 400 mg/kg depending on the desired effect and duration.[7][8][11] Lower doses may not produce a significant hyperlipidemic effect.
-
Animal Strain and Species: There can be species and strain differences in the response to this compound.[1] Ensure the chosen animal model is appropriate and review literature for established protocols for that specific strain.
-
Assay Interference: As mentioned, this compound can interfere with triglyceride measurement kits.[1] Consider alternative measurement methods or validate your assay in the presence of this compound. One study suggested measuring triglycerides in VLDL instead of whole serum or performing the measurement in a water bath with shaking to overcome potential inhibition.[1]
Issue 2: High mortality rate in the experimental animals.
-
Dose Reduction: High doses of this compound are associated with increased toxicity and mortality.[9][10] Consider reducing the dose to the minimum required to achieve the desired level of hyperlipidemia.
-
Animal Health Status: Ensure that the animals are healthy and properly acclimatized before the experiment. Pre-existing health conditions can increase susceptibility to this compound-induced toxicity.
-
Hydration and Nutrition: Provide ad libitum access to food and water. Dehydration can exacerbate toxic effects.
Issue 3: Disappearance of HDL cholesterol in the experimental group.
-
Acknowledge as a Model Limitation: The reduction or disappearance of HDL is a known effect of this compound.[1][5] This is a fundamental characteristic of the model and should be considered when interpreting results, especially for compounds expected to modulate HDL levels.
-
Alternative Models: If studying HDL metabolism is a primary objective, this model may not be suitable. Consider alternative models of hyperlipidemia, such as diet-induced or genetic models.[14]
Quantitative Data Summary
Table 1: Plasma Lipid Kinetics Following a Single Intravenous Injection of this compound (400mg/kg) in Rats
| Time Point | Triglyceride (mg/dl) | Total Cholesterol (mg/dl) | Total Phospholipids (mg/dl) |
| Baseline | ~50 | ~70 | ~100 |
| 6 hours | Linearly Increasing | Linearly Increasing | Linearly Increasing |
| 48 hours | ~3200 | ~586 | ~715 |
| 5 days | Decreasing towards baseline | Decreasing towards baseline | Decreasing towards baseline |
Data adapted from a study on male Wistar rats.[1][5][6]
Table 2: Total Cholesterol Levels Following a Single Intraperitoneal Injection of this compound (200mg/kg) in Wistar Rats
| Time Point | Mean Total Cholesterol (mg/dl) | % Increase from Baseline |
| Baseline | 66.0 | 0% |
| Day 3 (72 hours) | 296.0 | 448.0% |
| Day 6 | 106.0 | 60.6% |
| Day 9 | 76.5 | 15.9% |
Data adapted from a study where a significant increase was observed at day 3, followed by a decline.[9][10]
Experimental Protocols
Protocol 1: Acute Hyperlipidemia Induction in Rats (Intravenous)
-
Animal Model: Male Wistar rats (230-270 g).[7]
-
Acclimatization: House animals under standard conditions (22±2°C, 12-h light/dark cycle) with free access to food and water for at least one week prior to the experiment.[11]
-
Fasting: Fast the rats overnight before this compound administration.[1][5]
-
This compound Preparation: Dissolve this compound in sterile 0.9% NaCl or phosphate-buffered saline (PBS, pH 7.4) to the desired concentration.[9][11]
-
Administration: Administer a single dose of this compound (e.g., 400 mg/kg) via intravenous injection through the tail vein.[5][7]
-
Blood Sampling: Collect blood samples at baseline (pre-injection) and at various time points post-injection (e.g., 2, 4, 6, 24, 48, 72 hours) for lipid analysis.[1][5]
-
Lipid Analysis: Measure plasma levels of total cholesterol, triglycerides, HDL, and LDL using standard enzymatic kits. Be mindful of potential assay interference from this compound.[1][5]
Protocol 2: Acute Hyperlipidemia Induction in Rats (Intraperitoneal)
-
Acclimatization and Fasting: Follow steps 2 and 3 from Protocol 1.
-
This compound Preparation: Prepare the this compound solution as described in Protocol 1.
-
Administration: Administer a single dose of this compound (e.g., 200 mg/kg) via intraperitoneal injection.[9][10]
-
Blood Sampling and Analysis: Collect and analyze blood samples as described in steps 6 and 7 of Protocol 1, with sampling times adjusted based on the slower absorption from the IP route (e.g., baseline, 24, 48, 72 hours).[9]
Visualizations
Caption: Mechanism of this compound-induced hyperlipidemia.
Caption: Experimental workflow for the this compound model.
Caption: Logical relationships of the model's limitations.
References
- 1. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A procedure for inducing sustained hyperlipemia in rats by administration of a surfactant. | BioGRID [thebiogrid.org]
- 5. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. rbcms.com.br [rbcms.com.br]
- 10. scribd.com [scribd.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Lipopolysaccharide and this compound accelerate the development of atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The comparative efficacy of this compound versus pentoxifylline against induced acute phase response in an ovine experimental endotoxemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development [mdpi.com]
How to mitigate the inflammatory response to Tyloxapol in vivo
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Tyloxapol in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, particularly regarding unexpected inflammatory or cytotoxic responses.
Section 1: Frequently Asked Questions (FAQs)
Q1: Is this compound expected to cause inflammation in vivo?
A1: Primarily, no. The bulk of scientific literature describes this compound as an anti-inflammatory agent. It has been shown to down-regulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, particularly in models of endotoxin- or lipopolysaccharide (LPS)-induced inflammation.[1][2] Its mechanisms include the inhibition of the NF-κB and MAPK signaling pathways and scavenging of reactive oxygen species (ROS).[3]
Q2: Under what circumstances might I observe an inflammatory or adverse response to this compound?
A2: While generally anti-inflammatory, adverse effects can be observed under specific conditions:
-
High Concentrations: In vitro studies have demonstrated that this compound can induce dose- and time-dependent cytotoxicity and apoptosis in various cell lines, including macrophages.[4][5] This cellular damage could potentially trigger an inflammatory response in vivo through the release of damage-associated molecular patterns (DAMPs).
-
Oxidative Stress: At certain doses, this compound can cause fluctuations in mitochondrial membrane potential and an initial increase in superoxide (B77818) anion production, which may contribute to cellular stress.[6]
-
Direct Tissue Effects: Some evidence suggests high doses of this compound may increase the risk of pulmonary hemorrhage or cause hepatocytic (liver cell) damage when used to induce hyperlipidemia.[7]
Q3: What is the primary application of this compound in in vivo research?
A3: this compound is widely used for several applications, including:
-
As a non-ionic surfactant and component of synthetic lung surfactants.[1]
-
To inhibit lipoprotein lipase (B570770) for inducing acute hyperlipidemia in animal models to study lipid metabolism.[7][8]
-
As a mucolytic agent to reduce the viscosity of secretions.
-
As an experimental anti-inflammatory agent in models of lung injury and sepsis.[9]
Q4: Can co-administration of other agents mitigate potential adverse effects of this compound?
A4: Yes. If you suspect a this compound-induced inflammatory response, co-administration with a corticosteroid like Dexamethasone (B1670325) can be a general strategy to suppress inflammation. For cytotoxicity-related issues, co-formulation with certain lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine has been shown to reduce its cytotoxic effects in vitro by attenuating its interaction with the cell membrane.[4][5]
Section 2: Troubleshooting Guide
This guide addresses specific problems researchers may encounter during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| Unexpected increase in inflammatory markers (e.g., TNF-α, IL-6 in BAL fluid or serum) | 1. High Local Concentration: The administered dose may be too high for the specific tissue or animal model, leading to cytotoxicity-induced inflammation. 2. Contamination: The this compound solution or vehicle may be contaminated with endotoxin (B1171834) (LPS). | 1. Dose-Response Pilot Study: Perform a pilot study with a range of this compound concentrations to identify the optimal therapeutic window that provides the desired effect without inducing inflammation. 2. Check for Endotoxin: Test your this compound solution and vehicle for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. 3. Co-administer Anti-inflammatory Agent: If the dose cannot be lowered, consider co-administration with Dexamethasone. Pre-treatment with dexamethasone has been shown to attenuate LPS-induced lung injury.[10] |
| Evidence of Lung Injury (Hemorrhage, Edema) in Histology | 1. Direct Surfactant Effect: As a surfactant, high concentrations of this compound could disrupt cell membrane integrity. 2. Vehicle Effect: The administration vehicle or procedure (e.g., intratracheal instillation) may be causing injury. | 1. Reduce Concentration: Lower the concentration of the administered this compound. 2. Refine Administration Technique: Ensure the instillation volume and rate are appropriate for the animal model to avoid barotrauma. Refer to established protocols for intratracheal instillation. 3. Vehicle Control Group: Always include a control group that receives only the vehicle to isolate the effects of this compound. |
| Increased Cell Death or Apoptosis in Tissue Samples | 1. Dose-Dependent Cytotoxicity: this compound is known to induce apoptosis in a dose-dependent manner.[4][5] 2. Oxidative Stress: The cellular environment may be susceptible to this compound-induced ROS production.[6] | 1. Titrate Dose: Lower the this compound dose to a non-toxic level. 2. Co-administer Cytoprotective Agents: Consider co-formulation with lipids like DPPC to reduce cell membrane interactions.[4] 3. Assess Oxidative Stress: Measure markers of oxidative stress (e.g., malondialdehyde, 8-isoprostane) and consider co-treatment with antioxidants. |
| High Variability in Experimental Results | 1. Inconsistent Formulation: this compound solution may not be homogenous. 2. Inconsistent Administration: Variation in injection or instillation technique. 3. Animal-Specific Responses: Biological variability between animals. | 1. Ensure Proper Dissolution: this compound should be completely dissolved in the vehicle. Gentle agitation or warming may be necessary. Prepare fresh solutions for each experiment. 2. Standardize Procedures: Ensure all technicians use the exact same administration protocol (volume, rate, anatomical location). 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
Section 3: Data Presentation
Table 1: Summary of Dose-Dependent Effects of this compound
| Effect | System/Model | Concentration/Dose | Outcome | Reference |
| Anti-inflammatory | Human Alveolar Macrophages | Dose-dependent (equivalent to Exosurf prep) | Inhibition of endotoxin-stimulated cytokine (TNF-α, IL-1β, IL-6) secretion. | [1] |
| Anti-inflammatory | Ovine Endotoxemia Model | 200 and 400 mg/kg (IV) | Significantly lower serum TNF-α and IFN-γ compared to endotoxin-only group. | |
| Anti-shock | Rabbit Endotoxemia Model | 200 mg/kg (IV) | Protected rabbits from developing shock when given before or with endotoxin. | [9] |
| Cytotoxicity | RAW 264.7 Macrophages | Dose- and time-dependent | Induction of apoptosis, chromatin condensation, and cell shrinkage. | [4][5] |
| Hyperlipidemia | Rats | 400 mg/kg (IV or IP) | Standard dose to induce hyperlipidemia by inhibiting lipoprotein lipase. | [7][8] |
| Hepatotoxicity | Rats (Hyperlipidemia Model) | Not specified, but associated with hyperlipidemia induction. | Hepatocytic damage, fat vacuolation, necrosis. | [7] |
Section 4: Experimental Protocols
Protocol 4.1: Assessment of Lung Inflammation via Bronchoalveolar Lavage (BAL)
This protocol is adapted for a murine model to collect cells and fluid from the lungs for inflammatory analysis.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scissors, forceps)
-
Tracheal cannula (e.g., 20G Angiocath)
-
Suture thread
-
1 mL syringe
-
Ice-cold BAL fluid (sterile PBS with 100 µM EDTA)
-
Collection tubes (1.5 mL microcentrifuge tubes) on ice
Procedure:
-
Terminally anesthetize the mouse according to approved institutional protocols.
-
Place the mouse in a supine position and surgically expose the trachea.
-
Carefully insert the tracheal cannula into the trachea and secure it with a suture to prevent leakage.
-
Attach the 1 mL syringe containing 0.8 mL of ice-cold BAL fluid to the cannula.
-
Gently instill the fluid into the lungs, then immediately aspirate slowly and carefully to recover the fluid. Avoid applying excessive negative pressure. Repeat this flushing motion 2-3 times.
-
Transfer the recovered fluid to a microcentrifuge tube on ice. This is the BAL fluid (BALF).
-
Repeat the lavage process (steps 4-6) two more times with fresh BAL fluid, pooling the recovered fluid.
-
Cell Analysis: Centrifuge the pooled BALF (e.g., at 400 x g for 7 minutes at 4°C).[11] Resuspend the cell pellet for total cell counting (using a hemocytometer) and differential cell counts (via cytospin with Diff-Quik staining or flow cytometry).
-
Supernatant Analysis: Use the supernatant for measuring protein concentration (as a marker of permeability) and cytokine levels (via ELISA or multiplex assay).
Protocol 4.2: Histological Assessment of Lung Injury
Procedure:
-
Following euthanasia and BAL (optional), perfuse the pulmonary circulation with saline to flush out blood.
-
Fix the lungs by instilling 4% paraformaldehyde or 10% neutral buffered formalin through the trachea at a constant pressure (e.g., 15-20 cm H₂O) to ensure uniform inflation and prevent artifacts.[12]
-
Ligate the trachea, excise the lungs, and immerse them in the same fixative for at least 24 hours.
-
Process the fixed tissue for paraffin (B1166041) embedding, sectioning (e.g., 5 µm sections), and staining with Hematoxylin and Eosin (H&E).
-
Score the slides for lung injury in a blinded manner using a semi-quantitative scoring system.[10] Key features to score include:
-
Neutrophil infiltration in alveolar and interstitial spaces
-
Alveolar wall thickening/hyaline membrane formation
-
Intra-alveolar hemorrhage
-
Congestion and edema
-
Section 5: Visualizations (Signaling Pathways and Workflows)
Below are diagrams generated using Graphviz to illustrate key pathways and workflows.
References
- 1. Regulation of human alveolar macrophage inflammatory cytokines by this compound: a component of the synthetic surfactant Exosurf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound confers durable protection against hyperoxic lung injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interactions between U-937 human macrophages and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates the pathologic effects of endotoxin in rabbits and mortality following cecal ligation and puncture in rats by blockade of endotoxin receptor-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyloxapol-Induced Hyperlipidemia for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tyloxapol to induce hyperlipidemia for long-term experimental studies. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate successful and reproducible outcomes.
Troubleshooting Guides
This section addresses common issues encountered during this compound-induced hyperlipidemia experiments.
| Problem | Potential Cause | Recommended Solution |
| High Animal Mortality | - Toxicity: this compound can exhibit dose-dependent toxicity, leading to animal death.[1] - Sepsis: Intravenous injections carry a risk of infection. | - Optimize Dosage: Conduct a pilot study to determine the optimal dose that induces hyperlipidemia with minimal mortality. Consider starting with a lower dose (e.g., 200 mg/kg) and titrating up.[1] - Aseptic Technique: Ensure sterile preparation of the this compound solution and use proper aseptic techniques during injection. |
| Inconsistent or No Induction of Hyperlipidemia | - Improper Injection: Intravenous injection failure is a common issue.[2] - Animal Strain Variability: Different animal strains may respond differently to this compound. - Solution Preparation: Incorrect preparation of the this compound solution can affect its efficacy. | - Confirm IV Administration: Ensure the injection is successfully administered into the tail vein. Practice and experience can improve success rates.[2] - Standardize Animal Model: Use a consistent animal strain, age, and weight for all experiments.[3] - Proper Solubilization: Dissolve this compound in sterile isotonic saline (e.g., 0.9% NaCl) and ensure it is fully dissolved before administration. Gentle warming may aid dissolution. |
| Unexpected Fluctuation in Lipid Levels | - Timing of Blood Collection: Lipid levels change dynamically after this compound administration.[4] - Metabolism of this compound: The hyperlipidemic effect of a single dose is transient.[2][4] | - Standardize Sampling Time: Collect blood samples at consistent time points post-injection to ensure comparability of data. - Sustained Hyperlipidemia Protocol: For long-term studies, repeated injections are necessary to maintain elevated lipid levels. A common protocol involves intravenous injections three times per week.[5] |
| Elevated Liver Enzymes (ALT/AST) | - Hepatotoxicity: this compound can induce pathological changes in the liver, including hepatocyte damage.[6] | - Monitor Liver Function: Regularly monitor serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). - Dose Adjustment: If significant liver damage is observed, consider reducing the this compound dosage or frequency of administration. |
| Milky or Lipemic Serum | - Successful Hyperlipidemia Induction: This is an expected outcome of this compound administration due to the massive increase in plasma triglycerides.[2] | - This is not a problem but rather an indicator of successful induction. However, highly lipemic samples may interfere with certain analytical assays. Consult assay protocols for guidance on handling lipemic samples (e.g., ultracentrifugation to clear lipids). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing hyperlipidemia?
A1: this compound induces hyperlipidemia through a dual mechanism. Primarily, it inhibits the activity of lipoprotein lipase (B570770) (LPL), the enzyme responsible for hydrolyzing triglycerides from chylomicrons and very-low-density lipoproteins (VLDL).[7] This blockage of lipid clearance from the circulation leads to a rapid accumulation of triglycerides in the plasma.[2] Additionally, this compound has been shown to increase the activity of HMG-CoA reductase, a key enzyme in hepatic cholesterol synthesis.[3]
Q2: How long does the hyperlipidemic effect of a single this compound injection last?
A2: The duration of hyperlipidemia following a single injection of this compound is transient. Lipid levels typically peak within 24 to 72 hours and then gradually return to baseline levels over the next few days.[1][4] For long-term studies requiring sustained hyperlipidemia, repeated injections are necessary.[5]
Q3: What is the recommended dosage and administration route for long-term studies?
A3: For sustained hyperlipidemia over several weeks, a common protocol is the intravenous (IV) injection of this compound three times per week.[5] A frequently used dosage is 400 mg/kg body weight.[4] However, it is highly recommended to perform a pilot study to determine the optimal dosage for your specific animal model and experimental goals, as toxicity can be a concern at higher doses.[1]
Q4: Are there any notable side effects of long-term this compound administration?
A4: Yes, long-term administration of this compound can lead to several side effects, including hepatotoxicity, as indicated by elevated liver enzymes and pathological changes in liver tissue.[6] Animal mortality can also be a significant issue, particularly at higher doses.[1] Therefore, careful monitoring of animal health and relevant biochemical parameters is crucial throughout the study.
Q5: Can this compound be administered via routes other than intravenous injection?
A5: While intravenous administration is the most common and effective route for inducing rapid and robust hyperlipidemia, intraperitoneal (IP) injections have also been used.[5] However, the onset and magnitude of hyperlipidemia may differ between IV and IP routes. Consistency in the administration route is essential for reproducible results.
Data Presentation
Table 1: Kinetics of Plasma Lipids Following a Single Intravenous Injection of this compound (400 mg/kg) in Rats
| Time Post-Injection | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |
| Baseline (0 hours) | 66.3 ± 10.4 | 91.2 ± 8.5 |
| 6 hours | Increases linearly | Increases linearly |
| 24-48 hours (Peak) | ~3200 | ~586 |
| 5 days | Returns towards baseline | Returns towards baseline |
| Data synthesized from a study by Rasouli et al. (2016).[2][4] |
Table 2: Comparison of Different Dosing Regimens for Inducing Hyperlipidemia
| Dosage and Frequency | Animal Model | Duration of Hyperlipidemia | Key Observations | Reference |
| 400 mg/kg, single IV injection | Male Rats | Peaks at 24-48 hours, returns to baseline by day 5 | Rapid and significant increase in triglycerides and cholesterol. | [2][4] |
| 200 mg/kg, single IP injection | Wistar Rats | Peaks at 72 hours, returns to baseline after 3 days | Effective for short-term studies; significant mortality observed. | [1] |
| Repeated IV injections (3 times/week) | Rats | Sustained for 1, 2, or 3 weeks | Maintains high levels of serum cholesterol and triglycerides for chronic studies. | [5] |
Experimental Protocols
Protocol 1: Induction of Acute Hyperlipidemia
-
Animal Model: Male Wistar rats (200-250g).
-
This compound Solution Preparation: Prepare a 10% (w/v) solution of this compound in sterile 0.9% saline. Ensure complete dissolution.
-
Administration: Administer a single dose of 400 mg/kg body weight via intravenous injection into the tail vein.
-
Blood Collection: Collect blood samples at baseline (before injection) and at desired time points post-injection (e.g., 6, 24, 48, 72, and 120 hours).
-
Lipid Analysis: Analyze plasma or serum for total cholesterol, triglycerides, HDL, and LDL levels using standard enzymatic kits.
Protocol 2: Induction of Sustained Hyperlipidemia for Long-Term Studies
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
This compound Solution Preparation: Prepare a 10% (w/v) solution of this compound in sterile 0.9% saline.
-
Administration: Administer 400 mg/kg body weight via intravenous injection three times a week (e.g., Monday, Wednesday, Friday) for the desired duration of the study (e.g., 1-4 weeks).
-
Monitoring: Monitor animal weight and health status daily. Collect blood samples weekly to monitor lipid levels and liver function (ALT, AST).
-
Lipid Analysis: Perform lipid profile analysis on plasma or serum samples as described in Protocol 1.
Mandatory Visualizations
Signaling Pathways
References
- 1. rbcms.com.br [rbcms.com.br]
- 2. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide and this compound accelerate the development of atherosclerosis in mice [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Tyloxapol Niosomes
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions related to the experimental characterization of Tyloxapol niosomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of this compound niosomes? A1: this compound niosomes are vesicular systems primarily composed of the non-ionic surfactant this compound. Cholesterol is commonly incorporated as a stabilizing agent to modify the fluidity and permeability of the vesicle bilayers.[1][2]
Q2: Why is cholesterol added to this compound niosome formulations? A2: Cholesterol is added to this compound niosomes to act as a membrane stabilizer. It helps to alter the fluidity of the bilayer, decrease the leakage of encapsulated drugs, and can abolish the gel-to-liquid phase transition, resulting in less leaky and more stable vesicles.[1][3]
Q3: What are the common methods for preparing this compound niosomes? A3: The most frequently cited method for preparing this compound niosomes is the thin-film hydration technique.[1][2] This involves dissolving this compound and cholesterol in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with an aqueous solution containing the drug to be encapsulated.
Q4: What are the key parameters to evaluate during the characterization of this compound niosomes? A4: Key characterization parameters include particle size, polydispersity index (PDI), zeta potential, surface morphology, encapsulation efficiency (EE%), and in vitro drug release.[4] Stability is also a critical factor, often assessed through changes in these parameters over time or using techniques like Differential Scanning Calorimetry (DSC).[1][3]
Q5: How does the concentration of cholesterol affect this compound niosomes? A5: Cholesterol concentration can influence vesicle size, stability, and drug entrapment. Increasing cholesterol can enhance stability and drug loading capacity up to a certain point.[1] However, excessively high concentrations may lead to a decrease in entrapment efficiency as cholesterol might compete with the drug for space within the bilayer.[1] It can also alter the morphology from spherical to elongated shapes.[1]
Troubleshooting Guide
Issue 1: High Polydispersity Index (PDI) in Particle Size Analysis
-
Q: My Dynamic Light Scattering (DLS) results show a high PDI value (>0.3). What does this indicate and how can I fix it?
-
A: A high PDI suggests that your niosome population is heterogeneous or polydisperse in size, which could be due to the presence of larger aggregates or a wide distribution of individual vesicle sizes.[1][5] DLS is highly sensitive to even small amounts of aggregated particles.[6]
-
Troubleshooting Steps:
-
Sonication/Extrusion: After hydration, incorporate a size reduction step. Bath sonication can help produce more monodisperse niosomes.[4] Alternatively, extruding the niosome suspension through polycarbonate filters with a defined pore size can yield a more uniform size distribution.[4]
-
Optimize Formulation: Re-evaluate the surfactant-to-cholesterol ratio. An improper ratio can sometimes lead to instability and aggregation.
-
Filtration: Before DLS measurement, consider filtering the sample through a low-protein-binding syringe filter (e.g., 0.45 µm) to remove large aggregates or contaminants. Note that this may remove larger vesicles, so consider this potential bias in your interpretation.
-
-
Issue 2: Low or Inconsistent Entrapment Efficiency (EE%)
-
Q: I am experiencing low entrapment efficiency, especially for a hydrophilic drug. What factors could be responsible?
-
A: Low EE% can be a significant challenge, particularly for hydrophilic compounds when using the thin-film hydration (TFH) method, as the aqueous core entrapment is often limited.[4]
-
Troubleshooting Steps:
-
Review Cholesterol Ratio: An excessive amount of cholesterol can compete with hydrophobic drugs for space in the bilayer, reducing EE%.[1] It is crucial to optimize the this compound-to-cholesterol molar ratio.
-
Change Preparation Method: For hydrophilic drugs, consider an alternative preparation method like reverse-phase evaporation (REV), which is known to encapsulate a larger aqueous volume, thereby improving EE% for water-soluble compounds.[6]
-
Optimize Hydration Conditions: The temperature during the hydration step should be above the gel-liquid phase transition temperature (Tc) of the surfactant mixture to ensure proper vesicle formation.[5]
-
Drug-Excipient Interactions: Use techniques like FTIR or DSC to check for any incompatibility between your drug and the formulation components (this compound, cholesterol), which could hinder encapsulation.[1][7]
-
-
Issue 3: Niosome Instability During Storage (Aggregation or Leakage)
-
Q: My niosome formulation shows signs of aggregation and drug leakage after a short storage period. How can I improve its stability?
-
A: Niosome stability is a common concern, with physical instability (aggregation, fusion) and chemical instability (hydrolysis, oxidation) being the primary issues.[3]
-
Troubleshooting Steps:
-
Incorporate a Charge-Inducing Agent: Adding a charge-inducing agent like dicetyl phosphate (B84403) (DCP) to impart a negative surface charge can increase electrostatic repulsion between vesicles, preventing aggregation and improving stability.[8] A zeta potential greater than +30 mV or less than -30 mV generally indicates good stability.[5]
-
Optimize Cholesterol Content: Cholesterol is crucial for bilayer stability. Ensure you are using an optimal concentration, as it reduces membrane permeability and enhances vesicle rigidity.[1]
-
Storage Conditions: Store niosomal suspensions at a controlled temperature, typically 4°C, to minimize kinetic energy and reduce the chances of aggregation. For long-term storage, lyophilization (freeze-drying) can be an effective strategy, but requires careful optimization of cryoprotectants.[3]
-
-
Quantitative Data Summary
The following tables summarize the physicochemical properties of this compound niosomes formulated with varying molar ratios of cholesterol, encapsulating the antiretroviral drug Nevirapine (B1678648) (NVP).[1]
Table 1: Effect of Cholesterol Concentration on Entrapment Efficiency
| Formulation | This compound:Cholesterol Molar Ratio | Entrapment Efficiency (%) |
|---|---|---|
| F1 | 1:0.10 | 94.3 |
| F2 | 1:0.25 | 94.5 |
| F3 | 1:0.50 | 91.6 |
Data sourced from Mehta et al., AAPS PharmSciTech, 2015.[1]
Table 2: Effect of Cholesterol Concentration on Particle Size and PDI
| Formulation | This compound:Cholesterol Molar Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| F1 | 1:0.10 | 52.1 | 0.362 |
| F2 | 1:0.25 | 63.3 | 0.276 |
| F3 | 1:0.50 | 68.3 | 0.331 |
Data sourced from Mehta et al., AAPS PharmSciTech, 2015.[1]
Experimental Protocols
1. Particle Size, PDI, and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the niosomes by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The Polydispersity Index (PDI) provides a measure of the width of the size distribution. Zeta potential is measured via electrophoretic light scattering (ELS) to determine the surface charge, which is an indicator of colloidal stability.[9]
-
Methodology:
-
Prepare the niosomal suspension for analysis by diluting it with deionized water to achieve an appropriate particle concentration (to avoid multiple scattering effects).
-
Transfer the diluted sample into a disposable cuvette for measurement.
-
Place the cuvette into the DLS instrument (e.g., Malvern Zetasizer).
-
Set the instrument parameters, including temperature (typically 25°C), solvent viscosity, and refractive index.
-
Initiate the measurement. The instrument will perform several runs and average the results to provide the mean particle size (Z-average), PDI, and size distribution by intensity, number, and volume.
-
For zeta potential, a specific electrode-containing cuvette is used. An electric field is applied, and the velocity of the particles is measured to calculate the electrophoretic mobility and zeta potential.
-
2. Morphological Characterization using Transmission Electron Microscopy (TEM)
-
Principle: TEM provides direct visualization of the niosomes, allowing for the assessment of their size, shape (e.g., spherical or elongated), and lamellarity.
-
Methodology:
-
Place a drop of the diluted niosomal suspension onto a carbon-coated copper grid.
-
Allow the sample to adhere to the grid for a few minutes.
-
Wick away the excess fluid using filter paper.
-
(Optional but recommended) Apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid) to the grid for 1-2 minutes to enhance contrast.
-
Wick away the excess staining agent with filter paper and allow the grid to air dry completely.
-
Observe the prepared grid under a transmission electron microscope at an appropriate accelerating voltage.[9]
-
3. Determination of Entrapment Efficiency (EE%)
-
Principle: EE% is the percentage of the initial drug that is successfully encapsulated within the niosomes. It is determined by separating the unentrapped (free) drug from the niosome-encapsulated drug and quantifying the amount of drug in one of the fractions.
-
Methodology:
-
Separation of Free Drug: Centrifuge the niosomal dispersion at high speed (e.g., 15,000 rpm) for a sufficient duration to pellet the niosomes. The supernatant will contain the unentrapped drug.[10] Alternatively, use dialysis or size exclusion chromatography.
-
Quantification:
-
Indirect Method: Carefully collect the supernatant and measure the concentration of the free drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total amount of drug initially added.
-
Direct Method: After separating and discarding the supernatant, disrupt the niosome pellet using a suitable solvent (e.g., methanol, ethanol, or another solvent that dissolves the drug and disrupts the vesicles).[10] Then, quantify the drug concentration in this solution.
-
-
Calculation:
-
EE% = [(Total Drug Added - Free Drug) / Total Drug Added] x 100
-
EE% = [Encapsulated Drug / Total Drug Added] x 100
-
-
Visualizations
Caption: Experimental workflow for this compound niosome preparation and characterization.
References
- 1. This compound Niosomes as Prospective Drug Delivery Module for Antiretroviral Drug Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of Optimized Drug-Loaded Niosomes for Delivery of 5-FU and Irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Current Advances in Specialised Niosomal Drug Delivery: Manufacture, Characterization and Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound niosomes as prospective drug delivery module for antiretroviral drug nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Removal of Residual Tyloxapol from Cell Cultures
For researchers, scientists, and drug development professionals utilizing Tyloxapol in their cell culture experiments, its complete and efficient removal is crucial for downstream applications and accurate results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the removal of residual this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it important to remove this compound from my cell culture?
A1: this compound, a non-ionic surfactant, can interfere with downstream assays, such as mass spectrometry and cell-based functional assays.[1] Furthermore, studies have shown that this compound can be cytotoxic to various cell lines, inducing apoptosis and affecting cell morphology.[2][3] Therefore, its removal is essential to ensure data integrity and maintain cell health for subsequent experiments.
Q2: What are the primary methods for removing this compound from cell cultures?
A2: The main approaches for removing this compound involve washing the cells to dilute and remove the surfactant. For adherent cells, this typically involves multiple washes with a buffered salt solution like PBS. For suspension cells, centrifugation is used to pellet the cells, followed by resuspension in fresh, this compound-free medium. For removing this compound from the cell culture supernatant or media for downstream analysis, methods like solid-phase extraction (SPE) or ultrafiltration can be employed.[1]
Q3: Will the removal process affect the viability of my cells?
A3: The washing process itself can cause some stress to cells.[4] Factors such as the number of washes, centrifugation speed for suspension cells, and the type of washing buffer can impact cell viability. It is crucial to optimize the protocol for your specific cell line to minimize cell loss and maintain high viability.
Q4: How can I confirm that the this compound has been successfully removed?
A4: Quantifying residual this compound can be challenging. While direct measurement methods exist, they often require specialized equipment. An indirect method is to assess the impact on downstream applications that are sensitive to surfactants. For instance, if you are performing mass spectrometry, the absence of interfering peaks associated with this compound would indicate successful removal.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of residual this compound from cell cultures.
Problem 1: Low Cell Viability After Removal Protocol
Possible Causes:
-
Excessive Washing: Too many wash steps can be harsh on cells, leading to detachment (for adherent cells) and decreased viability.
-
High Centrifugation Speed (Suspension Cells): Centrifuging suspension cells at excessive speeds can cause mechanical damage and cell death.
-
Inappropriate Wash Buffer: The composition and temperature of the wash buffer can affect cell health.
-
Toxicity from Residual this compound: Incomplete removal may still leave cytotoxic levels of this compound.[3]
Solutions:
| Parameter | Recommendation |
| Number of Washes | Start with 2-3 gentle washes and assess cell viability. Increase the number of washes only if significant this compound residue is still detected. |
| Centrifugation Speed | For suspension cells, use a gentle centrifugation speed (e.g., 100-200 x g) for 5 minutes.[5][6] |
| Wash Buffer | Use a pre-warmed, sterile, isotonic buffer such as Phosphate-Buffered Saline (PBS) without calcium and magnesium to avoid cell clumping. |
| Cell Viability Assessment | Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) after the removal protocol to quantify the impact on your cells.[7][8] |
Problem 2: Incomplete Removal of this compound
Possible Causes:
-
Insufficient Washing: Not enough wash steps or inadequate volume of wash buffer may not sufficiently dilute and remove the this compound.
-
Binding of this compound to Cells or Culture Vessel: Surfactants can adhere to cell surfaces and plasticware.
Solutions:
| Approach | Recommendation |
| Increase Wash Volume and/or Number | Gradually increase the volume of wash buffer and the number of wash cycles, while monitoring cell viability. |
| Incorporate a Soaking Step | After the initial wash, you can add fresh, this compound-free medium and incubate for a short period (e.g., 10-15 minutes) before the final washes to allow any bound this compound to dissociate. |
| Consider Alternative Methods for Supernatant | If the goal is to analyze the supernatant, methods like solid-phase extraction (SPE) with a C18 cartridge can be effective in removing this compound.[1] |
Experimental Protocols
Protocol 1: Removal of Residual this compound from Adherent Cell Cultures
This protocol provides a general guideline for washing adherent cells to remove this compound. Optimization for specific cell lines is recommended.
Materials:
-
Pre-warmed, sterile Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺
-
Pre-warmed, complete cell culture medium without this compound
-
Sterile pipettes and aspirator
Procedure:
-
Carefully aspirate the this compound-containing culture medium from the culture vessel.
-
Gently add pre-warmed PBS to the side of the vessel to wash the cell monolayer. Use a volume equivalent to the original culture medium volume.
-
Gently rock the vessel back and forth for 30-60 seconds to ensure the entire surface is washed.
-
Aspirate the PBS wash.
-
Repeat steps 2-4 for a total of 2-3 washes.
-
Add fresh, pre-warmed, this compound-free complete culture medium to the cells.
-
Incubate the cells under standard conditions.
-
Assess cell viability using a preferred method.
Protocol 2: Removal of Residual this compound from Suspension Cell Cultures
This protocol outlines a general procedure for washing suspension cells to remove this compound.
Materials:
-
Pre-warmed, sterile Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺ or complete cell culture medium without this compound
-
Sterile centrifuge tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Pellet the cells by centrifugation at a gentle speed (e.g., 100-200 x g) for 5 minutes.[5][6]
-
Carefully aspirate the supernatant containing this compound without disturbing the cell pellet.
-
Gently resuspend the cell pellet in pre-warmed PBS or this compound-free complete culture medium.
-
Repeat steps 2-4 for a total of 2-3 washes.
-
After the final wash, resuspend the cells in fresh, pre-warmed, this compound-free complete culture medium.
-
Perform a cell count and assess viability.
-
Re-plate the cells at the desired density.
Visualizing the Workflow
To aid in understanding the process, the following diagrams illustrate the key steps in removing this compound and the decision-making process for troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Cytotoxic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Cell Culture Protocols [cellbiologics.net]
- 6. Suspension Cultured Cell Lysis Protocol | Rockland [rockland.com]
- 7. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
Improving the encapsulation efficiency of drugs in Tyloxapol niosomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when encapsulating drugs in Tyloxapol niosomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Issue 1: Low Encapsulation Efficiency (%EE)
Question: My encapsulation efficiency is consistently low. What factors could be responsible, and how can I improve it?
Answer: Low encapsulation efficiency is a common issue that can be influenced by several factors related to the formulation and the process. Here are the primary aspects to investigate:
-
Formulation Composition:
-
This compound-to-Cholesterol Ratio: The molar ratio of this compound to cholesterol is critical for niosome stability and drug entrapment. While cholesterol is a membrane-stabilizing agent, excessive amounts can compete with the drug for space within the bilayer, leading to decreased encapsulation.[1] For the antiretroviral drug Nevirapine (B1678648), a this compound/cholesterol molar ratio of 1:0.1 was found to be optimal, yielding an encapsulation efficiency of 94.3%.[1][2][3]
-
Drug Concentration: The concentration of the drug itself can affect encapsulation. There is a limit to how much drug can be incorporated. If the system is saturated, excess drug will remain unencapsulated.[4] Consider preparing formulations with varying drug concentrations to find the optimal loading capacity.
-
-
Physicochemical Properties of the Drug:
-
Hydrophilicity/Lipophilicity: The solubility of your drug plays a significant role. Hydrophilic drugs are entrapped in the aqueous core of the niosome, while hydrophobic drugs are partitioned within the lipid bilayer.[5][6][7] The efficiency of encapsulation will depend on the available space in the respective compartments.
-
Molecular Weight: The molecular weight of the drug can influence encapsulation efficiency. Generally, drugs with a lower molecular weight tend to have higher encapsulation efficiencies.[4][8]
-
-
Preparation Method:
-
Method Selection: The choice of preparation method significantly impacts encapsulation. For hydrophilic drugs, the reverse-phase evaporation (REV) method may yield higher encapsulation efficiency as it creates a larger aqueous core compared to the thin-film hydration (TFH) method.[9] The thin-film hydration method is a widely used and effective technique, but it may be less efficient for certain hydrophilic compounds.[9]
-
Hydration Parameters: In the thin-film hydration method, the hydration step is crucial. Key parameters to control include:
-
Temperature: The hydration temperature should be above the gel-to-liquid phase transition temperature (Tc) of the surfactant mixture.[10] For this compound niosomes, hydration is often performed at around 60°C.[1]
-
Time: Sufficient hydration time is necessary for the complete formation of vesicles. Longer hydration times can lead to the formation of more stable niosomes.[11][12] One study found that a hydration time of 60 minutes was optimal for encapsulating methylene (B1212753) blue.[11][13]
-
Hydration Medium: The composition of the aqueous hydration medium (e.g., buffer, pH) can influence the encapsulation of ionizable drugs.[5]
-
-
-
Processing Parameters:
Logical Workflow for Troubleshooting Low Encapsulation Efficiency
Caption: Troubleshooting workflow for low drug encapsulation efficiency in this compound niosomes.
Issue 2: Poor Niosome Stability (Aggregation or Fusion)
Question: My niosome formulations are aggregating over time. What can I do to improve their stability?
Answer: Niosome stability is crucial for their successful application. Aggregation and fusion can be minimized by addressing the following:
-
Cholesterol Content: Cholesterol is known to increase the stability of the niosomal bilayer, making the vesicles more rigid and less prone to aggregation.[1][15] Ensure you are using an adequate amount of cholesterol in your formulation. The optimal this compound:cholesterol ratio needs to be determined experimentally for your specific drug.
-
Surface Charge: The inclusion of a charge-inducing agent can prevent aggregation by introducing electrostatic repulsion between the vesicles.[16] Dicetyl phosphate (B84403) (DCP) is commonly used to impart a negative charge to the niosome surface.[17]
-
Storage Conditions: Niosomal suspensions should be stored at an appropriate temperature, typically refrigerated (4-8°C), to minimize vesicle fusion and drug leakage.[18]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound niosomes?
A1: The thin-film hydration (TFH) method is a widely used and straightforward technique for preparing this compound niosomes.[1] It involves dissolving this compound, cholesterol, and the drug in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with an aqueous medium.
Q2: How does cholesterol affect the encapsulation efficiency in this compound niosomes?
A2: Cholesterol plays a dual role. It stabilizes the niosomal membrane, which can increase drug retention.[1][15] However, at higher concentrations, cholesterol can compete with hydrophobic drugs for space within the bilayer, potentially reducing encapsulation efficiency.[1] For hydrophilic drugs, increasing cholesterol content generally enhances encapsulation efficiency by improving membrane rigidity and reducing leakage. The optimal concentration needs to be determined for each specific drug.
Q3: Can I encapsulate both hydrophilic and hydrophobic drugs in this compound niosomes?
A3: Yes, the amphiphilic nature of niosomes allows for the encapsulation of both types of drugs. Hydrophilic drugs are entrapped in the aqueous core, while hydrophobic drugs are partitioned within the non-polar region of the bilayer.[6][7][19]
Q4: What is a typical encapsulation efficiency I can expect for this compound niosomes?
A4: The encapsulation efficiency can vary significantly depending on the drug, formulation, and preparation method. However, high encapsulation efficiencies have been reported for this compound niosomes. For example, efficiencies of 97.95% for rifampicin, 98.89% for isoniazid, and 99.50% for pyrazinamide (B1679903) have been achieved.[20][21] For nevirapine, an encapsulation efficiency of 94.3% has been reported.[1][2][3]
Quantitative Data Summary
Table 1: Effect of this compound/Cholesterol Molar Ratio on the Encapsulation Efficiency of Nevirapine
| Formulation Code | This compound:Cholesterol Molar Ratio | Encapsulation Efficiency (%) |
| F1 | 1:0.1 | 94.3 |
| F2 | 1:0.25 | 94.5 |
| F3 | 1:0.5 | 94.1 |
Data extracted from a study on Nevirapine encapsulation in this compound niosomes.[1]
Table 2: Encapsulation Efficiency of Anti-Tuberculosis Drugs in this compound Niosomes
| Drug | Encapsulation Efficiency (%) |
| Rifampicin | 97.95 ± 0.2 |
| Isoniazid | 98.89 ± 0.2 |
| Pyrazinamide | 99.50 ± 0.2 |
Data from a study on the encapsulation of anti-tuberculosis drugs.[20][21]
Experimental Protocols
Protocol 1: Preparation of this compound Niosomes by Thin-Film Hydration Method
This protocol is a generalized procedure based on common practices.[1][18]
Materials:
-
This compound
-
Cholesterol
-
Drug of interest
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous hydration medium (e.g., phosphate-buffered saline pH 7.4, deionized water)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Sonicator (probe or bath)
Procedure:
-
Accurately weigh the desired amounts of this compound, cholesterol, and the drug.
-
Dissolve the weighed components in a suitable organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent. A thin, dry film of the lipid-drug mixture will form on the inner wall of the flask.
-
Hydrate the thin film by adding the aqueous medium pre-heated to the desired hydration temperature (e.g., 60°C).
-
Rotate the flask in the water bath (without vacuum) for a specified period (e.g., 60 minutes) to allow for the formation of multilamellar vesicles (MLVs).
-
The resulting niosomal suspension can be further processed by sonication or extrusion to reduce the vesicle size and lamellarity.
Experimental Workflow for Niosome Preparation and Characterization
Caption: A general workflow for the preparation and characterization of drug-loaded this compound niosomes.
Protocol 2: Determination of Encapsulation Efficiency (%EE)
Principle: This method involves separating the unencapsulated (free) drug from the niosome-encapsulated drug. The amount of encapsulated drug is then determined and expressed as a percentage of the total drug used initially.
Methods for Separation:
-
Dialysis: The niosomal dispersion is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzed against a suitable medium. The free drug diffuses out of the bag, leaving the niosomes inside.
-
Centrifugation: The niosomal suspension is centrifuged at high speed. The niosomes form a pellet, and the supernatant contains the free drug.
Procedure (using Centrifugation):
-
Transfer a known volume of the niosomal dispersion to a centrifuge tube.
-
Centrifuge at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C).
-
Carefully collect the supernatant, which contains the unencapsulated drug.
-
Disrupt the niosome pellet using a suitable solvent (e.g., methanol, ethanol, or a buffer containing a surfactant like Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug in the supernatant and in the disrupted pellet using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the encapsulation efficiency using the following formula:
%EE = (Total Drug - Free Drug) / Total Drug * 100
or
%EE = (Encapsulated Drug) / Total Drug * 100
References
- 1. This compound Niosomes as Prospective Drug Delivery Module for Antiretroviral Drug Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound niosomes as prospective drug delivery module for antiretroviral drug nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Niosomes as Prospective Drug Delivery Module for Antiretroviral Drug Nevirapine | Semantic Scholar [semanticscholar.org]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06057K [pubs.rsc.org]
- 7. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of noisome preparation methods in encapsulating 5-fluorouracil and real time cell assay against HCT-116 colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Advances in Specialised Niosomal Drug Delivery: Manufacture, Characterization and Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijfmr.com [ijfmr.com]
- 11. mdpi.com [mdpi.com]
- 12. The Effects of Hydration Parameters and Co-Surfactants on Methylene Blue-Loaded Niosomes Prepared by the Thin Film Hydration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hielscher.com [hielscher.com]
- 15. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. ijrrjournal.com [ijrrjournal.com]
- 20. Formulation of this compound niosomes for encapsulation, stabilization and dissolution of anti-tubercular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
Strategies to reduce the variability in Tyloxapol-induced hyperlipidemia
Welcome to the technical support center for the Tyloxapol-induced hyperlipidemia model. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize variability and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hyperlipidemia?
A1: this compound, a non-ionic surfactant also known as Triton WR-1339, induces acute hyperlipidemia primarily by inhibiting the activity of lipoprotein lipase (B570770) (LPL).[1] LPL is the key enzyme responsible for hydrolyzing triglycerides from circulating chylomicrons and very low-density lipoproteins (VLDL). By inhibiting LPL, this compound blocks the clearance of these triglyceride-rich lipoproteins from the bloodstream, leading to their rapid accumulation.[1][2] Additionally, this compound has been shown to increase the hepatic synthesis of cholesterol by upregulating the activity of HMG-CoA reductase.[3]
Q2: How long does the hyperlipidemic effect of this compound last?
A2: The hyperlipidemic effect of a single dose of this compound is transient. Typically, lipid levels peak between 16 and 24 hours after administration and then gradually return to baseline levels within 72 to 96 hours.[4][5] This short duration makes the model suitable for acute studies of hyperlipidemia and the rapid screening of lipid-lowering agents. For studies requiring sustained hyperlipidemia, repeated injections may be necessary, but this can also increase the risk of toxicity.
Q3: What are the common sources of variability in this model?
A3: High variability is a significant challenge in the this compound-induced hyperlipidemia model. Key sources of variability include:
-
Animal-related factors: Genetic background (strain and substrain differences), sex, age, and baseline health status of the animals.
-
Procedural factors: Inconsistent this compound dosage and administration, improper handling and restraint leading to stress, and variations in the timing of blood collection.
-
Environmental factors: Housing conditions, diet, and light/dark cycles can all influence baseline lipid metabolism and stress levels.
-
Reagent-related factors: Purity, preparation, and storage of the this compound solution can affect its potency and consistency.
Troubleshooting Guide
Issue 1: High Inter-Individual Variability in Lipid Levels
-
Question: We observe a wide range of triglyceride and cholesterol levels among animals in the same experimental group after this compound injection. How can we reduce this variability?
-
Answer: High inter-individual variability is a common challenge. Here are several strategies to improve consistency:
-
Standardize Animal Characteristics:
-
Genetic Background: Use an inbred strain of mice (e.g., C57BL/6J) rather than an outbred stock to minimize genetic variation.[6] Be aware that different inbred strains can have inherent differences in lipid metabolism and response to this compound.
-
Age and Weight: Use animals within a narrow age and weight range.
-
Sex: Use animals of a single sex for each experiment, as lipid metabolism can be influenced by sex hormones.
-
-
Control Environmental and Dietary Factors:
-
Acclimatization: Allow animals to acclimate to the facility and housing conditions for at least one week before starting the experiment.
-
Diet: Provide a standard chow diet consistently. If a high-fat diet is part of the experimental design, ensure its composition is uniform and that all animals have ad libitum access.
-
Fasting: Implement a consistent fasting period (e.g., 4-6 hours) before this compound administration and blood collection. This helps to reduce variability in baseline lipid levels.
-
-
Refine Experimental Procedures:
-
Handling: Handle animals gently and consistently to minimize stress, which can significantly impact lipid profiles.[7][8][9] Consider using less stressful handling methods, such as tunnel or cup handling, instead of tail handling.[10][11]
-
Dosing: Calculate the this compound dose accurately based on the most recent body weight of each animal.
-
Administration: Ensure a consistent route and technique of administration (intravenous is often preferred for rapid and consistent delivery).
-
-
Issue 2: Inconsistent or Suboptimal Induction of Hyperlipidemia
-
Question: The degree of hyperlipidemia is not consistent across different experiments, or the lipid levels are not as high as expected. What could be the cause?
-
Answer: This issue often points to problems with the this compound solution or the administration procedure.
-
This compound Solution Preparation and Storage:
-
Fresh Preparation: Prepare the this compound solution fresh for each experiment if possible. This compound is a detergent and its properties in solution can change over time.
-
Proper Dissolution: Ensure this compound is completely dissolved in sterile, pyrogen-free saline or PBS. Gentle warming and vortexing can aid dissolution. The solution should be clear.
-
Storage: If a stock solution must be prepared, store it at 4°C and protect it from light.[12] Long-term storage is generally not recommended due to the potential for degradation and contamination.
-
-
Administration Technique:
-
Route of Administration: Intravenous (IV) injection into the tail vein generally provides the most rapid and consistent onset of hyperlipidemia. Intraperitoneal (IP) injection is also common but may lead to more variable absorption rates.
-
Injection Volume and Speed: Administer the correct volume slowly and consistently to avoid adverse events and ensure proper distribution.
-
-
Issue 3: High Mortality Rate in Experimental Animals
-
Question: We are experiencing a high rate of animal mortality after this compound administration. How can we mitigate this?
-
Answer: this compound can have toxic effects, and mortality is a known issue, particularly at higher doses.
-
Dose Optimization: The dose of this compound is critical. While higher doses induce more pronounced hyperlipidemia, they also increase toxicity. Conduct a pilot dose-response study to determine the optimal dose that induces significant hyperlipidemia with minimal mortality in your specific animal strain and experimental conditions.
-
Animal Health: Ensure that all animals are healthy and free from underlying conditions before this compound administration.
-
Hydration: Ensure animals have free access to water, as dehydration can exacerbate toxicity.
-
Monitoring: Closely monitor animals for signs of distress after injection, such as lethargy, respiratory changes, or hypothermia. Provide supportive care as needed and as approved by your institutional animal care and use committee (IACUC).
-
Data Presentation
Table 1: Representative Time Course of Plasma Lipids in Wistar Rats after a Single Intraperitoneal Dose of this compound (200 mg/kg)
| Time Point | Total Cholesterol (mg/dL) | % Increase from Baseline |
| Baseline | 66.0 | 0% |
| 72 hours | 296.0 | 448.0% |
| 144 hours (6 days) | 106.0 | 60.6% |
| 216 hours (9 days) | 76.5 | 15.9% |
Data adapted from a study in Wistar rats.[4]
Table 2: Factors Influencing Variability and Recommended Mitigation Strategies
| Factor | Source of Variability | Recommended Strategy |
| Animal | Genetic background, age, sex, weight, health status | Use inbred strains, narrow age/weight range, single sex, and healthy animals. |
| Environment | Housing density, temperature, light cycle, noise | Standardize housing conditions and minimize environmental stressors. |
| Diet | Composition of chow, fasting period | Use a consistent diet and a standardized fasting protocol. |
| This compound | Purity, solution preparation, storage, dose | Use high-purity this compound, prepare fresh solutions, store properly, and dose accurately based on body weight. |
| Procedure | Handling, administration route, timing of procedures | Minimize handling stress, use a consistent administration route (e.g., IV), and perform procedures at the same time of day. |
Experimental Protocols
1. Preparation of this compound Solution (10% w/v)
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline
-
Sterile 50 mL conical tube
-
Vortex mixer
-
Water bath (optional)
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh the appropriate amount of this compound powder in a sterile conical tube. For a 10% (100 mg/mL) solution, weigh 1 g of this compound for a final volume of 10 mL.
-
Add a small volume of sterile saline to the tube.
-
Vortex vigorously to dissolve the powder. Gentle warming in a water bath (37°C) can aid dissolution. Avoid excessive heat.
-
Once dissolved, add sterile saline to the final desired volume.
-
Vortex again to ensure a homogenous solution. The final solution should be clear.
-
For intravenous administration, filter the solution through a 0.22 µm syringe filter to ensure sterility.
-
Prepare the solution fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light, for no longer than 24-48 hours.
-
2. Induction of Hyperlipidemia and Blood Collection in Mice
-
Materials:
-
Mice (e.g., C57BL/6J, male, 8-10 weeks old)
-
Prepared this compound solution
-
Insulin syringes with 27-30G needles
-
Restraining device for mice
-
Heat lamp or warming pad
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthetic (if required for terminal blood collection)
-
-
Procedure:
-
Acclimatization and Fasting: Acclimate mice for at least one week. Fast the mice for 4-6 hours before this compound administration (with free access to water).
-
Baseline Blood Sample (optional): Collect a small volume of blood from the tail vein or saphenous vein for baseline lipid analysis.
-
This compound Administration (Intravenous):
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Wipe the tail with 70% ethanol.
-
Inject the this compound solution (e.g., 400 mg/kg) slowly into one of the lateral tail veins.
-
-
Post-Injection Monitoring: Return the mouse to its home cage and monitor for any adverse reactions. Ensure free access to food and water.
-
Peak Hyperlipidemia Blood Collection: At the desired time point (e.g., 16-24 hours post-injection), collect blood for lipid analysis. For terminal studies, blood can be collected via cardiac puncture under deep anesthesia. For survival studies, blood can be collected from the retro-orbital sinus (with appropriate anesthesia and technique) or saphenous vein.
-
Sample Processing: Process the blood to obtain plasma or serum according to standard laboratory protocols. Analyze for total cholesterol, triglycerides, HDL, and LDL levels.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for this compound-induced hyperlipidemia.
References
- 1. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rbcms.com.br [rbcms.com.br]
- 5. scribd.com [scribd.com]
- 6. Differing rates of cholesterol absorption among inbred mouse strains yield differing levels of HDL-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Handling Limits the Impact of Stress on Metabolic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of regulatory peptides on the stress-induced changes of lipid metabolism in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Veterinární medicína: Acute stress-induced changes in hormone and lipid levels in mouse plasma [vetmed.agriculturejournals.cz]
- 10. Handling method affects measures of anxiety, but not chronic stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Refinements to Handling and Restraint Methods in Mice | MDPI [mdpi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Overcoming Tyloxapol Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Tyloxapol in biochemical assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inaccurate Protein Concentration Measurement in the Presence of this compound
Question: My protein concentration readings are inconsistent or seem incorrect when using standard colorimetric assays like Bradford or BCA in samples containing this compound. What is causing this and how can I fix it?
Answer:
This compound, as a non-ionic detergent, can significantly interfere with common protein quantification methods. The interference can manifest as either an overestimation or underestimation of the actual protein concentration.
Mechanism of Interference:
-
Bradford Assay: Detergents can interfere with the Coomassie dye's binding to proteins, affecting the colorimetric response. The presence of this compound may lead to precipitation, shifts in pH, and altered linearity of the assay.[1]
-
Bicinchoninic Acid (BCA) Assay: While generally more tolerant to detergents than the Bradford assay, this compound can still interfere. The interference can arise from the reduction of Cu²⁺ to Cu¹⁺ by non-protein substances in the sample, a reaction that is central to the BCA assay.[2]
Solutions:
-
Dilution: If your protein concentration is high enough, diluting the sample can lower the this compound concentration to a level that no longer interferes with the assay.[2]
-
Protein Precipitation: This is a highly effective method to remove this compound and other interfering substances. The basic principle is to precipitate the protein, discard the supernatant containing the this compound, and then resuspend the protein pellet in a compatible buffer for quantification. Common methods include:
-
Trichloroacetic Acid (TCA)/Acetone (B3395972) Precipitation
-
Chloroform (B151607)/Methanol (B129727) Precipitation
-
-
Use of Detergent-Compatible Assays: Some commercially available protein assays are formulated to be compatible with detergents. However, it is crucial to verify the compatibility of your specific this compound concentration with the assay manufacturer's instructions.
Issue 2: Altered Enzyme Activity in the Presence of this compound
Question: I am observing unexpected changes in my enzyme's activity (inhibition or enhancement) in an assay containing this compound. How does this compound affect enzyme kinetics?
Answer:
This compound is known to inhibit certain enzymes, particularly lipases and esterases. This is a critical consideration for any enzymatic assay involving lipid substrates.
Mechanism of Interference:
This compound can directly interact with enzymes, altering their conformation and activity. For lipolytic enzymes, this compound can coat the lipid substrate, making it inaccessible to the enzyme.[3] It can also directly inhibit the enzyme itself.[3]
Solutions:
-
Removal of this compound: Prior to the enzyme assay, remove this compound from your sample using one of the protein precipitation methods described in Issue 1 .
-
Control Experiments: Run parallel assays with and without this compound to quantify its effect on your specific enzyme. This will help you to correct for its inhibitory or enhancing effects.
-
Alternative Detergents: If a detergent is necessary for your assay, consider screening for other detergents that do not interfere with your enzyme's activity.
Issue 3: Fluorescence Quenching or Enhancement in Assays
Question: My fluorescence-based assay is giving lower (quenching) or higher (enhancement) readings in the presence of this compound. What is the cause and how can I mitigate it?
Answer:
This compound can interfere with fluorescence-based assays through several mechanisms, leading to inaccurate results.
Mechanism of Interference:
-
Fluorescence Quenching: this compound molecules may interact with the fluorophore, leading to a decrease in fluorescence intensity. This can occur through dynamic (collisional) or static quenching mechanisms.
-
Fluorescence Enhancement: In some cases, the presence of micelles formed by this compound can provide a non-polar microenvironment for the fluorophore, leading to an increase in fluorescence quantum yield.
-
Inner Filter Effect: At high concentrations, this compound may absorb light at the excitation or emission wavelengths of the fluorophore, leading to an apparent decrease in fluorescence.[4]
Solutions:
-
Sample Dilution: Diluting the sample can reduce the concentration of this compound and minimize its quenching or enhancement effects.
-
Removal of this compound: Use protein precipitation methods to remove this compound from your sample before the fluorescence measurement.
-
Standard Curve in the Presence of this compound: If this compound cannot be removed, prepare your standard curve in a buffer containing the same concentration of this compound as your samples. This will help to correct for the interference.
-
Wavelength Selection: If possible, choose excitation and emission wavelengths where this compound does not absorb significantly.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound interference in biochemical assays?
A1: The primary mechanism depends on the assay. In colorimetric protein assays, it interferes with the dye-protein interaction or the chemical reactions of the assay itself.[1][2] In enzymatic assays, it can directly inhibit the enzyme or block substrate access.[3] In fluorescence assays, it can cause quenching or enhancement of the signal.[4]
Q2: Which protein precipitation method is best for removing this compound?
A2: Both TCA/acetone and chloroform/methanol precipitation are effective methods for removing detergents like this compound.[5][6] The choice between them may depend on the specific protein and downstream application. It is advisable to test both methods to determine which provides the best protein recovery and removal efficiency for your specific sample.
Q3: Can I use dialysis to remove this compound?
A3: Dialysis can be used to remove detergents, but its efficiency depends on the critical micelle concentration (CMC) of the detergent. For detergents with a low CMC, like this compound, dialysis can be a slow and inefficient process.[7]
Q4: How does this compound affect cell-based assays?
A4: this compound can be cytotoxic to cells in a dose- and time-dependent manner, and it can induce apoptosis.[8] Therefore, it is crucial to perform control experiments to determine the non-toxic concentration range of this compound for your specific cell line and assay duration.
Q5: Will this compound interfere with mass spectrometry analysis?
A5: Yes, detergents like this compound can severely interfere with mass spectrometry analysis by suppressing ionization and creating background noise.[9] It is essential to remove this compound from samples before analysis using methods like protein precipitation or specialized detergent removal resins.[10]
Data Presentation
Table 1: Troubleshooting Common Issues with this compound in Biochemical Assays
| Issue | Potential Cause | Recommended Solution |
| Inaccurate Protein Quantification | Interference with colorimetric reagents (e.g., Coomassie dye, BCA reagents). | 1. Dilute the sample to reduce this compound concentration. 2. Remove this compound using protein precipitation (TCA/acetone or chloroform/methanol). 3. Use a detergent-compatible protein assay kit. |
| Altered Enzyme Activity | Direct inhibition of the enzyme or substrate masking by this compound. | 1. Remove this compound from the sample before the assay. 2. Run control experiments to quantify the effect of this compound. 3. Consider using an alternative, non-interfering detergent if required. |
| Fluorescence Quenching/Enhancement | Direct interaction with the fluorophore, inner filter effects, or micelle formation. | 1. Dilute the sample. 2. Remove this compound using protein precipitation. 3. Prepare the standard curve with the same this compound concentration as the samples. |
| Poor Results in Cell-Based Assays | Cytotoxicity of this compound. | 1. Determine the non-toxic concentration range of this compound for your cell line. 2. Include appropriate vehicle controls in your experiments. |
| Interference in Mass Spectrometry | Ion suppression and background noise. | 1. Thoroughly remove this compound using protein precipitation or detergent removal columns before analysis. |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA)/Acetone Protein Precipitation
This protocol is effective for precipitating proteins and removing interfering substances like this compound.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Ice-cold acetone
-
Resuspension buffer compatible with your downstream assay
Procedure:
-
To your protein sample, add an equal volume of ice-cold 20% TCA.
-
Vortex briefly and incubate on ice for 30 minutes to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
Wash the protein pellet by adding 500 µL of ice-cold acetone.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone. Repeat the wash step one more time.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry the pellet as it may be difficult to resuspend.
-
Resuspend the protein pellet in a suitable volume of your desired buffer.
Protocol 2: Chloroform/Methanol Protein Precipitation
This method is also effective for removing detergents and is particularly useful for samples that are difficult to precipitate with TCA/acetone.[6][11]
Materials:
-
Methanol
-
Chloroform
-
Water
-
Resuspension buffer
Procedure:
-
To 100 µL of your protein sample, add 400 µL of methanol. Vortex thoroughly.
-
Add 100 µL of chloroform. Vortex.
-
Add 300 µL of water. Vortex. The solution should become cloudy.
-
Centrifuge at 14,000 x g for 1 minute to separate the phases. You will observe an upper aqueous phase and a lower chloroform phase, with the precipitated protein at the interface.
-
Carefully remove the upper aqueous phase.
-
Add 400 µL of methanol to the remaining chloroform phase and protein pellet. Vortex.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the protein.
-
Carefully remove the supernatant.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the protein pellet in your desired buffer.
Mandatory Visualization
Caption: A workflow for troubleshooting biochemical assays in the presence of this compound.
Caption: A general workflow for removing this compound using protein precipitation.
References
- 1. uthsc.edu [uthsc.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PXD003653 - Protein precipitation of diluted samples with acetone leads to higher protein recovery and reproducibility in comparison with TCA/acetone approach - OmicsDI [omicsdi.org]
- 5. Chloroform/Methanol Protein Extraction and In-solution Trypsin Digestion Protocol for Bottom-up Proteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroform-methanol extraction of proteins [drummondlab.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation of Mycobacterium tuberculosis Extracts for Nuclear Magnetic Resonance Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pcl.tamu.edu [pcl.tamu.edu]
Tyloxapol Technical Support Center: Best Practices for Laboratory Handling and Storage
Welcome to the Tyloxapol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper handling, storage, and use of this compound in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for neat this compound?
A1: Neat this compound is a viscous liquid that should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term storage, refrigeration at 2-8°C is recommended.[2][3] While the compound is stable at room temperature, cooler temperatures can help maintain its quality over time.[4][5] Always protect it from light.
Q2: How should I prepare a stock solution of this compound?
A2: The preparation of a this compound stock solution depends on the intended application and the required solvent. This compound is soluble in water, ethanol, and DMSO.[6] For a 20% (w/v) aqueous solution, you may need to heat the solution to 55°C for 30 minutes to ensure it completely dissolves. For cell culture or in vivo studies, high-purity, anhydrous DMSO is a common solvent.[7] It is recommended to prepare fresh solutions for immediate use.[7] If using DMSO, be aware that moisture-absorbing DMSO can reduce solubility.[7]
Q3: What are the recommended storage conditions and stability for this compound stock solutions?
A3: The stability of this compound solutions is dependent on the solvent and storage temperature. Aqueous solutions may be susceptible to microbial growth and should be prepared fresh.[1] For stock solutions prepared in DMSO, the following storage guidelines are recommended to avoid repeated freeze-thaw cycles:
For in vivo formulations, it is best to use the prepared solution immediately.[7]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound, it is essential to use appropriate personal protective equipment to avoid contact with the skin and eyes. Recommended PPE includes:
-
Safety goggles with side-shields[1]
-
A lab coat or other protective clothing[1]
-
Chemically resistant gloves[1]
Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any mists or aerosols.[1]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and metals.[8][9][10] Contact with these materials should be avoided to prevent degradation of the compound and potential hazardous reactions.
Troubleshooting Guides
Issue 1: My this compound solution appears cloudy or has a precipitate.
-
Possible Cause 1: Incomplete Dissolution. this compound is a viscous liquid and may require energy to fully dissolve.
-
Solution: For aqueous solutions, gentle heating (e.g., 55°C) and sonication can aid in dissolution.[6] For other solvents, ensure thorough vortexing or mixing.
-
-
Possible Cause 2: Solvent-Shift Precipitation. This can occur when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, causing the compound to fall out of solution.
-
Solution: Try a serial or intermediate dilution. For example, first, dilute the stock into a smaller volume of the aqueous buffer with vigorous mixing, and then add the remaining buffer.[11]
-
-
Possible Cause 3: Temperature Effects. Extreme temperature shifts, such as repeated freeze-thaw cycles, can cause components to precipitate out of solution.[12]
-
Solution: Aliquot stock solutions to avoid multiple freeze-thaw cycles. When thawing an aliquot, allow it to come to room temperature slowly and mix well before use.
-
-
Possible Cause 4: Contamination. Microbial contamination in aqueous solutions can lead to turbidity.[1][11]
-
Solution: Prepare aqueous solutions fresh and consider sterile filtering for long-term storage if absolutely necessary.
-
Issue 2: I am observing inconsistent results in my experiments.
-
Possible Cause 1: Degradation of this compound. Improper storage or handling can lead to the degradation of the compound.
-
Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or precipitation in the stock solution.
-
Solution: Visually inspect your stock solution for any precipitates before use. If precipitation is observed, follow the troubleshooting steps above.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature (Neat) | Room Temperature or 2-8°C | [2][3][4][5] |
| Storage Temperature (DMSO Stock) | -20°C (1 month) or -80°C (1 year) | [7] |
| Solubility in Water | 120 mg/mL (may require ultrasound) | [6] |
| Solubility in Ethanol | 100 mg/mL (may require ultrasound) | [6] |
| Solubility in DMSO | ≥ 38 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a 20% (w/v) Aqueous this compound Solution
-
Weigh out 20 g of this compound.
-
Add the this compound to a beaker containing approximately 80 mL of purified water.
-
Heat the solution to 55°C while stirring continuously for 30 minutes, or until the this compound is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL volumetric flask and add purified water to the mark.
-
Mix the solution thoroughly.
-
For applications requiring sterility, the solution can be sterilized by filtration through a 0.22 µm filter.
-
Store the final solution at room temperature for immediate use.
Visualizations
Caption: Workflow for Handling and Storing this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. This compound | 25301-02-4 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Tyloxapol-Induced and High-Fat Diet-Induced Hyperlipidemia Models for Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals validating two key models of hyperlipidemia. This report details the distinct mechanisms, experimental protocols, and resultant biochemical profiles of Tyloxapol-induced and high-fat diet-induced hyperlipidemia, providing a robust framework for selecting the appropriate model for targeted research applications.
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a critical risk factor for cardiovascular diseases. To investigate the pathophysiology of this condition and to test the efficacy of new therapeutic agents, researchers rely on animal models that mimic human hyperlipidemia. Among the most common are the chemically-induced model using this compound and the diet-induced model employing a high-fat diet (HFD). This guide provides a detailed comparison of these two models to aid researchers in making an informed choice based on their specific experimental needs.
Mechanism of Action: Acute Disruption vs. Chronic Metabolic Shift
The fundamental difference between the two models lies in their mechanism of inducing hyperlipidemia. The this compound-induced model represents an acute and rapid onset of hyperlipidemia, whereas the high-fat diet model induces a chronic condition that more closely resembles the progression of metabolic disease in humans.
This compound-Induced Hyperlipidemia: this compound (also known as Triton WR-1339) is a non-ionic detergent that primarily acts by inhibiting the activity of lipoprotein lipase (B570770) (LPL).[1][2] LPL is a key enzyme responsible for the hydrolysis of triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the bloodstream. By inhibiting LPL, this compound prevents the uptake of triglycerides into peripheral tissues, leading to a rapid and marked accumulation of these lipids in the plasma.[2] Some evidence also suggests that this compound may increase the activity of HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis, further contributing to the hypercholesterolemic state.[3] This model is particularly useful for studying the acute effects of hyperlipidemia and for the rapid screening of lipid-lowering drugs.
High-Fat Diet-Induced Hyperlipidemia: In contrast, the high-fat diet model induces hyperlipidemia through a longer-term dietary intervention. Continuous consumption of a diet rich in saturated fats leads to a cascade of metabolic changes.[4] A key player in this process is the sterol regulatory element-binding protein-1c (SREBP-1c), a transcription factor that upregulates the expression of genes involved in fatty acid and triglyceride synthesis.[5][6] The sustained caloric excess and altered fatty acid flux also lead to the development of insulin (B600854) resistance, which further exacerbates hepatic lipid production and impairs lipid clearance.[7] This model is more relevant for studying the chronic aspects of hyperlipidemia, its interplay with obesity and insulin resistance, and the long-term efficacy of therapeutic interventions.
Comparative Summary of Model Characteristics
| Feature | This compound-Induced Hyperlipidemia | High-Fat Diet-Induced Hyperlipidemia |
| Mechanism | Acute inhibition of lipoprotein lipase (LPL)[1][2]; Potential increase in HMG-CoA reductase activity[3] | Chronic metabolic dysregulation, including activation of SREBP-1c and induction of insulin resistance[5][6][7] |
| Onset | Rapid, within hours[8] | Gradual, over several weeks to months[9][10] |
| Duration | Transient, lipid levels peak around 24-72 hours and then decline[11] | Sustained as long as the diet is maintained[9] |
| Key Features | Marked elevation of triglycerides and total cholesterol[8] | Elevated total cholesterol, LDL-C, and triglycerides; often accompanied by obesity and insulin resistance[4] |
| Primary Application | Rapid screening of lipid-lowering agents; studies of acute hyperlipidemia | Studies of chronic hyperlipidemia, metabolic syndrome, atherosclerosis, and long-term drug efficacy |
Quantitative Comparison of Biochemical Parameters
The tables below summarize the typical changes observed in key plasma lipid parameters in both models, based on data from various studies. It is important to note that the exact values can vary depending on the animal species and strain, the specific protocol used, and the duration of the study.
Table 1: Changes in Plasma Lipid Profile in this compound-Induced Hyperlipidemia in Rats
| Parameter | Control (Baseline) | This compound-Treated | Fold Change (Approx.) | Reference |
| Total Cholesterol (mg/dL) | 66.0 | 296.0 (at 72h) | 4.5x | [11] |
| Triglycerides (mg/dL) | 66.3 | ~3200 (at 48h) | 48x | [8] |
| VLDL | Normal | Increased | - | [8] |
| LDL | Normal | Increased | - | [8] |
| HDL | Normal | Disappeared (initially) | - | [8] |
Table 2: Changes in Plasma Lipid Profile in High-Fat Diet-Induced Hyperlipidemia in Rats (7 weeks)
| Parameter | Control (Standard Diet) | High-Fat Diet | Fold Change (Approx.) | Reference |
| Total Cholesterol (mmol/L) | 1.95 ± 0.08 | 2.50 ± 0.12 | 1.3x | [9] |
| Triglycerides (mmol/L) | 0.69 ± 0.06 | 1.25 ± 0.11 | 1.8x | [9] |
| LDL-C (mmol/L) | 0.31 ± 0.03 | 0.88 ± 0.07 | 2.8x | [9] |
| HDL-C (mmol/L) | 1.15 ± 0.06 | 0.81 ± 0.05 | 0.7x | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standardized protocols for inducing hyperlipidemia using this compound and a high-fat diet.
This compound-Induced Hyperlipidemia Protocol (Rat Model)
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Sex: Male
-
Weight: 180-250 g
-
Acclimation: Allow a minimum of one week for acclimation to the animal facility conditions.
2. Materials:
-
This compound (Triton WR-1339)
-
Sterile 0.9% saline solution
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
3. Procedure:
-
Fasting: Fast the animals overnight (12-16 hours) before this compound administration to establish baseline lipid levels.
-
Baseline Blood Collection: Collect a baseline blood sample from the tail vein or retro-orbital sinus under light anesthesia.
-
This compound Preparation: Prepare a solution of this compound in sterile saline. A common concentration is 200 mg/mL.
-
Administration: Administer a single intraperitoneal (IP) or intravenous (IV) injection of this compound. A typical dose is 400 mg/kg body weight.[8]
-
Post-Injection Blood Collection: Collect blood samples at various time points post-injection to monitor the progression of hyperlipidemia. Peak lipid levels are typically observed between 24 and 72 hours.[11]
-
Biochemical Analysis: Centrifuge the blood samples to obtain plasma or serum and analyze for total cholesterol, triglycerides, LDL-C, and HDL-C using standard enzymatic kits.
High-Fat Diet-Induced Hyperlipidemia Protocol (Rat Model)
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male
-
Age: Typically started at a young age (e.g., 4-6 weeks)
-
Acclimation: Allow a minimum of one week for acclimation.
2. Diet:
-
Control Diet: Standard laboratory chow (e.g., ~10% kcal from fat).
-
High-Fat Diet: A purified diet with a high percentage of calories from fat (typically 45-60% kcal). The fat source is often lard or a combination of fats to mimic a "Western diet".[9][10]
3. Procedure:
-
Dietary Intervention: Randomly assign animals to either the control or high-fat diet group. Provide ad libitum access to the respective diets and water.
-
Duration: The feeding period typically ranges from 8 to 16 weeks, or longer, to induce a stable hyperlipidemic state.[9][10]
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly).
-
Blood Collection: Collect blood samples at baseline and at regular intervals throughout the study, and at the end of the experimental period. Fasting blood samples are recommended for lipid analysis.
-
Biochemical Analysis: Analyze plasma or serum for lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C), and optionally for glucose and insulin to assess insulin resistance.
-
Histopathology: At the end of the study, tissues such as the liver and aorta can be collected for histological analysis to assess steatosis and atherosclerotic plaque formation.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures can provide a clearer understanding of these models.
Experimental Workflow Diagrams
Signaling Pathway Diagrams
Conclusion: Selecting the Appropriate Model
The choice between the this compound-induced and high-fat diet-induced hyperlipidemia models depends critically on the research question.
The This compound model is an efficient and cost-effective method for inducing acute, severe hypertriglyceridemia and hypercholesterolemia. Its rapid onset makes it ideal for high-throughput screening of potential lipid-lowering compounds and for studying the immediate consequences of elevated plasma lipids. However, its transient nature and the acute, non-physiological mechanism of induction limit its utility for studying the chronic progression of metabolic diseases like atherosclerosis.
The high-fat diet model , while more time-consuming and resource-intensive, provides a more physiologically relevant representation of human hyperlipidemia. It allows for the investigation of the complex interplay between diet, obesity, insulin resistance, and dyslipidemia. This model is indispensable for studying the long-term development of atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and for evaluating the chronic efficacy and metabolic effects of therapeutic interventions.
By understanding the distinct advantages and limitations of each model, researchers can better design their preclinical studies to generate robust and translatable data in the pursuit of novel treatments for hyperlipidemia and its associated cardiovascular complications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lipopolysaccharide and this compound accelerate the development of atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT1 deacetylates and inhibits SREBP-1C activity in regulation of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARα agonist ameliorates cholestatic liver injury by regulating hepatic macrophage homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Tyloxapol and Other Non-ionic Surfactants in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the role of excipients is paramount in transforming a potent active pharmaceutical ingredient (API) into a viable therapeutic product. Among these, non-ionic surfactants are indispensable for their multifaceted roles in enhancing drug solubility, stability, and bioavailability. This guide provides a comprehensive comparative analysis of Tyloxapol against other widely used non-ionic surfactants such as Polysorbates (Tweens), Poloxamers (Pluronics), Sorbitan (B8754009) esters (Spans), and Polyoxyethylene ethers (Brijs) in the context of drug delivery systems.
Executive Summary
This guide offers a detailed examination of the performance of this compound in comparison to other prevalent non-ionic surfactants. The analysis is based on critical physicochemical properties and their impact on key aspects of drug delivery, including drug solubilization, nanoparticle formulation, stability, and biocompatibility. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key evaluation techniques are provided. Furthermore, logical workflows and mechanistic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding.
Physicochemical Properties of Non-ionic Surfactants
The efficacy of a non-ionic surfactant in a drug delivery system is largely dictated by its physicochemical properties. The Hydrophilic-Lipophilic Balance (HLB) value, Critical Micelle Concentration (CMC), and molecular weight are critical parameters that influence their function.
| Surfactant | Chemical Class | Molecular Weight (approx.) | HLB Value | CMC (approx. M) | Physical Form at 25°C |
| This compound | Alkyl aryl polyether alcohol | Variable | 12.9 - 14.5 | Not widely reported | Viscous liquid[1][2] |
| Polysorbate 80 (Tween 80) | Polyoxyethylene sorbitan monooleate | 1310 g/mol | 15.0 | 1.3 x 10⁻⁵ | Viscous liquid[3][4] |
| Poloxamer 188 (Pluronic F68) | Poly(ethylene oxide)-poly(propylene oxide) block copolymer | 7680 - 9510 g/mol | 29.0 | 1.0 x 10⁻⁴ | Solid[5][6][7] |
| Sorbitan Monooleate (Span 80) | Sorbitan ester | 428.6 g/mol | 4.3 | Not applicable in water | Viscous liquid[8][9][10][11][12] |
| Polyoxyethylene (23) Lauryl Ether (Brij 35) | Polyoxyethylene alkyl ether | 1199 g/mol | 16.9 | 9.2 x 10⁻⁵ | Solid[13][14][15][16] |
Performance Comparison in Drug Delivery Applications
The selection of a surfactant is critical for the successful formulation of a drug delivery system. This section compares the performance of this compound and other non-ionic surfactants in key application areas.
Drug Solubilization
Non-ionic surfactants are widely employed to enhance the solubility of poorly water-soluble drugs by forming micelles that encapsulate the drug molecules. The solubilization capacity is a key performance indicator.
| Surfactant | Model Drug | Solubilization Capacity | Reference |
| This compound | Nevirapine | High entrapment efficiency (94.3%) in niosomes suggests good solubilization. | [2] |
| Polysorbate 80 (Tween 80) | Paracetamol | 3 times higher solubilizing capacity than water. | [17] |
| Polysorbate 80 (Tween 80) | Ketoconazole | Linear increase in solubility with surfactant concentration. | [18] |
| Poloxamer 188 | Loratadine | Improved solubility and dissolution. | [19] |
| Brij 35 | Griseofulvin | Solubilisation capacity of 6-11 mg/g. | [20] |
| Brij 35 | Lidocaine | Effective in increasing solubility. | [21] |
Nanoparticle Formulation and Stability
Surfactants are crucial for the formation and stabilization of nanoparticles, preventing their aggregation and controlling their size.
| Surfactant | Nanoparticle System | Particle Size | Stability | Reference |
| This compound | Niosomes | 52.1 - 68.3 nm | Formulation with a surfactant/cholesterol molar ratio of 1:0.1 exhibited maximum stability. | [2] |
| Polysorbate 80 (Tween 80) | PLGA Nanoparticles | Smaller nanoparticles compared to Poloxamer 407. | Good stability. | [22] |
| Poloxamer 188 | PLGA Nanoparticles | Larger nanoparticles compared to Tween 80. | Good stability. | [22] |
| Brij 35 | Liposomes | 82-97 nm | Showed improved pharmacokinetic parameters. | [22] |
Biocompatibility and Toxicity
The safety profile of a surfactant is a critical consideration for its use in pharmaceutical formulations. Non-ionic surfactants are generally considered less toxic than their ionic counterparts.
| Surfactant | Biocompatibility/Toxicity Findings | Reference |
| This compound | Has been reported to be cytotoxic in various cell lines, inducing apoptosis.[23] | [23] |
| Polysorbate 80 (Tween 80) | Generally considered safe, but can induce hemolysis and anaphylactoid reactions in some cases.[24][25][26][27][28] | [24][25][26][27][28] |
| Poloxamer 188 | Exhibits low toxicity and is compatible with cells and body fluids.[6][29] | [6][29] |
| Span 80 | Generally regarded as safe for topical use. | [9] |
| Brij 35 | Generally considered to have low toxicity, but can cause skin and eye irritation.[23][30][31][32] | [23][30][31][32] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare the performance of non-ionic surfactants in drug delivery.
Determination of Critical Micelle Concentration (CMC)
Principle: The CMC is the concentration of a surfactant at which micelles begin to form. It can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC, such as surface tension, conductivity, or fluorescence.
Surface Tension Method:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at the point of inflection in the curve, where the surface tension starts to plateau.
Conductivity Method (for ionic impurities or in the presence of ionic drugs):
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the electrical conductivity of each solution using a conductivity meter.
-
Plot the conductivity versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Drug Solubilization Assay
Principle: This assay quantifies the ability of a surfactant to increase the aqueous solubility of a poorly soluble drug.
Protocol:
-
Prepare supersaturated solutions of the drug in a series of aqueous surfactant solutions of known concentrations (above their CMC).
-
Equilibrate the solutions for a specified period (e.g., 24-48 hours) at a constant temperature with continuous agitation to ensure equilibrium is reached.
-
Centrifuge or filter the solutions to remove the undissolved drug.
-
Determine the concentration of the solubilized drug in the clear supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of the solubilized drug against the surfactant concentration. The slope of the linear portion of the plot above the CMC can be used to calculate the molar solubilization ratio.
Nanoparticle Size and Zeta Potential Measurement
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of nanoparticles, while Laser Doppler Electrophoresis is used to determine their surface charge (zeta potential), which is an indicator of colloidal stability.
Protocol:
-
Disperse the nanoparticle formulation in a suitable solvent (usually deionized water or a specific buffer).
-
For DLS, place the diluted sample in a cuvette and measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The particle size distribution is calculated from these fluctuations.
-
For zeta potential measurement, place the diluted sample in an electrophoretic cell. An electric field is applied, and the velocity of the particles is measured. The zeta potential is calculated from the electrophoretic mobility.
-
Perform measurements in triplicate to ensure accuracy.
In Vitro Cellular Uptake Assay
Principle: This assay evaluates the efficiency of nanoparticle internalization into cells. It can be performed qualitatively using microscopy or quantitatively using flow cytometry.
Protocol (using Flow Cytometry):
-
Culture a suitable cell line (e.g., cancer cells for oncology applications) to a desired confluency in multi-well plates.
-
Label the nanoparticles with a fluorescent dye.
-
Incubate the cells with the fluorescently labeled nanoparticle formulations at different concentrations for a specific period (e.g., 4-24 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Trypsinize the cells to detach them from the plate and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.
Mandatory Visualizations
Experimental Workflow for Surfactant Comparison
Caption: Workflow for comparative analysis of non-ionic surfactants.
Mechanism of P-glycoprotein (P-gp) Inhibition by Non-ionic Surfactants
Caption: P-gp inhibition mechanisms by non-ionic surfactants.
Conclusion
The selection of an appropriate non-ionic surfactant is a critical decision in the development of effective drug delivery systems. This compound presents itself as a viable option with good solubilizing and nanoparticle-stabilizing properties. However, its performance must be carefully weighed against other well-established surfactants like Polysorbates, Poloxamers, Spans, and Brijs, considering the specific requirements of the API and the desired formulation characteristics. This guide provides a foundational framework and essential experimental protocols to aid researchers in making informed decisions for their drug delivery research and development endeavors. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of this compound in a broader range of drug delivery applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 4. alphachem.biz [alphachem.biz]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. himedialabs.com [himedialabs.com]
- 8. Span-80 [chembk.com]
- 9. Sorbitan monooleate (Span 80) - Pars Banu Shimi [banouchem.com]
- 10. Span 80 | CAS#:1338-43-8 | Chemsrc [chemsrc.com]
- 11. irochemical.com [irochemical.com]
- 12. SPAN 80 - Ataman Kimya [atamanchemicals.com]
- 13. chembk.com [chembk.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Span Chemie - Laboratory Chemicals, Lab Chemicals, Analytical Reagents, Laboratory Reagents, Lab Reagents, and Fine Chemicals from Span Chemie, Mumbai, India [spanlab.in]
- 16. BRIJ 35 [sorachim.com]
- 17. banglajol.info [banglajol.info]
- 18. scispace.com [scispace.com]
- 19. Digestion of surfactants does not affect their ability to inhibit P-gp-mediated transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solubilisation capacity of Brij surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Formulation and Optimization of Nonionic Surfactants Emulsified Nimesulide-Loaded PLGA-Based Nanoparticles by Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. Component-based biocompatibility and safety evaluation of polysorbate 80 - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27242H [pubs.rsc.org]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. NTP Toxicology and Carcinogenesis Studies of Polysorbate 80 (CAS No. 9005-65-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Dessecting the toxicological profile of polysorbate 80 (PS80): comparative analysis of constituent variability and biological impact using a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Poloxamer 188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. ezkem.com [ezkem.com]
- 31. spectrumchemical.com [spectrumchemical.com]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Lipoprotein Lipase Inhibitors: Tyloxapol and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Tyloxapol and other prominent lipoprotein lipase (B570770) (LPL) inhibitors. Lipoprotein lipase is a critical enzyme in lipid metabolism, responsible for hydrolyzing triglycerides from circulating lipoproteins. Its inhibition is a key area of research for understanding and potentially treating metabolic disorders. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to support research and development in this field.
Quantitative Comparison of LPL Inhibitors
| Inhibitor | Target Lipase(s) | IC50 | Mechanism of Action | Key References |
| This compound (Triton WR-1339) | Lipoprotein Lipase | Not available | Nonionic detergent activity, disrupts LPL function.[1][2] | [1][2] |
| ANGPTL3 | Lipoprotein Lipase | ~180 nM | Reduces LPL catalytic activity without significantly altering its self-inactivation rate.[3] | [3] |
| ANGPTL4 | Lipoprotein Lipase | ~2 nM | Accelerates the irreversible inactivation of LPL.[3] | [3] |
| Orlistat | Pancreatic & Gastric Lipases | 5 ng/ml (on pancreatic lipase) | Irreversible inhibitor of pancreatic and gastric lipases, indirectly affecting lipid metabolism.[4][5] | [4][5][6] |
LPL Regulatory Signaling Pathway
The activity of lipoprotein lipase is tightly regulated by a complex interplay of activating and inhibiting proteins. Understanding this pathway is crucial for developing targeted therapeutic strategies.
Experimental Protocols
To facilitate the direct comparison of LPL inhibitors, a detailed methodology for an in vitro LPL inhibition assay is provided below. This protocol can be adapted to evaluate the efficacy of this compound against other inhibitors like ANGPTL3/4.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of various compounds on lipoprotein lipase activity.
Materials:
-
Purified lipoprotein lipase (bovine or human recombinant)
-
LPL activity assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 10 mM CaCl2)
-
LPL substrate: A fluorescent substrate like 4-methylumbelliferyl oleate (B1233923) (4-MUO) or a colorimetric substrate like p-nitrophenyl butyrate (B1204436) (pNPB).
-
Inhibitors: this compound, ANGPTL3, ANGPTL4, Orlistat (dissolved in an appropriate solvent, e.g., DMSO).
-
96-well microplates (black for fluorescence, clear for colorimetric assays).
-
Microplate reader capable of fluorescence or absorbance detection.
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions for each inhibitor in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50. Include a vehicle control (solvent only).
-
Enzyme Preparation: Dilute the purified LPL in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
Assay Reaction:
-
Add a fixed volume of the diluted LPL to each well of the microplate.
-
Add the various concentrations of the inhibitors or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the LPL substrate to all wells.
-
Immediately begin monitoring the change in fluorescence (Ex/Em wavelengths specific to the substrate, e.g., ~360/450 nm for 4-MUO) or absorbance (e.g., 405 nm for pNPB) over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the velocities to the vehicle control (considered 100% activity).
-
Plot the percentage of LPL inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow for Comparing LPL Inhibitors
The following diagram illustrates a typical workflow for the comparative evaluation of LPL inhibitors.
This guide provides a foundational understanding of the comparative efficacy of this compound and other key LPL inhibitors. For researchers, the provided experimental protocol offers a robust framework for direct, quantitative comparisons, which will be essential for advancing our knowledge of LPL modulation and its therapeutic potential.
References
- 1. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Angiopoietin-like Proteins ANGPTL3 and ANGPTL4 Inhibit Lipoprotein Lipase Activity through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different methods for inducing hyperlipidemia in rodents
For researchers in drug development and metabolic disease, selecting the appropriate animal model is a critical step in recapitulating human hyperlipidemia. This guide provides a comparative analysis of common methods used to induce elevated lipid levels in rodents, including dietary, genetic, and chemical approaches. We present experimental data, detailed protocols, and visual workflows to facilitate an informed decision for your research needs.
Comparative Analysis of Hyperlipidemia Induction Methods
The choice of model for inducing hyperlipidemia in rodents depends on the specific research question, the desired lipid profile, and the timeline of the study. High-fat diets are widely used to model diet-induced hyperlipidemia, while genetic models like the Apolipoprotein E (ApoE) and LDL Receptor (LDLR) knockout mice provide insights into the molecular basis of lipid metabolism and atherosclerosis. Chemical inducers such as Poloxamer-407 and Streptozotocin offer rapid and acute models of hyperlipidemia.
Data Presentation: Comparative Lipid Profiles
The following table summarizes the typical plasma lipid profiles observed in various rodent models of hyperlipidemia. Values have been standardized to mg/dL for direct comparison.
| Induction Method | Rodent Model | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Citation(s) |
| High-Fat Diet | Wistar Rat | 131.8 ± 15.8 | 124.6 ± 11.2 | 84.3 ± 10.5 | 29.8 ± 3.7 | [1] |
| C57BL/6 Mouse | ~200-300 | ~100-150 | Not consistently reported | ~50-80 | [2] | |
| Genetic Knockout | ApoE-/- Mouse (Chow) | 400 - 500 | ~150 | VLDL/remnants elevated | Reduced | [3] |
| ApoE-/- Mouse (Western Diet) | >1000 | >200 | VLDL/remnants elevated | Reduced | [2] | |
| LDLR-/- Mouse (Chow) | 200 - 350 | ~100-150 | Elevated | Normal | [4] | |
| LDLR-/- Mouse (High-Fat Diet) | >1000 | ~200 | Markedly elevated | Reduced | [4][5] | |
| Chemical Induction | Poloxamer-407 (Rat) | 468.5 ± 27.9 (at 48h) | 4026.9 ± 42.1 (at 24h) | Not specified | Elevated | [6] |
| Poloxamer-407 (LDLR-/- Mouse) | ~1500 | ~4000 | Elevated | Reduced | [7] | |
| Streptozotocin (Rat) | Significantly increased | Significantly increased | Significantly increased | Significantly decreased | [8] |
Experimental Protocols
Detailed methodologies for each induction method are provided below.
High-Fat Diet-Induced Hyperlipidemia
This method mimics the effects of a Western-style diet in humans and is widely used to study diet-induced obesity, insulin (B600854) resistance, and hyperlipidemia.[9]
Experimental Protocol:
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Diet Composition: A typical high-fat diet consists of 45-60% of calories from fat, 20% from protein, and 20-35% from carbohydrates. Often, cholesterol (1-2%) and cholic acid (0.5%) are added to exacerbate hypercholesterolemia.[10][11]
-
Procedure:
-
Acclimatize animals for at least one week with free access to a standard chow diet and water.
-
Divide animals into a control group (receiving standard chow) and an experimental group (receiving the high-fat diet).
-
Provide the respective diets for a period of 4 to 16 weeks. The duration depends on the desired severity of hyperlipidemia and the development of associated pathologies like atherosclerosis.
-
Monitor body weight and food intake regularly.
-
Collect blood samples periodically (e.g., via tail vein) to measure plasma lipid levels.
-
At the end of the study, euthanize the animals and collect terminal blood and tissues for further analysis.
-
Workflow for High-Fat Diet Induction:
Caption: Workflow for inducing hyperlipidemia using a high-fat diet.
Genetic Models of Hyperlipidemia
Genetically modified rodents, particularly ApoE and LDLR knockout mice, are invaluable tools for studying the genetic basis of hyperlipidemia and its consequences.
ApoE is crucial for the clearance of chylomicron and VLDL remnants.[12] Its absence leads to spontaneous hypercholesterolemia.[13]
Experimental Protocol:
-
Animals: Homozygous ApoE knockout (ApoE-/-) mice and wild-type controls on a C57BL/6 background.
-
Housing: Standard housing conditions.
-
Diet: Hyperlipidemia develops even on a standard chow diet. A high-fat/high-cholesterol "Western" diet can be used to accelerate and exacerbate the phenotype.
-
Procedure:
-
Obtain ApoE-/- mice and wild-type controls.
-
House the animals under standard conditions.
-
Provide either a standard chow diet or a high-fat diet.
-
Monitor the development of hyperlipidemia by measuring plasma lipid levels at desired time points. Spontaneous hypercholesterolemia is present from a young age.
-
These mice develop atherosclerotic lesions spontaneously, which are accelerated by a high-fat diet.
-
The LDL receptor is responsible for the uptake of LDL cholesterol from the circulation.[14] Its absence leads to elevated LDL cholesterol levels, mimicking human familial hypercholesterolemia.[15]
Experimental Protocol:
-
Animals: Homozygous LDLR knockout (LDLR-/-) mice and wild-type controls on a C57BL/6 background.
-
Housing: Standard housing conditions.
-
Diet: Mild hypercholesterolemia is present on a standard chow diet. A high-fat, high-cholesterol diet is required to induce robust hyperlipidemia and atherosclerosis.
-
Procedure:
-
Obtain LDLR-/- mice and wild-type controls.
-
House the animals under standard conditions.
-
Feed the animals a high-fat diet to induce a significant hyperlipidemic phenotype.
-
Monitor plasma lipid profiles.
-
Atherosclerotic lesions develop in response to the high-fat diet.
-
Chemical Induction of Hyperlipidemia
Chemical inducers provide a rapid and often severe model of hyperlipidemia.
P-407 is a non-ionic surfactant that inhibits lipoprotein lipase (B570770) (LPL) and hepatic lipase, leading to acute hypertriglyceridemia and hypercholesterolemia.[16][17]
Experimental Protocol:
-
Animals: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Reagent: Poloxamer-407 solution in sterile saline.
-
Procedure:
-
Prepare a solution of P-407 in cold, sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of P-407 at a dose of 0.5 to 1 g/kg body weight.
-
Hyperlipidemia develops rapidly, with peak triglyceride levels observed around 24 hours and peak cholesterol levels around 48 hours post-injection.[6]
-
Collect blood samples at desired time points to assess the lipid profile.
-
The hyperlipidemia is reversible, with lipid levels returning to baseline over several days. For chronic studies, repeated injections can be administered.
-
Workflow for Poloxamer-407 Induction:
Caption: Workflow for inducing hyperlipidemia using Poloxamer-407.
STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. The resulting diabetic state is often accompanied by dyslipidemia, including elevated triglycerides and cholesterol.[8]
Experimental Protocol:
-
Animals: Typically rats (e.g., Sprague-Dawley or Wistar).
-
Reagent: Streptozotocin dissolved in cold citrate (B86180) buffer (pH 4.5).
-
Procedure:
-
Fast the animals overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
Induce diabetes with a single intraperitoneal or intravenous injection of STZ (40-65 mg/kg body weight).
-
Confirm the diabetic state by measuring blood glucose levels 48-72 hours after injection.
-
Hyperlipidemia develops as a consequence of the diabetic state.
-
Monitor plasma lipid profiles as required.
-
Signaling Pathways in Hyperlipidemia Models
Understanding the underlying molecular mechanisms is crucial for interpreting experimental results.
High-Fat Diet-Induced Hyperlipidemia
A high-fat diet leads to an oversupply of fatty acids to the liver, promoting the synthesis and secretion of VLDL. It can also induce insulin resistance, which further dysregulates lipid metabolism by increasing lipogenesis and reducing the clearance of lipoproteins. Key signaling pathways involved include the activation of SREBP-1c (promoting lipogenesis) and the impairment of insulin signaling.[2]
Caption: Signaling in high-fat diet-induced hyperlipidemia.
ApoE Knockout Model
ApoE is a critical ligand for the receptor-mediated clearance of chylomicron remnants and VLDL remnants by the liver.[12] In ApoE-/- mice, these remnant lipoproteins accumulate in the plasma, leading to severe hypercholesterolemia.[13]
Caption: Mechanism of hyperlipidemia in ApoE knockout mice.
LDLR Knockout Model
The LDL receptor mediates the endocytosis of LDL particles, primarily in the liver. In LDLR-/- mice, the clearance of LDL is impaired, leading to a significant increase in plasma LDL cholesterol levels.[4]
Caption: Mechanism of hyperlipidemia in LDLR knockout mice.
Poloxamer-407 Induced Hyperlipidemia
Poloxamer-407 acts as a potent inhibitor of lipoprotein lipase (LPL) and hepatic lipase. These enzymes are responsible for the hydrolysis of triglycerides in chylomicrons and VLDL. Their inhibition leads to a rapid and massive accumulation of triglyceride-rich lipoproteins in the circulation.[16]
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. researchgate.net [researchgate.net]
- 3. Low-Density Lipoprotein Receptor (LDLR) Family Orchestrates Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Poloxamer 407 as a general lipase inhibitor: its implications in lipid metabolism and atheroma formation in C57BL/6 mice [ouci.dntb.gov.ua]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Apolipoprotein E: Structure and Function in Lipid Metabolism, Neurobiology, and Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deficiency of the very low-density lipoprotein (VLDL) receptors in streptozotocin-induced diabetic rats: insulin dependency of the VLDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Central Nervous System Lipoproteins: ApoE and Regulation of Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Poloxamer 407 as a general lipase inhibitor: its implications in lipid metabolism and atheroma formation in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. LDLR Pathway → Term [lifestyle.sustainability-directory.com]
- 17. academic.oup.com [academic.oup.com]
Validating the anti-inflammatory effects of Tyloxapol in vitro and in vivo
An in-depth examination of the in vitro and in vivo evidence supporting the anti-inflammatory effects of Tyloxapol, benchmarked against established anti-inflammatory agents.
Introduction
This compound, a non-ionic liquid polymer of the alkyl aryl polyether alcohol type, has been historically utilized as a surfactant and mucolytic agent.[1] Emerging research has shed light on its potent anti-inflammatory properties, positioning it as a candidate for further investigation in inflammatory conditions. This guide provides a comparative analysis of this compound's anti-inflammatory efficacy, drawing upon available in vitro and in vivo experimental data. Its performance is compared with established anti-inflammatory drugs such as dexamethasone, betamethasone (B1666872), and flunixin (B1672893) meglumine (B1676163).
Data Presentation
In Vitro Anti-Inflammatory Activity
The following table summarizes the in vitro anti-inflammatory effects of this compound in comparison to other agents. The data highlights its ability to inhibit key inflammatory mediators.
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Cytokine Release | LPS-stimulated human alveolar macrophages | Dose-dependent inhibition of TNF-α, IL-1β, and IL-6. | [2] |
| This compound | Cytokine & Eicosanoid Release | LPS-stimulated human monocytes | Inhibited release of TNF-α, IL-1β, IL-6, IL-8, GM-CSF, Thromboxane A2, and Leukotriene B4. | [3] |
| This compound | NF-κB Activation | Cultured human monocytes | Inhibited activation of NF-κB. | [3] |
| Dexamethasone | Cytokine Release | LPS-stimulated dendritic cells | Significant inhibition of TNF-α, IL-1β, and MIP-1-α. | [4] |
| Flunixin Meglumine | Cyclooxygenase (COX) Inhibition | In vitro whole blood model (bovine) | Non-selective inhibitor of COX-1 and COX-2. | [5] |
In Vivo Anti-Inflammatory Activity
The in vivo anti-inflammatory effects of this compound have been evaluated in an endotoxemia model. The following table presents a summary of these findings in comparison to other anti-inflammatory drugs.
| Compound | Model | Key Inflammatory Markers Measured | Results | Reference |
| This compound (200 & 400 mg/kg) | LPS-induced endotoxemia in sheep | Haptoglobin, Serum Amyloid A, TNF-α, Interferon-gamma | Significantly lower levels of inflammatory markers compared to the control group. Efficacy was noted to be greater than betamethasone but less than flunixin meglumine. | |
| Betamethasone (1 mg/kg) | LPS-induced endotoxemia in sheep | Haptoglobin, Serum Amyloid A, TNF-α, Interferon-gamma | Showed anti-inflammatory effects, but was less effective than this compound and flunixin meglumine in this model. | |
| Flunixin Meglumine (2.2 mg/kg) | LPS-induced endotoxemia in sheep | Haptoglobin, Serum Amyloid A, TNF-α, Interferon-gamma | Demonstrated the most potent anti-inflammatory effect among the tested compounds. |
Experimental Protocols
In Vitro: LPS-Induced Cytokine Release Assay in Macrophages
This protocol is designed to assess the ability of a test compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a reference compound (e.g., dexamethasone). A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compounds for 1-2 hours.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.
-
Incubation: The cells are incubated for a further 24 hours.
-
Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine release by the test compound is calculated relative to the LPS-stimulated vehicle control.
In Vivo: Carrageenan-Induced Paw Edema Model
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats or Swiss albino mice are used. Animals are fasted overnight before the experiment with free access to water.
-
Grouping and Dosing: Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin (B1671933) or dexamethasone), and treatment groups receiving different doses of this compound. The test compounds are administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[1][6]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with the control group.
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the anti-inflammatory action of this compound.
Caption: NF-κB signaling pathway and points of inhibition by this compound.
References
- 1. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring the Levels of Cellular NF-κB Activation States [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Tyloxapol and Other Mucolytic Agents
For researchers and drug development professionals navigating the landscape of mucolytic agents, a thorough understanding of their comparative safety is paramount. This guide provides an objective comparison of the safety profiles of Tyloxapol and other commonly used mucolytics, including N-acetylcysteine (NAC), dornase alfa, and hypertonic saline. The information is supported by experimental data from clinical trials and in vitro studies to aid in informed decision-making.
Executive Summary
Overall, the mucolytics discussed—this compound, N-acetylcysteine, dornase alfa, and hypertonic saline—are generally considered to have a favorable safety profile, with most adverse events being mild to moderate in severity. However, the nature and frequency of these events vary between agents. This compound has been shown to be safe in clinical trials with a low incidence of adverse events. N-acetylcysteine is also well-tolerated, particularly in its oral form, with mainly gastrointestinal side effects. Dornase alfa is associated with specific side effects like voice alteration and rash. Hypertonic saline, while effective, can induce cough and bronchospasm, necessitating careful patient selection and monitoring.
Quantitative Safety Data Comparison
The following tables summarize the quantitative data on adverse events reported in clinical trials for each mucolytic agent. It is important to note that direct comparison is challenging due to variations in study populations, dosages, and trial designs.
Table 1: Adverse Events in a Randomized Controlled Trial of this compound in COPD Patients
| Treatment Group | Total Adverse Events | Number of Patients Experiencing Adverse Events |
| This compound 1% | 20 | 11 |
| Saline 0.9% | 7 | 6 |
| Data from a 3-week, double-blind, randomized, placebo-controlled crossover trial involving 19 patients with Chronic Obstructive Pulmonary Disease (COPD). |
Table 2: Common Adverse Events Associated with Dornase Alfa in Pediatric Cystic Fibrosis Patients
| Adverse Event | Dornase Alfa (%) | Placebo (%) |
| Cough | 45 | 30 |
| Rhinitis | 35 | 27 |
| Rash | 6 | 0 |
| Data from a study in pediatric patients with cystic fibrosis. |
Table 3: Adverse Events Associated with Hypertonic Saline Inhalation
| Study Population | Adverse Event | Incidence in Hypertonic Saline Group (%) | Incidence in Control (Normal Saline) Group (%) |
| Infants with Bronchiolitis | Worsening of cough | 8.9 | 3.9 |
| COPD Patients | Cough or bronchospasm | 12 | Not specified |
Table 4: Adverse Events Associated with N-acetylcysteine (NAC)
| Route of Administration | Adverse Event | Incidence (%) |
| Oral | Vomiting | Up to 33 |
| Intravenous | Anaphylactoid reactions | Up to 18 |
| Note: A meta-analysis of studies on oral NAC in COPD found the safety profile to be comparable to placebo, with adverse effects being usually mild and mostly gastrointestinal.[1][2] |
Key Experimental Protocols
Clinical Trial Protocol for this compound in COPD
A randomized, placebo-controlled, double-blinded, crossover clinical trial was conducted to evaluate the mucolytic activity and safety of this compound in patients with COPD.[3]
-
Participants: 21 patients with stable COPD.
-
Intervention: Patients were randomly assigned to inhale either 5 ml of this compound 1% solution or 5 ml of saline 0.9% solution three times daily for 3 weeks. This was followed by a crossover to the other treatment for another 3 weeks.
-
Safety Assessment: All adverse events (AEs) were recorded throughout the study. The relationship between AEs and the study medication was assessed by the investigators. Lung function parameters (FVC, FEV1) were also monitored.
In Vitro Cytotoxicity Assessment of Mucolytics
In vitro cytotoxicity of mucolytic agents can be assessed using various cell-based assays to determine their potential to cause cell damage. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human lung epithelial cells (e.g., A549) are cultured in a 96-well plate.
-
Treatment: The cells are exposed to varying concentrations of the mucolytic agent (e.g., this compound, NAC) for a specified period (e.g., 24 hours).
-
MTT Assay:
-
MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. The results are used to calculate the concentration of the mucolytic agent that causes a 50% reduction in cell viability (IC50).[4]
Signaling Pathways and Mechanisms of Action
This compound's Anti-inflammatory Effect via NF-κB Inhibition
This compound has been shown to possess anti-inflammatory properties by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, this compound can reduce the production of these inflammatory mediators.
References
- 1. Efficacy and safety of mucolytics in patients with stable chronic obstructive pulmonary disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dornase alpha compared to hypertonic saline for lung atelectasis in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity testing: Biological and statistical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits NF-kappa B and cytokine release, scavenges HOCI, and reduces viscosity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits RANKL-stimulated osteoclastogenesis and ovariectomized-induced bone loss by restraining NF-κB and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Evaluation of Tyloxapol and Triton X-100 in Cell Lysis Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, the effective lysis of cells is a critical initial step for the successful extraction and analysis of intracellular components. The choice of detergent for this process is paramount, as it can significantly influence the yield, purity, and functional integrity of the target molecules. This guide provides a comprehensive comparison of two non-ionic detergents, Tyloxapol and Triton X-100, to aid researchers in selecting the appropriate reagent for their specific cell lysis applications.
Triton X-100 is a widely used non-ionic surfactant known for its mild, non-denaturing properties, making it a staple in many laboratories for the solubilization of membrane proteins and the isolation of cytoplasmic contents.[1][2] this compound, also a non-ionic polymer, is recognized for its surfactant properties and has been investigated for its biological activities, including the induction of apoptosis and its influence on cellular signaling pathways.[3][4] This guide will delve into a comparative analysis of their performance in cell lysis, their effects on downstream applications, and their mechanisms of action.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and performance parameters of this compound and Triton X-100 in cell lysis assays based on available experimental data.
| Feature | This compound | Triton X-100 |
| Mechanism of Action | Induces cell lysis and apoptosis through mechanisms that can involve caspase-independent pathways.[3][4] | A non-denaturing detergent that solubilizes the lipid bilayer, preserving the native structure of many proteins.[2] |
| Typical Working Concentration for Cell Lysis | 0.05% - 0.1% (w/v) for inducing apoptosis and cytokine release inhibition.[3] | 0.1% - 1.0% (v/v) for general cell lysis.[2][5] |
| Cell Lysis Efficiency | Effective in inducing cell death and has been used to achieve over 90% cell lysis in specific applications. | Widely used and effective for lysing a variety of cell types, with efficiency depending on concentration and cell type.[6] |
| Protein Yield | Data on total protein yield in direct comparison to Triton X-100 is limited. | Generally provides good recovery of cytoplasmic and membrane-bound proteins.[7] |
| Effect on Downstream Assays | Can inhibit NF-κB and MAPK signaling pathways.[4][8] May affect enzyme activities. | Can interfere with certain assays, such as the Bradford protein assay, and may affect the activity of enzymes like luciferase.[9][10] |
| Applications | Investigated for anti-inflammatory and mucolytic properties, and as a tool to study apoptosis.[3] | Commonly used for protein extraction for Western blotting, immunoprecipitation, and enzyme activity assays.[11] |
Experimental Protocols
Detailed methodologies for cell lysis using this compound and Triton X-100 are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and downstream application.
This compound-Induced Cell Lysis for Apoptosis Studies
This protocol is adapted from studies investigating the apoptotic effects of this compound on cultured cells.
Materials:
-
Mammalian cells in culture (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound solution (stock solution prepared in a suitable solvent, e.g., sterile water or PBS)
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL
-
Refrigerated microcentrifuge
Procedure:
-
Seed cells in a culture plate and grow to the desired confluency (typically 70-80%).
-
Prepare fresh complete culture medium containing the desired final concentration of this compound (e.g., 100 µg/mL).
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
To harvest the cells, aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of a suitable lysis buffer (e.g., RIPA buffer) to the plate.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins for downstream analysis.
Triton X-100-Based Cell Lysis for Protein Extraction
This is a general protocol for lysing mammalian cells to extract total protein for applications such as Western blotting.
Materials:
-
Mammalian cells in culture (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Triton X-100 Lysis Buffer (e.g., 150 mM NaCl, 1.0% Triton X-100, 50 mM Tris-HCl, pH 8.0)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, 1.5 mL
-
Refrigerated microcentrifuge
Procedure:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
Add freshly prepared, ice-cold Triton X-100 Lysis Buffer containing protease and phosphatase inhibitors to the cell pellet or plate. A common starting point is 1 mL of lysis buffer per 10^7 cells.
-
For adherent cells, scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, resuspend the pellet in the lysis buffer.
-
Incubate the lysate on a rocker or rotator for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay, as the Bradford assay is incompatible with Triton X-100).[5]
Mandatory Visualizations
Experimental Workflow for Cell Lysis and Protein Extraction
Caption: A generalized workflow for cell lysis and protein extraction.
Signaling Pathway Modulation by this compound and Triton X-100
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits NF-kappa B and cytokine release, scavenges HOCI, and reduces viscosity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits RANKL-stimulated osteoclastogenesis and ovariectomized-induced bone loss by restraining NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian Cell Lysis Buffer Triton-X100 Content - Molecular Biology [protocol-online.org]
- 6. elevate.bio [elevate.bio]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound inhibits RANKL-stimulated osteoclastogenesis and ovariectomized-induced bone loss by restraining NF-κB and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdanderson.org [mdanderson.org]
A Comparative Guide to Atherosclerosis Models: Assessing the Reproducibility of the Tyloxapol-Induced Model
For researchers and drug development professionals, selecting the appropriate animal model is a critical step in studying atherosclerosis. The ideal model should not only mimic the pathophysiology of human disease but also provide consistent and reproducible results. This guide offers an objective comparison of the Tyloxapol-induced atherosclerosis model with other commonly used alternatives, supported by experimental data to aid in this selection process.
Introduction to Atherosclerosis Models
A variety of animal models are utilized to investigate the mechanisms of atherosclerosis and to test the efficacy of novel therapies. These models can be broadly categorized into chemically-induced, genetically modified, and diet-induced models. The this compound-induced model falls into the first category, offering a rapid method for inducing hyperlipidemia, a key risk factor for atherosclerosis.
Comparison of Atherosclerosis Models
The choice of model significantly impacts the timeline, cost, and translational relevance of a study. Below is a comparative summary of the key characteristics of the this compound-induced model and its common alternatives.
Table 1: Quantitative Comparison of Key Parameters in Different Mouse Models of Atherosclerosis
| Parameter | This compound-Induced Model | ApoE-/- Mouse | LDLR-/- Mouse | High-Fat Diet (WT Mouse) |
| Method of Induction | Intraperitoneal or intravenous injection of this compound, often with an inflammatory agent like LPS.[1] | Genetic knockout of the Apolipoprotein E gene.[2][3] | Genetic knockout of the Low-Density Lipoprotein Receptor gene.[3][4] | Feeding a diet high in saturated fat and cholesterol.[5][6] |
| Time to Lesion | Rapid (weeks), especially with co-administration of LPS.[1] | Spontaneous development over months; accelerated with a high-fat diet.[2][7] | Lesion development is slower than ApoE-/- on a chow diet; accelerated with a high-fat diet.[4][6] | Variable, generally requires prolonged feeding (months). |
| Typical Lesion Location | Aorta.[1] | Aortic root, aortic arch, brachiocephalic artery.[2][3] | Aortic root, similar to ApoE-/-.[3][4] | Aortic root. |
| Plaque Composition | Primarily fatty streaks and early-stage plaques. | Complex plaques with fibrous caps, lipid cores, and inflammatory cells, resembling human plaques.[2][7] | Lesions are also complex and resemble human plaques.[4] | Mainly fatty streaks and early lesions. |
| Reproducibility | Data on inter-animal variability is limited. The acute nature of induction may offer consistency, but this is not well-documented. | Known for significant mouse-to-mouse variability in lesion area, which can be exacerbated by high-fat diets.[8] | Also exhibits variability in lesion development.[6] | High variability depending on the specific diet composition and duration. |
| Plasma Lipid Profile | Acute and marked elevation of triglycerides and cholesterol. | Spontaneously elevated cholesterol and triglyceride levels.[3] | Elevated LDL-cholesterol, more closely mimicking human familial hypercholesterolemia.[3] | Moderate to high elevation of cholesterol and triglycerides.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any experimental model. Below is a representative protocol for the this compound-induced atherosclerosis model.
This compound-Induced Atherosclerosis Protocol (Combined with LPS)
This protocol is based on methodologies described in the literature for rapidly inducing atherosclerotic lesions in mice.[1]
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 6-8 weeks
-
Sex: Male or Female (consistency within a study is key)
2. Materials:
-
This compound (Triton WR-1339)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline solution (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal injection
3. Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment. Provide standard chow and water ad libitum.
-
Grouping: Divide mice into experimental and control groups.
-
Induction:
-
Prepare a solution of this compound in sterile saline. A typical dose is 400 mg/kg body weight.
-
Prepare a solution of LPS in sterile saline. A typical dose is 1 mg/kg body weight.
-
Administer this compound via intraperitoneal injection.
-
Two hours after this compound administration, administer LPS via intraperitoneal injection.
-
Repeat injections weekly or as determined by the study design.
-
-
Monitoring: Monitor the health of the animals daily. Measure body weight weekly.
-
Endpoint Analysis:
-
After the designated experimental period (e.g., 4-8 weeks), euthanize the animals.
-
Collect blood for lipid profile analysis (Total Cholesterol, Triglycerides, LDL, HDL).
-
Perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and fix for histological analysis.
-
Stain aortic sections with Oil Red O to visualize lipid-rich plaques and Hematoxylin and Eosin (H&E) for general morphology.
-
Quantify the atherosclerotic lesion area using image analysis software.
-
Visualizing the Mechanisms and Workflows
Understanding the underlying biological pathways and the experimental process is facilitated by clear diagrams.
Caption: A generalized workflow for assessing an animal model of atherosclerosis.
Caption: The proposed signaling cascade in the this compound-induced atherosclerosis model.
Discussion on Reproducibility
A critical factor in model selection is the expected variability of the results. While genetically defined models like the ApoE-/- and LDLR-/- mice offer a high degree of control, they are known to exhibit significant inter-animal variability in the extent of atherosclerotic lesions, a factor that can be influenced by diet and other environmental conditions.[8]
The this compound-induced model, particularly when combined with an inflammatory stimulus like LPS, provides a more acute and potentially uniform insult to the vasculature. This could, in theory, lead to more consistent lesion development. However, there is a notable lack of published data specifically quantifying the inter-animal reproducibility of atherosclerotic plaque size and composition in this model. The primary focus of many studies using this compound is the induction of hyperlipidemia itself, rather than the detailed characterization of the resulting atherosclerosis.
Researchers considering the this compound model for its speed should also consider performing pilot studies to establish the degree of variability within their specific experimental setup. This will be crucial for appropriately powering subsequent efficacy studies.
Conclusion
The this compound-induced atherosclerosis model offers a rapid method for studying the early stages of plaque development driven by hyperlipidemia and inflammation. Its main advantage is the significantly shorter timeline compared to genetic or purely diet-induced models. However, its key limitation is the lack of comprehensive data on the reproducibility of atherosclerotic lesion formation.
In contrast, the ApoE-/- and LDLR-/- mouse models, while requiring a longer time to develop complex lesions, are well-characterized and more closely mimic the chronic nature of human atherosclerosis. The choice between these models will ultimately depend on the specific research question, available resources, and the desired balance between speed and the complexity of the atherosclerotic phenotype. For studies focused on the initial events of plaque formation in a hyperlipidemic and pro-inflammatory environment, the this compound model may be a suitable choice, provided that its potential for variability is carefully considered and controlled for in the experimental design.
References
- 1. Lipopolysaccharide and this compound accelerate the development of atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Murine Model of Obesity with Accelerated Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperlipidemia and Atherosclerotic Lesion Development in Ldlr-Deficient Mice on a Long-Term High-Fat Diet | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
A Comparative Guide to Analytical Methods for the Quantification of Tyloxapol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Tyloxapol, a nonionic liquid polymer of the alkyl aryl polyether alcohol type used as a surfactant in various pharmaceutical formulations. The selection of an appropriate analytical method is critical for quality control, formulation development, and stability studies. This document compares High-Performance Liquid Chromatography with Size-Exclusion Chromatography (HPLC-SEC), UV-Visible Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering insights into their principles, performance, and experimental protocols.
Overview of Analytical Techniques
The quantification of a polymeric substance like this compound presents unique analytical challenges due to its polymeric nature and lack of a strong chromophore. The methods discussed here offer different levels of specificity, sensitivity, and complexity.
-
High-Performance Liquid Chromatography with Size-Exclusion Chromatography (HPLC-SEC): This is a powerful technique for separating and quantifying polymers based on their hydrodynamic volume in solution. It is particularly well-suited for determining the molecular weight distribution and concentration of polymeric compounds like this compound.
-
UV-Visible Spectrophotometry: This method is based on the absorption of ultraviolet or visible light by the analyte. For molecules like this compound that lack a significant chromophore, direct quantification can be challenging. However, indirect methods involving complexation or derivatization can be employed.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is ideal for quantifying analytes at low concentrations and in complex matrices.
Comparison of Method Performance
| Parameter | HPLC-SEC | UV-Visible Spectrophotometry (Indirect Method) | LC-MS/MS |
| Principle | Separation by hydrodynamic volume | Colorimetric reaction/complexation | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | High (separates based on size) | Moderate (potential for interference) | Very High (mass-specific detection) |
| Linearity (R²) | > 0.99[2] | > 0.99 (typically)[3][4] | > 0.99[5] |
| Accuracy (% Recovery) | 95-105% (typical)[6][7] | 98-102% (typical)[3][4] | 90-110% (typical)[5] |
| Precision (%RSD) | < 5%[8][9] | < 5% (typically)[3][4] | < 15%[5] |
| Limit of Detection (LOD) | ~10 µg/mL (estimated) | ~1-5 µg/mL (estimated) | < 1 ng/mL (estimated) |
| Limit of Quantification (LOQ) | ~30 µg/mL (estimated) | ~5-15 µg/mL (estimated) | ~1-5 ng/mL (estimated) |
| Analysis Time | ~20-30 minutes per sample | ~5-10 minutes per sample | ~5-15 minutes per sample[5] |
| Advantages | Provides molecular weight distribution, robust. | Simple, cost-effective instrumentation. | Highest sensitivity and specificity, suitable for complex matrices. |
| Disadvantages | Requires specialized columns, lower sensitivity than LC-MS/MS. | Indirect method, potential for matrix interference. | High instrument cost, requires expertise. |
Experimental Protocols
This protocol is based on a patented method for the determination of this compound content.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Size-Exclusion Chromatography Column: Welch Xtimate SEC-120 (7.8 mm x 300 mm, 5 µm particle size) or equivalent.[1]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (pH 6.8, 50 mmol)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 50 mmol phosphate buffer (pH 6.8) and acetonitrile in a 90:10 (v/v) ratio.[1] Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For eye drops, filter the sample through a 0.22 µm PTFE membrane. Dilute an appropriate volume of the filtrate with the mobile phase to a suitable concentration.[1]
-
Chromatographic Conditions: [1]
-
Flow rate: 1.0 mL/min
-
Column temperature: 40°C
-
Injection volume: 10 µL
-
UV detection wavelength: 220 nm
-
-
Analysis: Inject the standard solutions and sample solutions into the chromatograph. Quantify the this compound peak based on the calibration curve.
This proposed protocol is based on methods used for the quantification of similar polyethylene (B3416737) glycol-containing polymers, which often involve a complexation reaction to produce a colored species.[10][11]
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Modified Dragendorff reagent (or a similar complexing agent)
-
This compound reference standard
-
Appropriate solvent (e.g., deionized water)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample containing this compound with the solvent to fall within the calibration range.
-
Color Development: To a fixed volume of each standard and sample solution, add a specific volume of the modified Dragendorff reagent. Allow the color to develop for a set amount of time.
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) of the this compound-reagent complex against a reagent blank.
-
Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of this compound in the sample.
This proposed method is based on the general principles of LC-MS/MS for the analysis of polymers and surfactants.[5][12][13]
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Sample Preparation: Dilute the sample in the same solvent mixture as the calibration standards. A protein precipitation or solid-phase extraction step may be necessary for complex matrices.
-
LC Conditions (suggested starting point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
-
MS/MS Conditions (to be optimized):
-
Ionization mode: Positive Electrospray Ionization (ESI+)
-
Monitor characteristic precursor and product ions for this compound oligomers.
-
Optimize parameters such as declustering potential, collision energy, and cell exit potential.
-
-
Analysis: Inject the standards and samples. Quantify this compound based on the peak area of the selected transitions using a calibration curve.
Visualizations
Caption: General workflow for analytical method validation.
Caption: Decision factors for selecting an analytical method.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis.
-
HPLC-SEC is the recommended method for comprehensive characterization, including concentration and molecular weight distribution, which is crucial for product quality and stability assessment.
-
UV-Visible Spectrophotometry , as an indirect method, can be a cost-effective option for routine quality control where high specificity is not paramount, provided a robust complexation or derivatization procedure is validated.
-
LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for bioanalytical studies or when very low levels of this compound need to be quantified in complex matrices.
Each method has its own set of advantages and limitations. Researchers and drug development professionals should carefully consider the analytical needs, available resources, and regulatory requirements when selecting the most appropriate method for their application.
References
- 1. Determination of benzalkonium chloride in ophthalmic solutions containing this compound by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. validation of GPC method for polymers?? - Chromatography Forum [chromforum.org]
- 3. plantarchives.org [plantarchives.org]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of polyethylene glycol with modified Dragendorff reagent method. | Semantic Scholar [semanticscholar.org]
- 12. lcms.cz [lcms.cz]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Comparative study of the stability of niosomes prepared with different surfactants
Researchers, scientists, and drug development professionals are constantly seeking stable and efficient drug delivery systems. Niosomes, vesicular carriers composed of non-ionic surfactants, offer a promising alternative to liposomes due to their lower cost, greater stability, and ease of storage.[1][2][3] The choice of surfactant is a critical determinant of the physicochemical properties and, consequently, the stability of niosomal formulations.[4] This guide provides a comparative analysis of the stability of niosomes prepared with different surfactants, supported by experimental data and detailed protocols.
The stability of niosomes is a multifaceted parameter encompassing physical stability (maintenance of vesicle size and integrity, prevention of aggregation and fusion), chemical stability (prevention of degradation of the encapsulated drug and excipients), and the ability to retain the encapsulated drug over time.[5] Key factors influencing niosome stability include the type of non-ionic surfactant used, the presence of cholesterol, and the nature of the encapsulated drug.[6]
Comparative Stability of Niosomes with Different Surfactants
The selection of a non-ionic surfactant significantly impacts the stability and characteristics of niosomes. Surfactants from the Span (sorbitan esters) and Tween (polysorbates) series are commonly employed in niosome preparation.[1] The stability of the resulting vesicles is often correlated with the surfactant's hydrophilic-lipophilic balance (HLB) value and its alkyl chain length.
Generally, surfactants with lower HLB values and longer, saturated alkyl chains tend to form more stable niosomes.[5] For instance, niosomes prepared with Span 60 (HLB 4.7), which has a longer saturated alkyl chain (C18), have been shown to exhibit higher stability and greater drug retention compared to those made with surfactants having shorter or unsaturated alkyl chains.[7] This increased stability is attributed to the formation of a more rigid and less permeable bilayer.[4]
Conversely, surfactants with higher HLB values, such as those in the Tween series, can lead to niosomes with lower drug encapsulation efficiency and faster drug release due to the increased hydrophilicity and permeability of the vesicle membrane.[8] However, the combination of different surfactants can sometimes yield synergistic effects, resulting in more stable formulations.[3][9]
Below is a summary of quantitative data from various studies, highlighting the influence of different surfactants on key stability parameters of niosomes.
| Surfactant | HLB Value | Typical Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Leakage/Release Profile | Key Stability Findings |
| Span 20 | 8.6 | 200 - 500 | -20 to -40 | Moderate | Faster release compared to Spans with longer alkyl chains. | Lower stability due to shorter alkyl chain (C12) and liquid nature.[1] |
| Span 40 | 6.7 | 150 - 400 | -25 to -50 | High | Slower release than Span 20. | Forms stable niosomes.[7][8] |
| Span 60 | 4.7 | 100 - 350 | -30 to -60 | High | Slow and controlled release. | Considered one of the most stable niosome-forming surfactants due to its long, saturated alkyl chain (C18) and high phase transition temperature.[1][7][10] |
| Span 80 | 4.3 | 250 - 600 | -15 to -35 | Moderate to High | Faster release than Span 60 due to the unsaturated alkyl chain. | The presence of a double bond in the alkyl chain decreases the rigidity of the bilayer, leading to lower stability compared to Span 60.[11] |
| Tween 20 | 16.7 | 300 - 700 | -10 to -25 | Low to Moderate | Rapid release. | High HLB value can lead to less stable vesicles with higher permeability.[1] |
| Tween 60 | 14.9 | 250 - 600 | -15 to -30 | Moderate | Faster release compared to Span series. | Can form stable niosomes, especially in combination with cholesterol.[1] |
| Tween 80 | 15.0 | 200 - 500 | -20 to -40 | Moderate | Relatively faster release. | Widely used, but the unsaturated oleyl chain can impact bilayer packing and stability.[4] |
| Brij 72 | 4.9 | 250 - 450 | -25 to -45 | High | Slow release. | Forms stable niosomes with smaller particle sizes compared to high HLB surfactants.[2][7] |
Note: The values presented in this table are approximate and can vary significantly depending on the specific formulation (e.g., drug, cholesterol content) and preparation method.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the preparation and characterization of niosomes to assess their stability.
Niosome Preparation: Thin-Film Hydration Method
The thin-film hydration technique is a widely used method for niosome preparation.[1][10][12]
-
Lipid Film Formation: Accurately weigh the non-ionic surfactant (e.g., Span 60) and cholesterol in a specific molar ratio (e.g., 1:1) and dissolve them in a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is then evaporated under reduced pressure using a rotary evaporator at a temperature above the phase transition temperature of the surfactant. This process results in the formation of a thin, dry lipid film on the inner wall of the flask.
-
Hydration: The lipid film is hydrated with an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. The hydration is carried out by gentle rotation of the flask at a controlled temperature. This step leads to the self-assembly of the surfactants into niosomal vesicles.
-
Size Reduction (Optional): To obtain niosomes with a uniform and smaller size distribution, the resulting suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.[5]
Characterization of Niosome Stability
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the niosomal suspension with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the mean vesicle diameter and the PDI, which indicates the uniformity of the vesicle size distribution.
-
Stability Assessment: Monitor changes in particle size and PDI over a specific period (e.g., 90 days) at different storage conditions (e.g., 4°C, 25°C). A significant increase in particle size or PDI suggests vesicle aggregation or fusion, indicating physical instability.
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the niosomal suspension and measure the electrophoretic mobility of the vesicles in an electric field. The zeta potential provides an indication of the surface charge of the niosomes.
-
Stability Assessment: A high absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion between vesicles, which helps to prevent aggregation and enhances the physical stability of the formulation.[13]
3. Entrapment Efficiency (EE) Determination:
-
Method: Centrifugation or dialysis.
-
Procedure:
-
Centrifugation Method: Centrifuge the niosomal suspension at high speed. The unencapsulated drug will remain in the supernatant, while the niosomes form a pellet. Separate the supernatant and quantify the amount of free drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Dialysis Method: Place the niosomal suspension in a dialysis bag with a specific molecular weight cut-off and dialyze against a large volume of the aqueous phase to remove the unencapsulated drug.
-
-
Calculation: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Stability Assessment: Determine the EE immediately after preparation and at various time points during storage. A significant decrease in EE indicates drug leakage from the vesicles.
4. In Vitro Drug Release Study:
-
Method: Dialysis bag method.
-
Procedure: Place a known amount of the niosomal formulation in a dialysis bag and immerse it in a receptor medium (e.g., phosphate (B84403) buffer) that mimics physiological conditions. Stir the medium at a constant temperature. At predetermined time intervals, withdraw aliquots from the receptor medium and replace them with fresh medium. Analyze the drug concentration in the withdrawn samples.
-
Stability Assessment: The drug release profile provides insights into the ability of the niosomes to retain the drug. A sustained and controlled release pattern is often desirable and indicates a stable formulation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of a comparative study on niosome stability.
Caption: Workflow for the comparative stability study of niosomes.
References
- 1. Effect of different types of surfactants on the physical properties and stability of carvedilol nano-niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Surfactant Type, Cholesterol Content and Various Downsizing Methods on the Particle Size of Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Impact of Surfactant Composition and Surface Charge of Niosomes on the Oral Absorption of Repaglinide as a BCS II Model Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukm.my [ukm.my]
- 10. Stability of Non-Ionic Surfactant Vesicles Loaded with Rifamycin S - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. NIOSOMES (NON IONIC SURFACTANT VESICLES) PREPARATION AND STABILITY IN BIOLOGICAL ENVIRONMENT | PDF [slideshare.net]
- 13. A Comprehensive Review of Niosomes: Composition, Structure, Formation, Characterization, and Applications in Bioactive Molecule Delivery Systems | MDPI [mdpi.com]
A Comparative Guide to Hyperlipidemia Models: Acute Tyloxapol Induction vs. Chronic Approaches
For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical first step in the study of hyperlipidemia and its sequelae, such as atherosclerosis. This guide provides an objective comparison of the acute Tyloxapol-induced hyperlipidemia model with chronic models, including diet-induced and genetic approaches. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate an informed decision for your research needs.
The study of hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, relies on various animal models that mimic the human condition. These models can be broadly categorized into acute and chronic induction methods. The acute model using this compound (also known as Triton WR-1339) offers a rapid and potent method to induce hyperlipidemia. In contrast, chronic models, which include high-fat diet (HFD) induction and genetic modifications like the Apolipoprotein E (ApoE) and Low-Density Lipoprotein Receptor (LDLR) knockout mice, provide a more gradual onset of the disease, often leading to the development of atherosclerosis, a key feature of long-term hyperlipidemia in humans.
At a Glance: Key Differences Between the Models
| Feature | Acute this compound Model | Chronic High-Fat Diet Model | Chronic Genetic Models (ApoE-/-, LDLR-/-) |
| Induction Time | Hours[1][2] | Weeks to months[3][4][5] | Lifelong predisposition, exacerbated by diet[6][7][8] |
| Duration of Hyperlipidemia | Transient (peaks around 24-72 hours)[1][2][9] | Sustained as long as the diet is maintained[3][4] | Persistent and progressive[6][7][8] |
| Primary Mechanism | Inhibition of lipoprotein lipase (B570770) (LPL) and stimulation of hepatic cholesterol synthesis[10] | Excess dietary fat and cholesterol intake leading to metabolic dysregulation[11][12] | Impaired clearance of lipoproteins from circulation[13][14][15] |
| Atherosclerosis Development | Not typically observed due to the short duration | Can develop over an extended period | Spontaneous or diet-accelerated development of atherosclerotic plaques[5][14][16] |
| Primary Research Applications | Screening of acute anti-hyperlipidemic drugs, studies on VLDL secretion[1] | Studies on diet-induced obesity, insulin (B600854) resistance, and atherosclerosis[5][17] | Long-term studies of atherosclerosis, plaque progression and regression, and genetic determinants of lipid metabolism[6][7][8][14] |
Quantitative Comparison of Lipid Profiles
The following tables summarize the typical plasma lipid profiles observed in the different hyperlipidemia models. It is important to note that specific values can vary depending on the animal species and strain, age, sex, and specific experimental conditions.
Table 1: Lipid Profile in the Acute this compound Model (Rat)
| Time Point | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Baseline | ~66 - 91[1][2] | ~66[1] |
| Peak (24-72h) | ~296 - 586[1][2] | Up to 3200[1] |
| Post-Peak (6-9 days) | Returns to near baseline[2][9] | Returns to near baseline[1] |
Table 2: Lipid Profiles in Chronic High-Fat Diet Models (Mouse)
| Diet | Duration | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Normal Chow | - | Varies by strain | Varies by strain | Varies by strain | Varies by strain |
| High-Fat Diet (HFD) | 10 weeks | Significantly increased | Significantly increased | Significantly increased | Significantly increased |
| HFD | 14 weeks | Tendency to be increased | Not significantly altered | - | - |
Note: Absolute values in HFD models are highly dependent on the specific diet composition and mouse strain. A 10-week high-fat diet in C57BL/6Mlac mice resulted in significantly higher total cholesterol, HDL-C, LDL-C, and triglyceride levels compared to the control group[3]. In another study with C57BL/6 mice on a high-fat diet for 14 weeks, total cholesterol tended to be elevated, while triglycerides were not significantly altered[4].
Table 3: Lipid Profiles in Chronic Genetic Models (Mouse)
| Model | Diet | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | Non-HDL-C (mg/dL) |
| ApoE-/- | Chow | ~400 - 600[15][18] | Unchanged vs. WT[16] | Lower vs. WT[16] | ~420 (male) / ~304 (female)[7] |
| ApoE-/- | Western Diet (WD) | >1000[18][19] | Markedly elevated[19] | Decreased[19] | >800[7] |
| LDLR-/- | Chow | ~200 - 300[8][18] | Normal[20] | ~99 (male) / ~77 (female)[7] | ~119 (male) / ~103 (female)[7] |
| LDLR-/- | Western Diet (WD) | ~800 - 2000[8][17][18] | Unaffected or increased[8][17] | ~95 (male) / ~45 (female)[7] | >800[7] |
Experimental Protocols
Acute this compound-Induced Hyperlipidemia Model
Objective: To induce acute, transient hyperlipidemia in rodents.
Materials:
-
This compound (Triton WR-1339)
-
Sterile saline (0.9% NaCl)
-
Rodents (e.g., Wistar rats, 180-200g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Blood collection supplies
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast animals overnight prior to this compound administration.
-
Prepare a fresh solution of this compound in sterile saline. A common dose is 400 mg/kg body weight.
-
Administer the this compound solution via a single intraperitoneal injection[10].
-
Provide free access to food and water after injection.
-
Collect blood samples at baseline (before injection) and at various time points post-injection (e.g., 6, 24, 48, 72 hours) to measure lipid levels. Hyperlipidemia typically peaks between 24 and 72 hours[1][2][9].
Chronic High-Fat Diet-Induced Hyperlipidemia Model
Objective: To induce sustained hyperlipidemia, obesity, and potentially atherosclerosis through dietary manipulation.
Materials:
-
Rodents (e.g., C57BL/6 mice)
-
Standard chow diet (control group)
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Metabolic cages (optional, for monitoring food intake)
-
Blood collection supplies
Procedure:
-
Acclimatize animals for at least one week on a standard chow diet.
-
Divide animals into control and experimental groups.
-
Provide the control group with the standard chow diet and the experimental group with the high-fat diet ad libitum.
-
Monitor body weight and food intake regularly (e.g., weekly).
-
The duration of the diet can range from several weeks to months, depending on the research question. Significant increases in lipid levels can be observed after 10 weeks[3].
-
Collect blood samples at various time points to monitor the development of hyperlipidemia.
Chronic Genetic Models (ApoE-/- and LDLR-/- Mice)
Objective: To study the long-term effects of genetically-induced hyperlipidemia and atherosclerosis.
Materials:
-
ApoE-/- or LDLR-/- mice and wild-type controls (e.g., C57BL/6J)
-
Standard chow diet or a "Western" high-fat, high-cholesterol diet to accelerate atherosclerosis
-
Blood collection supplies
-
Tissue collection and processing supplies for atherosclerosis analysis (e.g., aorta)
Procedure:
-
Acclimatize animals for at least one week.
-
For diet-accelerated studies, divide the knockout mice into groups that will receive either a standard chow diet or a Western diet.
-
Maintain the animals on their respective diets for the duration of the study (typically 8-16 weeks or longer).
-
Monitor body weight and general health.
-
Collect blood samples periodically to assess lipid profiles.
-
At the end of the study, euthanize the animals and perfuse the vascular system.
-
Dissect the aorta and other relevant tissues for en face or cross-sectional analysis of atherosclerotic plaques.
Signaling Pathways and Mechanisms
Acute this compound Model
The primary mechanism of this compound-induced hyperlipidemia is the inhibition of lipoprotein lipase (LPL), the enzyme responsible for hydrolyzing triglycerides in chylomicrons and very-low-density lipoproteins (VLDL)[10]. This blockade of lipid clearance from the circulation leads to a rapid and dramatic increase in plasma triglyceride levels. Additionally, this compound has been reported to increase hepatic cholesterol synthesis by upregulating the activity of HMG-CoA reductase[10].
Mechanism of this compound-induced hyperlipidemia.
Chronic High-Fat Diet Model
Chronic consumption of a high-fat diet leads to a complex interplay of metabolic changes. The excess dietary fatty acids and cholesterol overwhelm the normal regulatory mechanisms. In the liver, this can lead to increased VLDL production. Saturated fatty acids can promote cholesterol biosynthesis[12]. The regulation of cholesterol synthesis is a complex process involving the SREBP (sterol regulatory element-binding protein) pathway. High intracellular cholesterol levels normally suppress SREBP activation, leading to decreased expression of HMG-CoA reductase and the LDL receptor[11][21]. However, in the context of a high-fat diet, these regulatory mechanisms can be dysregulated.
Simplified overview of high-fat diet-induced hyperlipidemia.
Chronic Genetic Models
ApoE is a crucial component of chylomicrons and VLDL, facilitating their clearance by binding to receptors in the liver[14][15]. In ApoE-/- mice, the absence of ApoE leads to a severe impairment of this clearance process, resulting in the accumulation of remnant lipoproteins in the circulation and spontaneous hypercholesterolemia[14].
The LDL receptor is the primary receptor for clearing LDL from the blood[13]. LDLR-/- mice lack this receptor, leading to elevated levels of LDL cholesterol[8][13]. The hypercholesterolemia in LDLR-/- mice is generally less severe than in ApoE-/- mice on a chow diet but can be dramatically exacerbated by a high-fat, high-cholesterol diet[7][8].
Workflow of hyperlipidemia in genetic models.
Conclusion: Choosing the Right Model
The choice between an acute this compound model and chronic hyperlipidemia models depends entirely on the research objectives.
The acute this compound model is an invaluable tool for the rapid induction of severe hypertriglyceridemia and hypercholesterolemia. Its primary advantages are its speed and potency, making it ideal for high-throughput screening of compounds with potential lipid-lowering effects and for mechanistic studies of VLDL secretion and metabolism. However, its transient nature and the lack of atherosclerotic development limit its utility for studying the long-term consequences of hyperlipidemia.
Chronic models , on the other hand, are more physiologically relevant to the development of human hyperlipidemia and atherosclerosis. High-fat diet models are useful for investigating the interplay between diet, obesity, insulin resistance, and cardiovascular disease. Genetic models , such as the ApoE-/- and LDLR-/- mice, provide a robust and reproducible platform for studying the pathogenesis of atherosclerosis and for testing the efficacy of long-term therapeutic interventions. While more time-consuming and expensive, these chronic models are indispensable for research aimed at understanding and treating the complex, long-term consequences of dyslipidemia.
References
- 1. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rbcms.com.br [rbcms.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Lipidomic Analysis of Serum from High Fat Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Diet-Fed ApoE Knockout Male Mice as an Experimental Model of Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of high-fat diet on cholesterol metabolism in rats and its association with Na⁺/K⁺-ATPase/Src/pERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dysregulation of the Low-Density Lipoprotein Receptor Pathway Is Involved in Lipid Disorder-Mediated Organ Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. [Study on the differential expression of lipid metabolism-related genes in young LDLR knockout mice liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cholesterol - Wikipedia [en.wikipedia.org]
Efficacy comparison of Tyloxapol in different animal strains for hyperlipidemia induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Tyloxapol (also known as Triton WR-1339) in inducing hyperlipidemia in various animal strains. It is designed to assist researchers in selecting the appropriate model for their preclinical studies of dyslipidemia and atherosclerosis. This document outlines detailed experimental protocols, presents quantitative data for easy comparison, and illustrates the key signaling pathways involved. An alternative agent, Poloxamer 407, is also discussed to provide a broader context for chemically-induced hyperlipidemia models.
Mechanism of Action
This compound, a non-ionic surfactant, induces acute hyperlipidemia primarily by inhibiting the activity of lipoprotein lipase (B570770) (LPL)[1]. LPL is a key enzyme responsible for hydrolyzing triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons, facilitating fatty acid uptake by peripheral tissues. By inhibiting LPL, this compound prevents the clearance of triglyceride-rich lipoproteins from the circulation, leading to a rapid and marked increase in plasma triglyceride and total cholesterol levels[1][2]. Some evidence also suggests that this compound may increase hepatic cholesterol synthesis by upregulating the activity of HMG-CoA reductase[2].
Efficacy Comparison Across Animal Strains
The hyperlipidemic response to this compound can vary significantly between different animal strains. The following tables summarize the quantitative changes in lipid profiles observed in commonly used rat and mouse strains following this compound administration.
Table 1: Efficacy of this compound in Rat Strains
| Animal Strain | Dosage and Route | Time Point | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | Key Findings & Reference |
| Wistar Rat | 200 mg/kg, single i.p. | 72 hours | Baseline: ~66Peak: ~296 (448% increase) | Not specified in this study | Effective induction of hypercholesterolemia, peaking at 72 hours and returning to baseline by day 9.[3] |
| Wistar Rat | 400 mg/kg, single i.v. | 48 hours | Baseline: 91.2 ± 8.5Peak: ~586 | Baseline: 66.3 ± 10.4Peak: ~3200 | Rapid and significant increase in both cholesterol and triglycerides, with lipid levels returning towards baseline after 5 days.[1][4] |
| Sprague-Dawley Rat | Not specified | Not specified | Not specified | Secretion Rate: 261 mg/h/dl | This strain is also utilized for studying VLDL triglyceride secretion rates with this compound.[1] |
Table 2: Efficacy of this compound in Mouse Strains
| Animal Strain | Dosage and Route | Time Point | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | Key Findings & Reference |
| C57BL/6 Mouse | 500 mg/kg, single i.v. | 2 hours | Not specified | Secretion Rate: 162 ± 42 µmol/kg/h | Used to measure hepatic triglyceride secretion rates.[5] |
| Ldlr-/- Mouse | 500 mg/kg, single i.v. | 2 hours | Not specified | Secretion Rate: 211 ± 12 µmol/kg/h | Shows a ~30% higher triglyceride production rate compared to wild-type C57BL/6 mice.[5] |
Alternative Hyperlipidemia Induction Agent: Poloxamer 407
Poloxamer 407 (P-407) is another non-ionic surfactant used to induce hyperlipidemia. Similar to this compound, it inhibits lipoprotein lipase[6].
Table 3: Efficacy of Poloxamer 407
| Animal Strain | Dosage and Route | Time Point | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | Key Findings & Reference |
| C57BL/6 Mouse | 0.5 g/kg, i.p. | 24 hours | Baseline: ~78Peak: ~693 | Not specified in this study | Induces a significant and rapid increase in total cholesterol.[7] |
| Rat | 0.5 g/kg and 1 g/kg, single i.p. | 36 hours | Dose-dependent increase | Dose-dependent increase | Provides a model of reversible hyperlipidemia with lipid levels peaking around 36 hours.[8] |
| Ldlr-/- Mouse | Daily injection | 24 hours | Modest increase | Baseline: ~122Peak: ~2318 | Induces profound and persistent hypertriglyceridemia.[9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound-induced hyperlipidemia.
Induction of Hyperlipidemia in Wistar Rats
-
Animals : Male Wistar rats (180-200 g).
-
Housing : Housed in a temperature-controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water.
-
Acclimatization : Animals are acclimatized for at least one week before the experiment.
-
This compound Administration :
-
For acute hyperlipidemia, a single intraperitoneal (i.p.) injection of this compound at a dose of 200 mg/kg body weight is administered.[3]
-
Alternatively, for a more rapid and pronounced effect, a single intravenous (i.v.) injection of 400 mg/kg can be used.[1]
-
This compound is typically dissolved in sterile 0.9% saline solution.
-
-
Blood Sampling : Blood samples are collected via tail vein or cardiac puncture at baseline (before this compound injection) and at various time points post-injection (e.g., 6, 24, 48, 72 hours) to monitor the lipid profile.
-
Lipid Analysis : Plasma or serum is separated by centrifugation. Total cholesterol, triglycerides, HDL, and LDL levels are determined using standard enzymatic colorimetric assay kits.
Measurement of VLDL-Triglyceride Secretion Rate in Mice
-
Animals : C57BL/6 mice or other desired strains.
-
Fasting : Mice are fasted for 4 hours prior to the experiment.
-
This compound Administration : A single intravenous (i.v.) injection of this compound (500 mg/kg) is administered via the tail vein to block the clearance of VLDL-triglycerides.
-
Blood Sampling : Blood samples are collected at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) after this compound injection.
-
Triglyceride Measurement : Plasma triglyceride concentrations are measured at each time point.
-
Calculation : The VLDL-triglyceride secretion rate is calculated from the slope of the plasma triglyceride concentration-time curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Mechanism of this compound-induced hyperlipidemia.
Caption: Experimental workflow for hyperlipidemia induction.
References
- 1. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rbcms.com.br [rbcms.com.br]
- 4. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The poloxamer 407-induced hyperlipidemic atherogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Induction of Atherogenic Dyslipidemia In Poloxamer 407-treated Mice Is Not Mediated Through PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. mdpi.com [mdpi.com]
Cross-Validation of Tyloxapol's Effects Across Multiple Research Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyloxapol, a non-ionic liquid polymer of the alkyl aryl polyether alcohol type, is a versatile compound utilized in various biomedical research applications. Its primary functions as a surfactant, mucolytic agent, and an inhibitor of lipoprotein lipase (B570770) have led to its widespread use in studies ranging from respiratory diseases to metabolic disorders. This guide provides a comparative analysis of this compound's key effects—hyperlipidemia induction, anti-inflammatory activity, and cytotoxicity—as documented across multiple research laboratories. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways, this document aims to offer an objective resource for researchers employing this compound in their studies.
Data Presentation
Hyperlipidemia Induction
This compound is a well-established agent for inducing hyperlipidemia in animal models, primarily by inhibiting lipoprotein lipase (LPL), which leads to an accumulation of triglycerides in the plasma.[1] The following table summarizes the protocols and outcomes from various studies.
| Animal Model | Strain | This compound Dosage & Route | Time to Peak Hyperlipidemia | Key Findings | Reference |
| Rat | Wistar | 400 mg/kg, intravenous | 72 hours | Significant increase in plasma triglycerides, total cholesterol, and phospholipids.[2] | [2] |
| Rat | Wistar | 200 mg/kg, intraperitoneal | 72 hours | Effective in increasing serum total cholesterol levels.[3] | [3] |
| Rat | Wistar-Imamichi | 400 mg/kg, intravenous | 24 hours | Used to establish a hyperlipidemia model.[4] | [4] |
| Mouse | Not Specified | 200 mg/kg, intraperitoneal | 7-24 hours | Increased levels of total cholesterol, triglycerides, and LDL.[5] | [5] |
| Mouse | Not Specified | 300 mg/kg, intraperitoneal | 24 hours | Significant increase in total cholesterol and triglyceride levels.[6] | [6] |
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties, notably its ability to suppress the production of pro-inflammatory cytokines in macrophages.[7][8]
| Cell Type | Stimulant | This compound Concentration | Measured Cytokines | Key Findings | Reference |
| Human Alveolar Macrophages | Endotoxin (LPS) | Equivalent to Exosurf preparation | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition of cytokine secretion and mRNA levels.[7] | [7] |
| Human Monocytes | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-1β, IL-6, IL-8, GM-CSF | Inhibition of LPS-stimulated release of multiple cytokines.[8] | [8] |
Cytotoxicity
While generally considered safe for in vivo applications, in vitro studies have reported cytotoxic effects of this compound on various cell lines in a dose- and time-dependent manner.[9]
| Cell Line | Assay | Key Findings | Reference |
| RAW 264.7 (murine macrophage-like) | Dehydrogenase activity, Propidium (B1200493) iodide staining, DNA fragmentation | This compound induced apoptosis, characterized by chromatin condensation and cell shrinkage. RAW 264.7 cells were more sensitive than NIH/3T3 cells.[9] | [9] |
| NIH/3T3 (mouse fibroblast) | Dehydrogenase activity, Propidium iodide staining, DNA fragmentation | Induced apoptosis at higher concentrations or longer exposure times compared to RAW 264.7 cells.[9] | [9] |
Experimental Protocols
Induction of Hyperlipidemia in Rodents
This protocol provides a generalized procedure for inducing hyperlipidemia in rats or mice using this compound.
-
Animal Model: Wistar rats (male, 200-300g) or Swiss albino mice (male, 25-30g).
-
This compound Preparation: Dissolve this compound in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 100 mg/mL).
-
Administration: Administer this compound via a single intraperitoneal (i.p.) or intravenous (i.v.) injection. Common dosages range from 200 mg/kg to 400 mg/kg.[3][4][5]
-
Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at baseline and various time points post-injection (e.g., 6, 24, 48, 72 hours).
-
Lipid Profile Analysis: Centrifuge blood to separate plasma or serum. Analyze for total cholesterol, triglycerides, HDL, and LDL levels using commercially available enzymatic kits.
In Vitro Macrophage Cytokine Inhibition Assay
This protocol outlines a method to assess the anti-inflammatory effects of this compound on macrophages.
-
Cell Culture: Culture human alveolar macrophages or a murine macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 24-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) at a concentration of 1 µg/mL. Include a control group with no LPS stimulation.
-
Incubation: Incubate the cells for 6-24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.
-
mRNA Analysis (Optional): Lyse the cells to extract total RNA. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the mRNA expression levels of the target cytokines.
In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the cytotoxic effects of this compound on cultured cells.
-
Cell Culture: Culture the desired cell lines (e.g., RAW 264.7, NIH/3T3) in a suitable medium.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Expose the cells to a range of this compound concentrations for different durations (e.g., 24, 48, 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring dehydrogenase activity.[9]
-
Apoptosis Detection (Optional): To determine the mechanism of cell death, perform assays to detect apoptosis, such as DNA fragmentation analysis or staining with apoptosis-specific markers like Annexin V and propidium iodide followed by flow cytometry.[9]
Signaling Pathways and Experimental Workflows
This compound-Induced Hyperlipidemia via Lipoprotein Lipase Inhibition
This compound physically surrounds lipoproteins, making them inaccessible to lipoprotein lipase (LPL), thereby inhibiting the breakdown of triglycerides into fatty acids and glycerol (B35011) for tissue uptake.[1] This leads to an accumulation of triglyceride-rich lipoproteins in the circulation.
Caption: Mechanism of this compound-induced hyperlipidemia.
Anti-inflammatory Action of this compound
This compound inhibits the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. This leads to the reduced expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by macrophages.[8]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow for Assessing this compound's Effects
The following diagram illustrates a general workflow for the cross-validation of this compound's effects in a research laboratory setting.
Caption: General experimental workflow for this compound research.
References
- 1. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rbcms.com.br [rbcms.com.br]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. sciforum.net [sciforum.net]
- 7. Regulation of human alveolar macrophage inflammatory cytokines by this compound: a component of the synthetic surfactant Exosurf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits NF-kappa B and cytokine release, scavenges HOCI, and reduces viscosity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tyloxapol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Tyloxapol, a nonionic liquid polymer of the alkyl aryl polyether alcohol type. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[1] Work should be conducted in a well-ventilated area, and all ignition sources must be removed, as this compound can be combustible at high temperatures.[1][2]
Step-by-Step Disposal Procedures
The disposal of this compound waste must always be conducted in accordance with local, state, and federal regulations.[1] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Consult Safety Data Sheet (SDS) and Institutional Protocols:
-
Always refer to the manufacturer-specific Safety Data Sheet (SDS) for the most detailed and current disposal instructions.
-
Consult and adhere to your institution's specific chemical hygiene plan and waste disposal protocols.
-
-
Spill Management:
-
In the event of a minor spill, remove all ignition sources.[1]
-
Clean up the spill immediately using an inert absorbent material such as vermiculite, dry sand, or earth.[4][5]
-
Collect the absorbed material and place it into a suitable, labeled chemical waste container for disposal.[4][5]
-
For major spills, evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[1]
-
-
Container Management:
-
For disposal of the original container, if empty, it may be possible to offer it for recycling or reconditioning after being triple-rinsed (or equivalent).[6]
-
Alternatively, puncture the container to render it unusable for other purposes before disposing of it in a sanitary landfill, as permitted by local regulations.[1][6]
-
-
Disposal of Liquid and Solid Waste:
-
Do not discharge this compound or its solutions into sewer systems or drains. [3][4][6]
-
All wash water from cleaning equipment must be collected for appropriate treatment before disposal.[1]
-
The primary recommended method of disposal is to engage a licensed professional waste disposal service or a chemical destruction plant.[5][6]
-
Controlled incineration with flue gas scrubbing is a potential disposal method for combustible materials.[6]
-
Disposal Decision-Making Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound waste.
Summary of Disposal Parameters
While specific quantitative limits for this compound disposal are not broadly published and are highly dependent on local regulations, the following table summarizes key qualitative and logistical parameters for its waste management.
| Parameter | Guideline | Source |
| Regulatory Compliance | Disposal must adhere to all local, state, and federal regulations. | [1] |
| Waste Classification | Considered a hazardous substance according to OSHA 29 CFR 1910.1200. | [1] |
| Disposal Method | Engage a licensed professional waste disposal service. Controlled incineration is a possible method. | [5][6] |
| Recycling/Reuse | Unused or uncontaminated material may be recyclable. Consult the manufacturer for options. | [1] |
| Prohibited Disposal Routes | Do not allow to enter drains, sewers, or waterways. | [3][4][6] |
| Container Disposal | Empty containers should be triple-rinsed. Puncture to prevent reuse if landfilling. | [1][6] |
| Spill Residue | Absorb with inert material and dispose of as hazardous waste. | [4][5] |
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Navigating the Safe Handling of Tyloxapol: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals require robust safety protocols to handle chemical compounds effectively. This document provides essential, immediate safety and logistical information for the handling of Tyloxapol, a nonionic liquid polymer surfactant. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is necessary to mitigate risks of exposure. The following table summarizes the required PPE, drawing from safety data sheets and best practices in chemical handling.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-resistant, powder-free. Neoprene or PVC are suitable materials.[1] | Prevents skin contact, which can cause irritation.[1][2][3][4][5] Powder-free gloves are recommended to avoid contamination of the work area. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects against splashes and aerosols that can cause serious eye irritation.[1][2][3][4][5] |
| Face Shield | To be worn in addition to goggles when there is a significant risk of splashing. | Provides a full barrier of protection for the face. | |
| Body Protection | Laboratory Coat or Long-Sleeved Gown | Protects skin and personal clothing from contamination. | |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | Provides an additional layer of protection against chemical splashes. | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if working in a poorly ventilated area or if aerosols may be generated. A Type A filter or equivalent is recommended.[1] | This compound can cause respiratory irritation.[2][3][5] |
| Foot Protection | Closed-Toe Shoes | Made of a durable, non-porous material. | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is crucial for safety and experimental integrity.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] A chemical fume hood is recommended, especially when heating or creating aerosols.
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble Materials: Gather all necessary equipment and reagents before introducing this compound to the workspace.
Handling and Use
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: When transferring or dispensing this compound, do so carefully to avoid splashing or creating aerosols.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing vapors or mists.[2]
-
Compatibility: Be aware of incompatible materials. This compound should be kept away from strong oxidizing agents and metals.[1]
Accidental Exposure and Spills
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
-
Spill Response:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department. Prevent the spill from entering drains.
-
Disposal Plan
-
Waste Characterization: All waste contaminated with this compound must be treated as hazardous waste.
-
Containerization: Collect all this compound waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[1][3] Do not dispose of this compound down the drain.
Visualizing the Safe Handling Workflow
To further clarify the procedural steps for handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these safety and logistical measures, researchers can minimize the risks associated with this compound and ensure a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
